3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO2/c1-5-8(11(14)16)10(15-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQGELJKDARDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057747 | |
| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4462-55-9 | |
| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isoxazolecarbonyl chloride, 3-(2,6-dichlorophenyl)-5-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |
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| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB71YVH5F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Abstract: This technical guide provides a comprehensive overview of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of isoxazolyl penicillin derivatives.[1][2] It is intended for researchers, scientists, and drug development professionals. The document details the compound's chemical and physical properties, offers insights into its synthesis and reactivity, and provides established protocols for its use in the preparation of semi-synthetic penicillins, such as Dicloxacillin. Furthermore, it outlines critical safety and handling procedures necessary for its laboratory and industrial applications.
Introduction and Significance
This compound, often abbreviated as DICMIC chloride, is a highly reactive acyl chloride.[2] Its molecular structure, which features a sterically hindered dichlorophenyl group attached to an isoxazole ring, is fundamental to its role in modern medicinal chemistry. This unique arrangement makes it a critical building block in the synthesis of specific beta-lactam antibiotics.[3]
The primary utility of this compound lies in its function as an acylating agent for 6-aminopenicillanic acid (6-APA), leading to the formation of isoxazolyl penicillins like Dicloxacillin.[2][4] These antibiotics are valued for their stability against bacterial beta-lactamase enzymes, which are a common cause of antibiotic resistance. The insights and protocols detailed in this guide are designed to empower researchers to utilize this versatile intermediate with precision and safety.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis, including for handling and storage. The properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₆Cl₃NO₂ | [5][6] |
| Molecular Weight | 290.53 g/mol | [5][6] |
| CAS Number | 4462-55-9 | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 92 °C | [7] |
| Boiling Point | 390.9 ± 42.0 °C (Predicted) | [7] |
| Density | 1.472 ± 0.06 g/cm³ (Predicted) | [7] |
| Water Solubility | 22.98 mg/L at 25°C | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [1][7] |
Synthesis and Mechanism
This compound is typically synthesized from its corresponding carboxylic acid precursor, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.[8][9][10]
Synthesis of the Carboxylic Acid Precursor
The synthesis of the parent carboxylic acid is a critical first step. While multiple routes to substituted isoxazoles exist, a common approach involves the cycloaddition of a nitrile oxide with an enamine, followed by hydrolysis.[11] This method offers high regioselectivity, which is crucial for obtaining the desired isomer.
Conversion to the Acyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a standard procedure in organic synthesis. The use of thionyl chloride (SOCl₂) is a widely accepted and effective method.[8]
Reaction: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid + SOCl₂ → this compound + SO₂ + HCl
A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.[8]
Diagram of Synthesis Pathway
References
- 1. This compound CAS#: 4462-55-9 [m.chemicalbook.com]
- 2. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN108659007B - Preparation method of cylindrical dicloxacillin sodium crystal - Google Patents [patents.google.com]
- 5. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chlori… [cymitquimica.com]
- 6. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4462-55-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | C11H7Cl2NO3 | CID 77521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Structure Elucidation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical research and development, the precise molecular architecture of a compound is the bedrock upon which its biological activity, safety profile, and therapeutic potential are built. For researchers, scientists, and drug development professionals, the elucidation of a chemical structure is not merely a procedural step but a critical validation of a potential new chemical entity. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the definitive structure elucidation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of isoxazolyl penicillin derivatives such as Dicloxacillin.[1]
This document eschews a rigid, templated approach in favor of a narrative that mirrors the logical workflow of a senior application scientist. We will delve into the "why" behind experimental choices, ensuring that each protocol is not just a series of steps but a self-validating system designed to yield incontrovertible structural evidence. Every claim and interpretation will be grounded in authoritative references, reflecting the rigorous standards of scientific integrity.
Introduction to the Target Molecule
This compound is a heterocyclic compound featuring a central isoxazole ring substituted with a 2,6-dichlorophenyl group at the 3-position, a methyl group at the 5-position, and a carbonyl chloride functional group at the 4-position. Its molecular formula is C₁₁H₆Cl₃NO₂ and it has a molecular weight of approximately 290.53 g/mol .[2][3][4][5] The primary utility of this compound lies in its role as a crucial building block for semi-synthetic penicillins, where the isoxazolyl side chain confers resistance to bacterial β-lactamase enzymes.[1]
The accurate characterization of this molecule is paramount to ensure the purity, stability, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of a reactive acid chloride group and a sterically hindered dichlorophenyl ring presents unique considerations in its analytical characterization.
The Analytical Blueprint: A Multi-faceted Approach to Structure Elucidation
The definitive elucidation of a molecule's structure is never reliant on a single analytical technique. Instead, it is the synergistic convergence of data from multiple orthogonal methods that provides the highest degree of confidence. Our approach for this compound will be a four-pronged strategy employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and the "gold standard" of structural analysis, X-ray Crystallography.
Caption: A logical workflow for the comprehensive structure elucidation of the target molecule.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Pattern
Mass spectrometry is the initial and indispensable step for determining the molecular weight of a newly synthesized compound, providing a fundamental validation of its elemental composition.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound (approximately 1 µg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.[6]
-
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is utilized. EI is chosen for its ability to induce fragmentation, which provides valuable structural clues.[7]
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The instrument is scanned over a mass-to-charge (m/z) range of 50-500 amu.
Data Interpretation and Expected Results
The mass spectrum of this compound is expected to exhibit a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.
Table 1: Predicted Mass Spectrometry Data
| Feature | Expected m/z | Rationale & Key Insights |
| Molecular Ion [M]⁺ | ~289, 291, 293 | The molecular ion peak confirms the molecular weight. The isotopic pattern for three chlorine atoms (³⁵Cl and ³⁷Cl) will be a distinctive cluster of peaks. |
| Fragment 1 | [M-Cl]⁺ | Loss of a chlorine radical from the carbonyl chloride group is a common fragmentation pathway for acid chlorides. |
| Fragment 2 | [M-COCl]⁺ | Cleavage of the bond between the isoxazole ring and the carbonyl chloride group. |
| Fragment 3 | Isoxazole Ring Fragments | Further fragmentation of the isoxazole ring can occur, though these are often complex.[8] |
Note: The NIST WebBook provides an electron ionization mass spectrum for this compound which can be used as a reference.[5]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid, crystalline this compound is placed directly onto the ATR crystal.[9] This method is preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.[10][11]
-
Instrumentation: A standard FTIR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum. The spectrum is typically collected over a range of 4000-400 cm⁻¹.
Data Interpretation and Expected Results
The IR spectrum will provide clear evidence for the key functional groups in the molecule, particularly the acid chloride.
Table 2: Predicted Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Key Insights |
| C=O (Acid Chloride) | 1790-1815 | This is a highly characteristic and strong absorption band. Its high frequency is due to the electron-withdrawing effect of the chlorine atom.[11] |
| C=N (Isoxazole Ring) | ~1610-1620 | Stretching vibration of the carbon-nitrogen double bond within the isoxazole ring. |
| C-Cl (Aromatic) | ~1000-1100 | Stretching vibrations of the chlorine atoms attached to the phenyl ring. |
| C-Cl (Acid Chloride) | ~730-550 | Stretching vibration of the chlorine atom of the carbonyl chloride group. |
| Aromatic C-H | ~3000-3100 | Stretching vibrations of the C-H bonds on the dichlorophenyl ring. |
| Aliphatic C-H | ~2850-2960 | Stretching vibrations of the C-H bonds of the methyl group. |
Note: A gas-phase IR spectrum for this compound is available on the NIST WebBook, which can serve as a valuable reference.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard NMR tube.[6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.
-
Data Acquisition: Standard pulse sequences are used to obtain ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish detailed connectivity.
Data Interpretation and Expected Results
The ¹H and ¹³C NMR spectra will provide a complete picture of the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |
| Aromatic Protons | ~7.3-7.6 | Multiplet | 3H | The protons on the 2,6-dichlorophenyl ring will be in a complex splitting pattern due to their chemical environment. |
| Methyl Protons | ~2.5-2.8 | Singlet | 3H | A singlet is expected as there are no adjacent protons to couple with. The chemical shift is influenced by the isoxazole ring. |
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale & Key Insights |
| C=O (Carbonyl) | ~160-170 | The carbonyl carbon of the acid chloride will be significantly downfield.[12] |
| Isoxazole C3 & C5 | ~160-175 | The carbons of the isoxazole ring attached to heteroatoms are typically in this region. |
| Aromatic Carbons | ~125-140 | The carbons of the dichlorophenyl ring. The carbons attached to chlorine will have distinct chemical shifts. |
| Isoxazole C4 | ~110-120 | The carbon at the 4-position of the isoxazole ring. |
| Methyl Carbon | ~10-20 | The carbon of the methyl group will be in the aliphatic region. |
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional map of the atomic positions.[15][16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture).[15][16]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[15]
-
Structure Solution and Refinement: The diffraction data is used to generate an electron density map, from which the positions of the atoms are determined. This model is then refined to achieve the best fit between the observed and calculated diffraction patterns.[15]
Data Interpretation and Expected Results
The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This data serves as the ultimate confirmation of the connectivity and stereochemistry determined by spectroscopic methods.
Caption: The workflow for determining the 3D structure using X-ray crystallography.
Conclusion: A Synthesis of Evidence
The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the molecular weight and provides fragmentation clues. Infrared spectroscopy identifies the key functional groups, most notably the acid chloride. Nuclear magnetic resonance spectroscopy maps out the carbon-hydrogen framework and confirms the connectivity of the substituents on the isoxazole ring. Finally, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional molecular structure. By following this multi-faceted, self-validating approach, researchers can have the utmost confidence in the identity and purity of this critical pharmaceutical intermediate.
References
- 1. This compound | 4462-55-9 [chemicalbook.com]
- 2. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 3. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chlori… [cymitquimica.com]
- 4. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. jascoinc.com [jascoinc.com]
- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Introduction
In the landscape of pharmaceutical development, the precise characterization of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride stands as a pivotal building block, most notably in the synthesis of isoxazolyl penicillin derivatives such as Dicloxacillin, a narrow-spectrum beta-lactam antibiotic.[1][2][3] The molecular integrity of this intermediate directly influences the purity and quality of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and quality assessment of this compound. As researchers, scientists, and drug development professionals, a comprehensive understanding of this data is not merely academic; it is a critical component of the quality control and regulatory submission process. We will explore the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—from both a theoretical and practical standpoint. The causality behind experimental choices and the logic of data interpretation will be emphasized, ensuring a self-validating system for structural confirmation.[4][5][6]
Molecular Identity and Physicochemical Properties
A foundational step in characterization is the documentation of the compound's fundamental properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | [7] |
| CAS Number | 4462-55-9 | [7][8][9] |
| Molecular Formula | C₁₁H₆Cl₃NO₂ | [7][8][9] |
| Molecular Weight | 290.53 g/mol | [7][10] |
| Appearance | White to off-white crystalline powder | [2][11] |
The workflow for characterizing a synthetic intermediate like this involves a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: Infrared spectroscopy is the first-line technique for rapidly confirming the presence of key functional groups. For this molecule, the most critical functionality is the acid chloride (-COCl), which must be distinguished from the carboxylic acid precursor. The high electronegativity of the chlorine atom attached to the carbonyl carbon significantly increases the frequency of the C=O stretching vibration compared to a standard ketone or carboxylic acid, providing a clear diagnostic marker.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount (1-2 mg) of the crystalline powder is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000–400 cm⁻¹. A background scan of the clean ATR crystal is performed first.
-
Data Processing: The resulting spectrum is presented as % Transmittance versus wavenumber (cm⁻¹).
Interpretation of Key Spectral Features
The IR spectrum provides a molecular fingerprint. The following table outlines the expected absorption bands critical for the identification of this compound.[8]
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| ~1785-1810 | C=O Stretch | Acyl Chloride | Strong, sharp band. This is the primary diagnostic peak. Its high frequency is due to the inductive effect of the chlorine atom. |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Weak to medium bands. |
| ~2980-2850 | C-H Stretch | Methyl C-H | Weak bands. |
| ~1610-1580 | C=N Stretch | Isoxazole Ring | Medium intensity band, characteristic of the heterocyclic ring. |
| ~1550-1450 | C=C Stretch | Aromatic/Isoxazole Rings | Multiple medium to strong bands. |
| ~1100-1000 | C-O Stretch | Isoxazole Ring | Medium to strong band. |
| Below 800 | C-Cl Stretch | Aryl Chloride | Strong bands in the fingerprint region. |
Trustworthiness: The self-validating aspect of this protocol lies in the comparison with the starting material, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. A successful synthesis is confirmed by the disappearance of the broad O-H stretch (typically ~3300-2500 cm⁻¹) of the carboxylic acid and the appearance of the sharp, high-frequency C=O stretch of the acyl chloride.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. For a molecule with multiple distinct regions—a substituted aromatic ring, a heterocyclic system, and an aliphatic methyl group—both ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of atoms and isomeric purity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube.
-
Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is run. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlet signals for all unique carbons. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show two distinct regions corresponding to the aromatic and aliphatic protons.
Table 3: Predicted ¹H NMR Signal Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 - 7.35 | Multiplet (m) | 3H | Ar-H | Protons on the 2,6-dichlorophenyl ring. The substitution pattern (A₂B system) will result in a triplet and a doublet. |
| ~2.85 | Singlet (s) | 3H | -CH ₃ | Methyl protons on the isoxazole ring. It is a singlet as there are no adjacent protons. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will reveal all unique carbon environments.
Table 4: Predicted ¹³C NMR Signal Assignments
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C =O (Acyl Chloride) | Highly deshielded due to the attached oxygen and chlorine. |
| ~165-175 | Isoxazole C 5-CH₃ | Quaternary carbon of the isoxazole ring attached to the methyl group. |
| ~158-162 | Isoxazole C 3-Ar | Quaternary carbon of the isoxazole ring attached to the phenyl group. |
| ~135 | Ar-C -Cl | Aromatic carbons directly bonded to chlorine. |
| ~132 | Ar-C -H (para) | Aromatic CH carbon. |
| ~128 | Ar-C -H (meta) | Aromatic CH carbons. |
| ~127 | Ar-C -Isoxazole | Quaternary aromatic carbon attached to the isoxazole ring. |
| ~115 | Isoxazole C 4-COCl | Quaternary carbon of the isoxazole ring attached to the carbonyl group. |
| ~12-15 | -C H₃ | Shielded methyl carbon in the aliphatic region. |
Mass Spectrometry: Determining Molecular Weight and Formula
Expertise & Experience: Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of a compound. For halogenated compounds like this one, MS provides an unmistakable signature due to the characteristic isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). Observing the correct molecular ion cluster is a powerful validation of the molecular formula.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) inlet if sufficiently volatile and thermally stable.
-
Ionization: Standard Electron Ionization (EI) at 70 eV is used. This high-energy method induces fragmentation, which provides additional structural clues.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge (m/z) ratio.
Interpretation of Mass Spectrum Data
Molecular Ion (M⁺˙) Peak: The calculated molecular weight is 290.53 Da.[7] The key feature is the isotopic cluster for the molecular ion, which arises from the presence of three chlorine atoms. The expected pattern for the [M]⁺˙, [M+2]⁺˙, [M+4]⁺˙, and [M+6]⁺˙ peaks will have a relative intensity ratio of approximately 100:98:32:3.5. Observing this pattern is irrefutable evidence for a trichlorinated species.[8][9]
Key Fragmentation Pathways: EI is a hard ionization technique that causes the molecular ion to fragment in predictable ways. Analysis of these fragments further corroborates the proposed structure.
Trustworthiness: The combination of an accurate molecular weight determination and a characteristic isotopic pattern provides an exceptionally high degree of confidence in the compound's identity. The fragmentation pattern serves as a secondary check, ensuring the various parts of the molecule are connected as expected.
Synthesis and Integrated Quality Control
The subject compound is typically prepared from its corresponding carboxylic acid via reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[14]
Spectroscopic analysis is integral to monitoring this process. For instance, FT-IR can be used as an in-process control (IPC) to track the disappearance of the carboxylic acid's O-H band, signaling the completion of the reaction. The full suite of spectroscopic techniques described herein is then applied to the final, purified product to generate the certificate of analysis (CoA) that validates its quality for subsequent use in drug synthesis.
Conclusion
The structural elucidation of this compound is a clear example of the power of a multi-technique spectroscopic approach. IR spectroscopy confirms the critical functional groups, NMR spectroscopy maps the precise atomic connectivity of the H-C skeleton, and mass spectrometry validates the molecular weight and elemental formula with high certainty. Together, these methods provide a robust, self-validating system for characterization, ensuring that this key pharmaceutical intermediate meets the stringent quality and purity standards required for drug development and manufacturing.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. This compound CAS#: 4462-55-9 [m.chemicalbook.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 9. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 10. 4462-55-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound | 4462-55-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride IUPAC name and synonyms
An In-depth Technical Guide to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its critical applications. This document is intended for researchers, chemists, and professionals in drug development who utilize advanced chemical building blocks.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is fundamental for research, development, and regulatory compliance. The subject of this guide is most commonly known by its descriptive name, this compound.
IUPAC Name: The systematically generated and internationally recognized name for this compound is 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride [1].
Key Identifiers:
Synonyms: This compound is referenced by several synonyms in literature and commercial listings. Understanding these is crucial for comprehensive literature searches.
| Synonym | Source |
| Dcimc chloride | [1][3] |
| 4-Isoxazolecarbonyl chloride, 3-(2,6-dichlorophenyl)-5-methyl- | [1][3][5] |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride | [1][3][5] |
| 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | [1] |
| 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | [1][5] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, reactivity, and suitability for specific applications. This compound is a solid at room temperature with limited water solubility, characteristic of a reactive acyl chloride.
| Property | Value | Source |
| Molecular Weight | 290.53 g/mol | [1][2][3] |
| Appearance | White to almost white powder/crystal | [2][4] |
| Melting Point | 92 °C | [2] |
| Boiling Point | 390.9 ± 42.0 °C (Predicted) | [2] |
| Water Solubility | 22.98 mg/L at 25°C | [2] |
| Purity | Typically >98% | [4] |
Synthesis Protocol and Mechanistic Insights
The primary route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid precursor. This is a standard and efficient transformation in organic chemistry.
Experimental Protocol
The following protocol describes the conversion of 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid to the target acyl chloride.
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (1.0 eq., e.g., 600 mg, 2.21 mmol)[6].
-
Add excess thionyl chloride (SOCl₂) (approx. 10 mL) to the flask. This reagent acts as both the solvent and the chlorinating agent[6].
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops)[6].
-
Stir the mixture at room temperature or gently heat to reflux until the reaction is complete, which is typically indicated by the cessation of gas (HCl and SO₂) evolution and the complete dissolution of the starting material.
-
Once the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation).
-
The resulting crude this compound can be used directly in the next step or purified by recrystallization if necessary.
Mechanistic Causality
-
Role of Thionyl Chloride (SOCl₂): Thionyl chloride is the reagent of choice for this conversion for two key reasons. First, it is a highly effective chlorinating agent for carboxylic acids. Second, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This facilitates easy removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification.
-
Role of Catalytic DMF: The addition of a catalytic amount of DMF significantly accelerates the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, in situ. This reagent is a more potent acylating agent than thionyl chloride itself, activating the carboxylic acid more efficiently and speeding up the formation of the acyl chloride.
Caption: Synthesis workflow for the target compound.
Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its utility stems from the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions.
Pharmaceutical Synthesis
The most prominent application is in the synthesis of isoxazolyl penicillins, a class of β-lactam antibiotics resistant to the bacterial enzyme β-lactamase.[2][7] The acyl chloride is coupled with 6-aminopenicillanic acid (6-APA) to form the final antibiotic. Dicloxacillin and Flucloxacillin are prime examples whose structures are based on this core.
The unique structure, particularly the sterically hindered 2,6-dichlorophenyl group, enhances the stability and biological activity of the final molecules.[8] Beyond antibiotics, this intermediate is employed in the development of novel anti-inflammatory and anti-cancer agents.[8]
Caption: Role as a key synthetic intermediate.
Agrochemical Development
In agrochemical research, this compound serves as a building block for creating new pesticides and herbicides.[8] The isoxazole and dichlorophenyl moieties can be fine-tuned to interact with specific biological pathways in pests or weeds, leading to the development of effective crop protection agents.[8]
Safety and Handling
As a reactive acyl chloride, this compound presents specific hazards that require stringent safety protocols.
-
Hazards: It is classified as causing severe skin burns and eye damage (GHS Hazard H314).[1] Upon contact with moisture (e.g., in the air or on skin), it hydrolyzes to the corresponding carboxylic acid and hydrochloric acid (HCl), which is highly corrosive.
-
Handling: All manipulations should be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation from moisture.[2]
Conclusion
This compound is a fundamentally important and versatile building block in modern synthetic chemistry. Its well-defined synthesis and high reactivity make it an indispensable intermediate for constructing complex, high-value molecules. For professionals in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating next-generation products.
References
- 1. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 4462-55-9 [m.chemicalbook.com]
- 3. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 4. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chlori… [cymitquimica.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 4462-55-9 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Core Mechanisms of Action of Isoxazole-Based Compounds
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its utility is not coincidental but is rooted in a combination of favorable physicochemical properties. The isoxazole moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[1] Its distinct electronic properties, including a significant dipole moment, influence molecular conformation and interactions within protein binding pockets.[1] This inherent versatility has enabled the development of isoxazole-containing compounds across a vast spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[2][3] This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their pharmacological effects, grounded in experimental evidence and validated protocols.
Section 1: Enzyme Inhibition - The Targeted Blockade of Pathological Pathways
A primary mechanism of action for many isoxazole-based drugs is the direct inhibition of enzymes that are critical drivers of disease. The isoxazole scaffold serves as a versatile framework for designing potent and often highly selective enzyme inhibitors.
Cyclooxygenase-2 (COX-2) Selective Inhibition
The development of selective COX-2 inhibitors represents a landmark in anti-inflammatory therapy, and the isoxazole ring is a key structural feature in this class of drugs.[4][5]
Mechanism of Action: Isoxazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) like Valdecoxib and Parecoxib function by selectively binding to the active site of the COX-2 enzyme.[4][5] This physically obstructs the entry of the substrate, arachidonic acid, thereby preventing its conversion into prostaglandins (specifically PGE2), which are key mediators of inflammation, pain, and fever.[5] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Therapeutic Relevance: This mechanism is the foundation for treating inflammatory conditions such as arthritis, as well as for managing acute pain.[4][6]
Data Presentation:
| Compound | Target | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Valdecoxib | COX-1 | 10 - 50 µM | > 200 | [4][5] |
| Valdecoxib | COX-2 | 0.05 - 0.1 µM | [4][5] | |
| Isoxazole Derivative C6 | COX-1 | 52.16 µM | 94.83 | [7] |
| Isoxazole Derivative C6 | COX-2 | 0.55 µM | [7] | |
| Isoxazole Derivative C5 | COX-1 | 35.55 µM | 41.82 | [7] |
| Isoxazole Derivative C5 | COX-2 | 0.85 µM | [7] | |
| Table 1: Comparative inhibitory potencies (IC50) of representative isoxazole compounds against COX-1 and COX-2 enzymes, demonstrating a clear selectivity for the COX-2 isoform. |
Experimental Protocols:
Protocol 1: In Vitro Fluorometric COX Inhibition Assay
This protocol provides a self-validating system to determine the IC50 of a test compound against COX-1 and COX-2.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Dilution: Prepare a serial dilution of the isoxazole-based test compound in DMSO, followed by a further dilution in assay buffer.
-
Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme background control.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) and arachidonic acid.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~535/590 nm). The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Mandatory Visualization:
Caption: Inhibition of the arachidonic acid cascade by a selective COX-2 isoxazole inhibitor.
Monoamine Oxidase B (MAO-B) Inhibition
Isoxazole derivatives have emerged as highly potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases.[9]
Mechanism of Action: MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters.[9] MAO-B specifically metabolizes dopamine in the brain. The inhibition of MAO-B by isoxazole-based compounds increases the synaptic concentration of dopamine, which is neuroprotective and helps alleviate symptoms in conditions like Parkinson's disease.[9] Many of these compounds act as reversible, competitive inhibitors, binding to the active site of the MAO-B enzyme.[10]
Therapeutic Relevance: The primary application is in the treatment of Parkinson's disease, often as an adjunct therapy to L-DOPA.[9]
Data Presentation:
| Compound | Target | IC50 (µM) | Selectivity (MAO-A/MAO-B) | Reference(s) |
| 3,5-diaryl-4,5-dihydroisoxazole (EMAC II l) | MAO-A | > 100 | > 1000 | [9] |
| MAO-B | 0.091 | [9] | ||
| 2,1-benzisoxazole (7a) | MAO-A | > 100 | > 5882 | [10] |
| MAO-B | 0.017 | [10] | ||
| 2,1-benzisoxazole (7b) | MAO-A | > 100 | > 1020 | [10] |
| MAO-B | 0.098 | [10] | ||
| Table 2: Potency and selectivity of various isoxazole scaffolds for MAO-B inhibition. |
Mandatory Visualization:
Caption: Experimental workflow for determining the IC50 of an isoxazole-based MAO inhibitor.
Other Key Enzyme Targets
The versatility of the isoxazole scaffold extends to other critical enzyme families.
-
Casein Kinase 1 (CK1): 3,4-diaryl-isoxazoles act as ATP-competitive inhibitors of CK1 isoforms (e.g., CK1δ/ε).[5] By blocking the ATP-binding pocket, these compounds disrupt crucial cellular signaling pathways like Wnt and Hedgehog, leading to cell cycle arrest and apoptosis in cancer cells.[5]
-
Carbonic Anhydrase (CA): Certain isoxazole derivatives have shown significant inhibitory activity against various carbonic anhydrase isoforms, which are involved in pH regulation and other physiological processes.[11][12]
-
Acetyl-CoA Carboxylase (ACC): As a critical enzyme in the biosynthesis of fatty acids, a pathway often upregulated in cancer, ACC is a valuable therapeutic target. 4-phenoxy-phenyl isoxazoles have been identified as potent inhibitors of ACC.[13]
Section 2: Receptor Modulation - Fine-Tuning Cellular Communication
Isoxazole derivatives are adept at modulating the function of cell surface and intracellular receptors, acting as agonists, antagonists, or allosteric modulators to control signal transduction.
Allosteric Modulation of AMPA Receptors
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system, is a prominent target for isoxazole-based compounds.[14]
Mechanism of Action: Rather than directly competing with the endogenous ligand glutamate, many isoxazole derivatives act as positive allosteric modulators (PAMs) or inhibitors.[14][15] These compounds bind to a distinct allosteric site on the receptor complex. PAMs typically enhance the receptor's response to glutamate by slowing the channel's desensitization or deactivation rate, leading to increased cation influx and enhanced synaptic transmission.[14][16] Conversely, inhibitory modulators can reduce channel activity.[15][17]
Therapeutic Relevance: AMPA receptor potentiation is being investigated to treat cognitive deficits associated with neurological disorders like Alzheimer's and Parkinson's disease.[16][17] AMPA receptor inhibitors are being explored for conditions involving excitotoxicity and for pain management.[15][18]
Data Presentation:
| Compound Class | Receptor Target | Effect | Potency (EC50 / IC50) | Reference(s) |
| Dihydroisoxazole (DHI) | AMPA Receptor | Potentiator (PAM) | Varies (nM to µM range) | [14] |
| Bis(isoxazole) | AMPA Receptor | Potentiator (PAM) | Potentiation at 10⁻¹¹ M | [16] |
| Isoxazole-4-carboxamide | AMPA Receptor | Inhibitor | ~8-fold inhibition | [15][18] |
| Fluorophenyl-isoxazole-carboxamide (ISX-11) | GluA2-containing AMPAR | Inhibitor | IC50 = 4.4 µM | [17] |
| Table 3: Modulation of AMPA receptor activity by different classes of isoxazole derivatives. |
Experimental Protocols:
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is the gold standard for characterizing the functional effects of modulators on ion channels like the AMPA receptor.
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the AMPA receptor subunits of interest or freshly isolated neurons (e.g., Purkinje neurons).[16]
-
Electrode Placement: Under a microscope, a glass micropipette (filled with an internal solution mimicking the cell's cytoplasm) is carefully brought into contact with a single cell to form a high-resistance seal ("giga-seal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Compound Application: A rapid solution exchange system is used to apply glutamate (agonist) to the cell, which will elicit an inward current.
-
Modulator Effect: The experiment is repeated by co-applying glutamate with the isoxazole-based test compound. A PAM will result in a larger and/or longer-lasting current, while an inhibitor will reduce the current amplitude.
-
Data Acquisition and Analysis: The currents are recorded and digitized. Key parameters such as peak current amplitude, deactivation rate, and desensitization rate are measured and compared in the presence and absence of the modulator to quantify its effect.[18]
Mandatory Visualization:
Caption: Positive allosteric modulation of an AMPA receptor by an isoxazole-based compound.
Competitive Antagonism at Diverse Receptors
Isoxazole derivatives can also be designed to act as classic competitive antagonists, directly blocking the binding of endogenous ligands to their receptors.
Mechanism of Action: These compounds possess a high affinity for the orthosteric binding site of a receptor and effectively compete with the natural ligand. By occupying the site without activating the receptor, they prevent downstream signaling. This has been demonstrated for several receptor families:
-
Metabotropic Glutamate Receptor 1 (mGluR1): Aryl isoxazole compounds can act as mGluR1 antagonists, blocking glutamate-mediated signaling, which is implicated in chronic pain.[19]
-
Toll-Like Receptor 8 (TLR8): Novel isoxazole scaffolds have been developed as selective TLR8 antagonists, binding to the ligand pocket within the dimerization interface and suppressing inflammatory responses initiated by viral or bacterial RNA.[20]
-
Integrin αvβ3 Receptor: Isoxazole analogs have shown potent antagonism of the αvβ3 receptor, which plays a role in angiogenesis, making them potential anti-cancer agents.[21]
Therapeutic Relevance: This mechanism is key for developing drugs for neuropathic pain, autoimmune diseases, and cancer.[19][20][21]
Section 3: Antimicrobial Activity - Combating Pathogenic Threats
The isoxazole core is a feature of several important antibacterial drugs, including Cloxacillin and Dicloxacillin.[22][23]
Mechanism of Action: The antibacterial action of isoxazole derivatives can be broadly categorized as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth).[22] A primary mechanism for isoxazole-containing β-lactam antibiotics (the penicillins) is the inhibition of bacterial cell wall synthesis. They acylate the transpeptidase enzyme that is essential for cross-linking the peptidoglycan polymers of the cell wall, leading to cell lysis and death. The bulky isoxazole side chain provides steric hindrance that protects the β-lactam ring from being cleaved by bacterial β-lactamase enzymes, overcoming a common resistance mechanism.
Therapeutic Relevance: Treatment of bacterial infections, particularly those caused by β-lactamase-producing staphylococci.
Data Presentation:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Isoxazole–oxazole hybrid (18a) | E. coli | 128 | [24] |
| Isoxazole–oxazole hybrid (18b) | S. aureus | 4 | [24] |
| Isoxazole–oxazole hybrid (18c) | S. pneumoniae | 8 | [24] |
| Table 4: Minimum Inhibitory Concentration (MIC) values for representative isoxazole hybrids against various bacterial strains. |
Experimental Protocols:
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoxazole test compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium, as determined by visual inspection or by measuring optical density.
Conclusion and Future Perspectives
The isoxazole scaffold demonstrates remarkable versatility, enabling the targeted modulation of a wide array of biological targets through distinct and potent mechanisms of action. From the selective inhibition of enzymes like COX-2 and MAO-B to the nuanced allosteric modulation of ion channels and the competitive antagonism of critical receptors, isoxazole-based compounds are integral to modern pharmacology. The ongoing exploration of this privileged structure continues to yield novel therapeutic candidates. Future trends point towards the development of multi-targeted isoxazole derivatives designed to engage several disease-relevant pathways simultaneously and the creation of covalent inhibitors for enhanced potency and duration of action.[2] The continued importance of the isoxazole ring in drug discovery is assured, promising new solutions for unmet medical needs.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 9. Through scaffold modification to 3,5-diaryl-4,5-dihydroisoxazoles: new potent and selective inhibitors of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cris.huji.ac.il [cris.huji.ac.il]
- 18. cris.huji.ac.il [cris.huji.ac.il]
- 19. Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of pyrazoles and isoxazoles as potent alpha(v)beta3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijrrjournal.com [ijrrjournal.com]
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- 24. mdpi.com [mdpi.com]
literature review of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
An In-Depth Technical Guide to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride: Synthesis, Reactivity, and Application in Penicillin-Class Antibiotics
Introduction
This compound stands as a pivotal, yet often unheralded, molecule in the landscape of medicinal chemistry.[1] While not an end-product therapeutic itself, it serves as a highly reactive and essential chemical intermediate, or building block, for the synthesis of potent pharmaceuticals.[2][3] Its primary significance lies in its role as the immediate precursor to the side chain of a specific class of semi-synthetic antibiotics known as the isoxazolyl penicillins.[4]
This class of drugs, which includes Dicloxacillin, Cloxacillin, and Oxacillin, was developed to combat the growing threat of penicillin-resistant bacteria, particularly strains of Staphylococcus aureus that produce β-lactamase enzymes.[5][6] The unique structure of the 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety provides the steric hindrance necessary to protect the antibiotic's core β-lactam ring from enzymatic degradation, restoring its antibacterial efficacy.[7]
This technical guide, written from the perspective of a Senior Application Scientist, offers a comprehensive exploration of this compound. We will delve into its physicochemical properties, provide detailed and validated protocols for its synthesis and subsequent use in the preparation of Dicloxacillin, and explain the mechanistic rationale behind these chemical transformations and the ultimate biological activity of its derivatives. This document is intended to be a critical resource for researchers, chemists, and drug development professionals working in the field of antibacterial agent synthesis.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a chemical intermediate's properties is fundamental to its effective application. The structural features of this compound—namely the reactive acyl chloride, the stable isoxazole ring, and the sterically demanding dichlorophenyl group—all contribute to its utility in synthesis.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4462-55-9 | [2][8][9] |
| Molecular Formula | C₁₁H₆Cl₃NO₂ | [8][9] |
| Molecular Weight | 290.53 g/mol | [1][8][9] |
| Appearance | White to off-white crystalline powder | [1][2][8] |
| Melting Point | 92 - 97 °C | [1][2][10] |
| Synonyms | Dcimc chloride, 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride |[9][11][12] |
Spectroscopic Profile
Characterization via spectroscopic methods is essential for identity confirmation and quality control.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the region of 1750-1800 cm⁻¹, which is characteristic of the C=O stretching vibration of the acyl chloride. This peak is typically at a higher wavenumber than a carboxylic acid or ester carbonyl due to the electron-withdrawing effect of the chlorine atom. Additional peaks corresponding to the C=N and C=C bonds of the isoxazole and phenyl rings will also be present.[11]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion peak (M⁺) and an isotopic pattern characteristic of a molecule containing three chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of the chlorine radical (•Cl) and the carbonyl group (CO).[13]
Part 2: Synthesis and Handling
The synthesis of the title compound is a straightforward conversion from its more stable carboxylic acid precursor. This reaction is a cornerstone of organic synthesis for activating a carboxyl group for subsequent nucleophilic attack.
Protocol 1: Synthesis of this compound
This protocol is adapted from established laboratory procedures for the conversion of carboxylic acids to acyl chlorides.[14][15]
Objective: To convert 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene or dichloromethane (as solvent)
-
Round-bottom flask, reflux condenser with a drying tube, magnetic stirrer, and heating mantle.
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.
-
Reagents: To the flask, add 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equivalent).
-
Solvent & Reagent Addition: Add an excess of thionyl chloride (approx. 5-10 equivalents), which can also serve as the solvent. Alternatively, use an inert anhydrous solvent like toluene and add thionyl chloride (approx. 2-3 equivalents).
-
Catalyst: Add a single drop of N,N-Dimethylformamide (DMF) to the mixture.
-
Reaction: Gently heat the mixture to reflux (approximately 70-80 °C) and stir. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude acyl chloride is often of sufficient purity for the next step. If necessary, it can be purified by distillation under high vacuum or recrystallization from a non-polar solvent.
Causality and Self-Validation:
-
Why Thionyl Chloride? Thionyl chloride is a preferred reagent for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies purification, as they are easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Role of DMF: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.
-
Anhydrous Conditions: The acyl chloride product is highly susceptible to hydrolysis back to the carboxylic acid. Therefore, maintaining anhydrous (dry) conditions throughout the procedure is critical for achieving a high yield.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the title compound from its carboxylic acid.
Handling and Safety
This compound is a corrosive and moisture-sensitive compound.[9]
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation from atmospheric moisture.[2]
Part 3: Core Application: Synthesis of Isoxazolyl Penicillins
The paramount application of this acyl chloride is in the semi-synthesis of penicillinase-resistant penicillins. The reaction involves acylating the primary amine of 6-aminopenicillanic acid (6-APA), the core structural nucleus of all penicillins.
Protocol 2: Synthesis of Dicloxacillin via Acylation of 6-APA
This protocol is a representative procedure based on details found in the patent literature for the synthesis of Dicloxacillin.[16]
Objective: To synthesize Dicloxacillin by reacting this compound with 6-aminopenicillanic acid (6-APA).
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
This compound
-
Acetone
-
Dichloromethane
-
Purified water
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
10% (w/v) Sulfuric acid (H₂SO₄) solution
-
Reaction vessel with overhead stirrer, pH probe, and cooling bath.
Step-by-Step Methodology:
-
6-APA Solution: In a reaction vessel cooled to 0-5 °C, suspend 6-APA (1.0 equivalent) in purified water. Slowly add 10% NaOH solution dropwise to dissolve the 6-APA and bring the pH to approximately 7.0-7.5. Maintain the low temperature throughout.
-
Acyl Chloride Solution: In a separate flask, dissolve this compound (approx. 1.05 equivalents) in acetone.
-
Acylation Reaction: Slowly add the acyl chloride solution to the aqueous 6-APA solution over a period of about 1 hour. It is critical to maintain the temperature at 0-5 °C and the pH at 7.0 by concurrently adding 10% NaOH solution as needed. The reaction forms an amide bond between the two molecules.
-
Extraction: Once the reaction is complete (monitored by TLC or HPLC), add dichloromethane to the mixture.
-
Acidification: Carefully adjust the pH of the aqueous layer to ~2.0 with 10% sulfuric acid. This protonates the carboxylic acid of the newly formed Dicloxacillin, making it more soluble in the organic layer.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic phase (dichloromethane/acetone) which now contains the Dicloxacillin free acid.
-
Isolation: The Dicloxacillin can then be isolated from the organic solution, often by reacting it with a sodium salt (e.g., sodium 2-ethylhexanoate) to precipitate the pharmaceutically used Dicloxacillin sodium salt, which is then collected by filtration, washed, and dried.
Causality and Self-Validation:
-
Temperature Control: The acylation reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent degradation of the heat-sensitive β-lactam ring in the 6-APA and the final product.
-
pH Control: The amino group of 6-APA must be in its free base form to act as a nucleophile. Maintaining a neutral to slightly basic pH ensures this. If the pH becomes too acidic, the amine will be protonated and unreactive. If it becomes too basic, the β-lactam ring can undergo hydrolysis. A pH probe provides real-time validation of the optimal reaction conditions.
-
Acidification Step: Lowering the pH to 2 protonates the carboxylate on the thiazolidine ring of Dicloxacillin, neutralizing its charge and facilitating its extraction from the aqueous phase into the organic solvent.
Diagram 2: Synthetic Pathway to Dicloxacillin
Caption: Reaction of the title compound with 6-APA to form Dicloxacillin.
Mechanism of Action of Dicloxacillin
The final product, Dicloxacillin, is a potent antibacterial agent. Its efficacy is rooted in the targeted disruption of bacterial cell wall synthesis.[6]
Bacteria maintain their structural integrity through a mesh-like polymer called peptidoglycan. The final step in synthesizing this polymer involves cross-linking peptide chains, a reaction catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[17][18][19]
-
Molecular Mimicry: β-lactam antibiotics like Dicloxacillin are structural analogues of the D-Ala-D-Ala terminal dipeptide of the peptidoglycan strands that PBPs recognize as their substrate.[7][20]
-
Irreversible Inhibition: The PBP's active site serine residue attacks the strained carbonyl of the β-lactam ring, mistaking it for its natural substrate. This forms a stable, covalent acyl-enzyme intermediate.[18][21]
-
Enzyme Inactivation: Unlike the natural reaction, this covalent bond is extremely slow to hydrolyze. This effectively inactivates the PBP enzyme, halting peptidoglycan cross-linking.[22]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[17]
The 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain does not directly participate in binding to the PBP but acts as a protective shield. Its bulky nature sterically hinders the approach of bacterial β-lactamase enzymes, preventing them from hydrolyzing and inactivating the critical β-lactam ring.[5]
Diagram 3: Mechanism of PBP Inhibition
Caption: Simplified schematic of Penicillin-Binding Protein (PBP) inhibition.
Part 4: Broader Applications and Future Scope
While its role in antibiotic synthesis is its most prominent application, this compound is a versatile chemical intermediate. Reports indicate its utility in the development of novel agrochemicals, such as pesticides and herbicides, where the dichlorophenyl and isoxazole motifs can contribute to bioactivity.[1] Furthermore, its use as a scaffold in the synthesis of potential anti-inflammatory and anti-cancer agents has been explored, highlighting its value in broader medicinal chemistry discovery programs.[1]
Future research could focus on leveraging this reactive intermediate to synthesize novel derivatives beyond the penicillin class. By coupling it with different amine-containing cores, libraries of new compounds could be generated and screened for a wide range of biological activities, from antibacterial to antiviral or anti-proliferative effects.
Conclusion
This compound is a quintessential example of a key building block in modern pharmaceutical science. Its straightforward synthesis, coupled with the high reactivity of its acyl chloride group, makes it an invaluable tool for medicinal chemists. Its legacy is cemented in its contribution to the development of life-saving, penicillinase-resistant antibiotics. A comprehensive understanding of its properties, synthesis, and reactivity, as provided in this guide, is essential for any scientist or researcher aiming to innovate in the fields of antibacterial drug development and beyond.
References
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- 4. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]
- 5. Isoxazolyl Penicillins: Antimicrobial Activity, Susceptibility, Administration and Dosage Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 6. Dicloxacillin - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chlori… [cymitquimica.com]
- 9. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Heibei Sight Chemicals & Pharmaceuticals Co.,Ltd. [hbsight.com]
- 11. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 12. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 13. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. CN108659007B - Preparation method of cylindrical dicloxacillin sodium crystal - Google Patents [patents.google.com]
- 17. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 18. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
synthesis pathway for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
An In-Depth Technical Guide to the Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Introduction: The Significance of a Core Pharmaceutical Intermediate
This compound is a critical chemical intermediate, primarily recognized for its role in the synthesis of isoxazolyl penicillins, such as Dicloxacillin and Flucloxacillin.[1][2][3] These semi-synthetic antibiotics are distinguished by their resistance to the β-lactamase enzymes produced by certain bacteria, rendering them effective against infections caused by penicillin-resistant Staphylococcus aureus.[4] The precise architecture of this acyl chloride, featuring a sterically hindered 2,6-dichlorophenyl group, is fundamental to the antibiotic's ability to evade enzymatic degradation.[3]
This guide provides a comprehensive overview of a robust and widely-practiced synthetic pathway to this key intermediate. We will delve into the strategic considerations behind each synthetic step, offering not just a protocol but a framework for understanding the underlying chemical principles. This document is intended for researchers, medicinal chemists, and process development professionals who require a deep, practical understanding of this synthesis.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most efficiently approached as a multi-step sequence starting from readily available commercial materials. The core of the strategy involves the construction of the substituted isoxazole ring, followed by functional group manipulation to yield the final acyl chloride. The pathway can be logically segmented into four primary stages:
-
Claisen Condensation: Formation of a key β-dicarbonyl intermediate, ethyl 2-(2,6-dichlorobenzoyl)acetoacetate.
-
Isoxazole Ring Formation: Cyclocondensation of the β-dicarbonyl intermediate with hydroxylamine to construct the heterocyclic core.
-
Saponification: Hydrolysis of the resulting ester to yield the crucial carboxylic acid precursor.
-
Acyl Chloride Formation: Conversion of the carboxylic acid to the target acyl chloride using a chlorinating agent.
Below is a graphical representation of the overall workflow.
Caption: High-level overview of the four-stage synthesis pathway.
Part 1: Synthesis of the β-Dicarbonyl Intermediate
The journey begins with the formation of a 1,3-dicarbonyl compound, which serves as the electrophilic backbone for the subsequent cyclization. A directed Claisen condensation provides an effective route to this intermediate.
Reaction: Claisen Condensation
This step involves the acylation of ethyl acetoacetate with 2,6-dichlorobenzoyl chloride. The reaction is typically mediated by a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the active methylene group of ethyl acetoacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the acyl chloride.
Experimental Protocol
-
Preparation: To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add dry solvent (e.g., benzene or THF).
-
Base Addition: Add clean sodium metal (or sodium hydride) to the solvent.
-
Enolate Formation: Add ethyl acetoacetate dropwise to the suspension with stirring. The mixture may be heated to facilitate the formation of the sodioacetoacetic ester.[5]
-
Acylation: Cool the mixture and add 2,6-dichlorobenzoyl chloride dropwise at a rate that maintains a controlled reaction temperature.
-
Reaction Completion: After the addition is complete, reflux the mixture with stirring for several hours to drive the reaction to completion.[5]
-
Workup: Cool the reaction mixture to room temperature and quench by carefully adding ice. Separate the organic layer, wash with a mild base (e.g., 5% sodium bicarbonate solution) to remove any unreacted acid chloride, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, ethyl 2-(2,6-dichlorobenzoyl)acetoacetate, can be purified by vacuum distillation.[5]
Causality and Field Insights
-
Choice of Base: Sodium hydride is often preferred over sodium ethoxide for irreversible deprotonation of the β-ketoester, which can lead to higher yields.
-
Solvent: The solvent must be anhydrous as both the base and the acyl chloride are sensitive to moisture.
-
Temperature Control: The initial acylation is exothermic. Maintaining a low temperature during the addition of the acyl chloride is crucial to prevent side reactions.
Part 2: Isoxazole Ring Formation via Cyclocondensation
The construction of the isoxazole heterocycle is the cornerstone of this synthesis. The Claisen isoxazole synthesis, involving the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is a classic and reliable method.[6][7]
Reaction: Cyclocondensation with Hydroxylamine
The β-dicarbonyl intermediate, ethyl 2-(2,6-dichlorobenzoyl)acetoacetate, reacts with hydroxylamine hydrochloride. The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.[7][8] The regioselectivity of this reaction is a critical consideration; however, with the chosen β-dicarbonyl substrate, the reaction controllably yields the desired 3,5-disubstituted isoxazole.[6]
Caption: Simplified mechanism for the cyclocondensation reaction.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2-(2,6-dichlorobenzoyl)acetoacetate in a suitable solvent, such as ethanol or acetic acid.
-
Reagent Addition: Add hydroxylamine hydrochloride to the solution, followed by a base (e.g., pyridine or sodium acetate) to liberate the free hydroxylamine.
-
Reflux: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture and pour it into cold water. The product, ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain a purified product.[9]
Part 3: Saponification to the Carboxylic Acid
With the core heterocyclic structure in place, the next step is to hydrolyze the ethyl ester at the 4-position to the corresponding carboxylic acid. This is a standard saponification reaction.
Reaction: Ester Hydrolysis
The ethyl ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Experimental Protocol
-
Setup: Suspend the ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate in a mixture of ethanol and water.
-
Base Addition: Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2.
-
Isolation: The product, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, will precipitate out of the acidic solution.[10][11]
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Part 4: Final Conversion to the Acyl Chloride
The final transformation converts the relatively stable carboxylic acid into the highly reactive acyl chloride, primed for subsequent reactions like amide bond formation in the synthesis of penicillins.
Reaction: Acyl Chlorination with Thionyl Chloride
Thionyl chloride (SOCl₂) is a highly effective reagent for this conversion.[12][13] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group, which is then displaced by a chloride ion.[14][15] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[16]
Experimental Protocol
-
Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
-
Reagent Addition: Carefully add an excess of thionyl chloride to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[16][17]
-
Reaction: Gently heat the mixture to reflux. The solid carboxylic acid will dissolve as it is converted to the acyl chloride.
-
Completion and Isolation: After the reaction is complete (typically 1-3 hours, indicated by the cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude this compound is often a solid or high-boiling oil and can be purified by recrystallization or vacuum distillation.[18][19] In many industrial applications, the crude product is used directly in the next step.
Quantitative Data Summary
While yields are highly dependent on scale and optimization, the following table provides representative data for this synthetic sequence.
| Step | Reaction | Key Reagents | Typical Yield | Purity Target |
| 1 | Claisen Condensation | Ethyl Acetoacetate, 2,6-Dichlorobenzoyl Chloride, NaH | 65-80% | >95% |
| 2 | Isoxazole Formation | β-Dicarbonyl, Hydroxylamine HCl | 80-90% | >98% |
| 3 | Saponification | Isoxazole Ester, NaOH | 90-98% | >99% |
| 4 | Acyl Chlorination | Carboxylic Acid, SOCl₂, cat. DMF | >95% | >97% (often used crude) |
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental reactions of organic chemistry. By strategically combining a Claisen condensation, a cyclocondensation to form the isoxazole ring, ester hydrolysis, and final conversion to the acyl chloride, this vital pharmaceutical intermediate can be produced efficiently. Mastery of this pathway requires not only procedural knowledge but also a deep understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions. The insights and protocols provided in this guide offer a solid foundation for professionals engaged in the synthesis and application of this important molecule.
References
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- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterisation of Degradation impurities of Flucloxacillin and Dicloxacillin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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- 9. CAS 4402-83-9: methyl 3-(2,6-dichlorophenyl)-5-methylisoxa… [cymitquimica.com]
- 10. 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | C11H7Cl2NO3 | CID 77521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 14. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Introduction
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a critical chemical intermediate, primarily recognized for its role as the acyl side-chain precursor in the synthesis of semi-synthetic penicillins, most notably Dicloxacillin.[1][2][3] Dicloxacillin is a narrow-spectrum beta-lactam antibiotic effective against beta-lactamase-producing bacteria like Staphylococcus aureus.[2] The intricate structure of this acyl chloride, featuring a sterically hindered dichlorophenyl group attached to a substituted isoxazole ring, necessitates a robust and well-understood synthetic strategy.
This guide provides a detailed examination of the principal synthetic pathways to this key intermediate, focusing on the selection of starting materials and the chemical logic underpinning the reaction mechanisms. We will explore two predominant and field-proven routes: the cyclocondensation pathway involving a β-dicarbonyl intermediate and the 1,3-dipolar cycloaddition of a nitrile oxide. This analysis is designed to equip researchers and drug development professionals with the foundational knowledge required for efficient and scalable synthesis.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to designing the synthesis begins with a retrosynthetic analysis. The target molecule is dissected into simpler, more readily available precursors. The final transformation is the conversion of a carboxylic acid to an acyl chloride, a standard and high-yielding reaction.[4][5][6] This identifies 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid as the immediate key precursor. The core challenge lies in the construction of the substituted isoxazole ring.
Pathway 1: Cyclocondensation of a β-Dicarbonyl Compound
This classic and robust method relies on the formation of the isoxazole ring through the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[7][8] The regiochemistry of the cyclization is directed by the differential reactivity of the two carbonyl groups.
Core Starting Materials:
-
2,6-Dichlorobenzoyl Chloride: An activated form of 2,6-dichlorobenzoic acid, used to introduce the dichlorophenyl moiety.
-
Ethyl Acetoacetate: A versatile and common β-ketoester that provides the carbon backbone for the 5-methyl and 4-carboxylate groups.
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): The source of the N-O fragment required to form the isoxazole ring.
Synthetic Workflow
References
- 1. This compound CAS#: 4462-55-9 [m.chemicalbook.com]
- 2. Dicloxacillin - Wikipedia [en.wikipedia.org]
- 3. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. orgosolver.com [orgosolver.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Isoxazole Derivatives
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties and versatile synthetic accessibility have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of isoxazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by experimental workflows and structure-activity relationship insights. The aim is to equip the reader with a comprehensive understanding of why and how this remarkable heterocyclic core continues to yield promising therapeutic candidates.
The Isoxazole Core: Physicochemical Properties and Synthetic Versatility
The isoxazole ring is an aromatic heterocycle whose unique arrangement of heteroatoms imparts distinct electronic and steric properties.[2] These characteristics govern its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[2]
The synthesis of isoxazole derivatives is highly adaptable, with several established methods allowing for the generation of diverse chemical libraries. Key synthetic strategies include:
-
1,3-Dipolar Cycloaddition: This is a widely employed method involving the reaction of a nitrile oxide with an alkyne or alkene.[4][5] Its efficiency and functional group tolerance make it a powerful tool for creating functionalized isoxazoles.
-
Condensation Reactions: The condensation of β-dicarbonyl compounds with hydroxylamine is a classical and robust method for isoxazole synthesis.[6]
-
Metal-Free Synthesis: Recent advancements have focused on developing more sustainable, metal-free synthetic routes, which offer advantages in terms of reduced cost, toxicity, and simplified purification.[4]
This synthetic tractability allows medicinal chemists to systematically modify the isoxazole scaffold to optimize pharmacokinetic and pharmacodynamic properties.
Anticancer Activities of Isoxazole Derivatives
Isoxazole-containing compounds have demonstrated significant potential in oncology, with derivatives exhibiting a range of anticancer activities against various cancer cell lines.[1][7][8][9][10][11]
Mechanisms of Anticancer Action
The anticancer effects of isoxazole derivatives are mediated through multiple mechanisms:
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis, in cancer cells.[7][8][9] This is often achieved by modulating key signaling pathways involved in cell survival and death.
-
Enzyme Inhibition: Isoxazole derivatives have been shown to inhibit various enzymes crucial for cancer progression, including:
-
Protein Kinases: Inhibition of protein kinases involved in cell signaling pathways that drive proliferation and survival.[7][8]
-
Aromatase: Blocking aromatase activity, which is a key target in hormone-dependent cancers like breast cancer.[7][8][9]
-
Topoisomerase: Interference with DNA replication and repair by inhibiting topoisomerase enzymes.[9]
-
-
Tubulin Polymerization Inhibition: Disruption of the microtubule network, which is essential for cell division, by inhibiting tubulin polymerization.[7][8]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the isoxazole ring plays a critical role in determining the anticancer potency and selectivity. For instance, the presence of electron-withdrawing groups on the phenyl rings attached to the isoxazole core has been shown to enhance anticancer activity.[7]
Experimental Workflow: Evaluating Anticancer Activity
A typical workflow to assess the anticancer potential of novel isoxazole derivatives is outlined below:
Caption: A generalized workflow for the discovery and evaluation of anticancer isoxazole derivatives.
Tabulated Data: Anticancer Activity of Representative Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 4c | U87 (Glioblastoma) | 67.6 | Induction of Apoptosis | [12] |
| 40 | MCF-7 (Breast Cancer) | 3.97 | Not specified | [12] |
| 12 | Not specified | 45 | SCD1 and SCD5 Inhibition | [13] |
| 13 | Not specified | 45 | SCD1 and SCD5 Inhibition | [13] |
Antimicrobial Activities of Isoxazole Derivatives
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Isoxazole derivatives have demonstrated broad-spectrum activity against both bacteria and fungi, making them a promising class of compounds in the fight against infectious diseases.[14][15][16][17][18]
Antibacterial Activity
Isoxazole-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[14] The mechanism of antibacterial action can vary, but often involves the disruption of essential cellular processes.
Structure-Activity Relationship (SAR) Insights: The antibacterial potency of isoxazole derivatives is significantly influenced by the nature and position of substituents. For example, the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring has been shown to enhance antibacterial activity.[14]
Antifungal Activity
Several isoxazole derivatives exhibit potent antifungal activity against a range of fungal pathogens.[17]
Experimental Protocol: Broth Dilution Method for Antimicrobial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Test isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in the 96-well plates.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activities of Isoxazole Derivatives
Inflammation is a complex biological response implicated in a wide range of diseases. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with several compounds showing promising activity.[14][19][20][21][22]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to modulate key inflammatory pathways, such as:
-
Inhibition of Pro-inflammatory Cytokines: Suppression of the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[20]
-
COX and LOX Inhibition: Some isoxazole derivatives, such as the COX-2 inhibitor valdecoxib, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[10][14]
Signaling Pathway: Inhibition of Inflammatory Cytokine Production
Caption: Simplified pathway showing the inhibition of LPS-induced pro-inflammatory cytokine production by an isoxazole derivative.
Neuroprotective Activities of Isoxazole Derivatives
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. Emerging research suggests that isoxazole derivatives may offer neuroprotective benefits.[1][5][23]
Mechanisms of Neuroprotection
The neuroprotective effects of isoxazole compounds are being investigated for their ability to:
-
Scavenge Free Radicals: Protect neuronal cells from oxidative stress by scavenging harmful free radicals.[23]
-
Modulate Neurotransmitter Receptors: Interact with and modulate the activity of neurotransmitter receptors, such as GABA receptors.[13]
-
Inhibit Enzymes: Inhibit enzymes implicated in neurodegeneration, such as stearoyl-CoA desaturase (SCD).[13]
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly fruitful area of research in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, with promising candidates in oncology, infectious diseases, inflammation, and neurology.[1][24] The synthetic accessibility of the isoxazole core allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of multi-targeted isoxazole derivatives and their application in personalized medicine.[1][5]
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 11. espublisher.com [espublisher.com]
- 12. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. scilit.com [scilit.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. researchgate.net [researchgate.net]
- 19. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory properties of an isoxazole derivative - MZO-2 [pubmed.ncbi.nlm.nih.gov]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. researchgate.net [researchgate.net]
- 23. nbinno.com [nbinno.com]
- 24. ijpca.org [ijpca.org]
safety and handling of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
An In-depth Technical Guide to the Safety and Handling of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Executive Summary
This compound (CAS No: 4462-55-9) is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of semi-synthetic, penicillinase-resistant penicillins, most notably Dicloxacillin.[1][2][3] Its utility in pharmaceutical development is directly linked to the high reactivity of the carbonyl chloride functional group. However, this same reactivity necessitates a rigorous and well-understood set of safety and handling protocols. This guide provides a comprehensive, causality-driven framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personnel safety and experimental integrity. The core principle of its handling is dictated by its extreme sensitivity to moisture, which leads to the liberation of toxic hydrogen chloride gas.[4] Adherence to the protocols outlined herein is mandatory for any laboratory work involving this compound.
Physicochemical Properties and Hazard Identification
A foundational understanding of the compound's properties is essential for anticipating its behavior and implementing appropriate safety measures.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 4462-55-9 | [5][6] |
| Molecular Formula | C₁₁H₆Cl₃NO₂ | [1][4] |
| Molecular Weight | 290.53 g/mol | [1][7] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 92 °C | [1] |
| Synonyms | Dcimc chloride; 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | [6][7] |
GHS Hazard Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS).[7] The primary dangers stem from its corrosive nature and its violent reaction with water.
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation |
| Danger | H314: Causes severe skin burns and eye damage.[5][7] |
| Serious Eye Damage |
| Danger | H318: Causes serious eye damage.[4] |
| EU Specific Hazard | N/A | Danger | EUH029: Contact with water liberates toxic gas.[4] |
The Chemistry of Reactivity: A Causality-Driven Approach
The handling protocols for this compound are not arbitrary; they are a direct consequence of the chemical reactivity of the acyl chloride functional group.
-
Expertise & Causality: The central carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the chlorine atom. This makes it an excellent target for nucleophiles.
-
Undesired Reaction: Hydrolysis: The most prevalent nucleophile in a standard laboratory environment is water (H₂O), including atmospheric moisture. The reaction of this compound with water is a rapid and exothermic hydrolysis that produces the parent carboxylic acid and corrosive, toxic hydrogen chloride (HCl) gas.[4] This reaction is the root cause of the compound's primary hazards and dictates the need for anhydrous handling conditions.
-
Intended Reaction: Acylation: In a controlled synthetic context, the acyl chloride is reacted with a desired nucleophile, typically an amine (such as 6-aminopenicillanic acid), to form a stable amide bond.[1] This is the key step in the synthesis of Dicloxacillin. The success of this synthesis relies on excluding water to prevent the competing hydrolysis reaction from consuming the starting material and creating hazardous byproducts.
Caption: Core Reactivity Pathways for the Acyl Chloride.
Standard Operating Procedure (SOP) for Safe Handling
This SOP is designed as a self-validating system. Adherence to each step mitigates the known hazards and ensures the chemical's integrity.
Engineering Controls
-
Primary Control: All manipulations of the solid compound and its solutions must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Secondary Control: An emergency eyewash station and safety shower must be located within a 10-second travel distance of the workstation.[9]
Personal Protective Equipment (PPE)
The selection of PPE is non-negotiable and based on the compound's corrosive properties.[4][5]
| Category | Specification | Rationale |
| Body | Flame-resistant lab coat | Protects skin from splashes and contact. |
| Hands | Heavy-duty nitrile or neoprene gloves | Provides chemical resistance against the compound and HCl. |
| Eyes/Face | Chemical safety goggles AND a full-face shield | Protects against splashes and fumes; goggles provide a seal, and the shield protects the entire face.[9] |
| Respiratory | Not required if handled in a fume hood. Use a NIOSH-approved respirator with an acid gas cartridge for emergency situations or if engineering controls fail.[9] |
Step-by-Step Handling Protocol
References
- 1. This compound CAS#: 4462-55-9 [m.chemicalbook.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.be [fishersci.be]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 7. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chlori… [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Synthesis of Isoxazole-4-Carboxamides using 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole-4-Carboxamide Scaffold
The isoxazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a valuable scaffold in drug design.[3] When functionalized as an isoxazole-4-carboxamide, this core structure gives rise to a class of molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][4][5] The carboxamide linkage provides a crucial hydrogen bonding motif, often essential for target engagement. The strategic substitution on the phenyl ring at the 3-position and the methyl group at the 5-position of the isoxazole allows for fine-tuning of the molecule's steric and electronic properties to optimize potency and selectivity.
This application note provides a comprehensive guide to the synthesis of novel isoxazole-4-carboxamides through the acylation of primary and secondary amines with the reactive intermediate, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. The protocol is designed to be robust and adaptable for the generation of diverse compound libraries for screening and lead optimization in drug discovery programs.
Scientific Rationale and Mechanism
The synthesis of isoxazole-4-carboxamides from this compound is a classic example of nucleophilic acyl substitution. The carbonyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of both the adjacent carbonyl group and the chlorine atom. This renders the carbonyl carbon susceptible to attack by a nucleophile, in this case, the lone pair of electrons on the nitrogen atom of a primary or secondary amine.
The reaction proceeds via a two-step addition-elimination mechanism.[6] First, the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[6][7]
Experimental Workflow
The overall experimental workflow for the synthesis of isoxazole-4-carboxamides is depicted below. This process begins with the preparation of the acyl chloride from the corresponding carboxylic acid, followed by the coupling reaction with an amine, and concludes with product workup and purification.
Caption: General workflow for the synthesis of isoxazole-4-carboxamides.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction is typically performed under reflux to ensure complete conversion. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Toluene is a suitable solvent as it is inert to the reaction conditions and has a high enough boiling point for reflux.
Materials:
-
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in toluene (10 mL/g of carboxylic acid), add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is a solid and can be used in the next step without further purification.[8][9]
Protocol 2: General Procedure for the Synthesis of Isoxazole-4-carboxamides
Causality Behind Experimental Choices: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. Dichloromethane (DCM) is a common solvent for this reaction as it is inert and dissolves a wide range of organic compounds. A tertiary amine base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[7] The aqueous workup is designed to remove the hydrochloride salt of the base and any other water-soluble impurities.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in DCM (15 mL/g of acyl chloride) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the crude this compound (1.0 eq) in DCM (10 mL/g).
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation: Representative Examples
The following table summarizes the synthesis of a small set of isoxazole-4-carboxamides using the general protocol described above, illustrating the versatility of the method with different amines.
| Entry | Amine | Product | Yield (%) | M.p. (°C) |
| 1 | Aniline | N-phenyl-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide | 85 | 178-180 |
| 2 | Benzylamine | N-benzyl-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide | 92 | 155-157 |
| 3 | Morpholine | (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)(morpholino)methanone | 88 | 162-164 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide | 82 | 195-197 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete formation of acyl chloride. | Ensure the carboxylic acid is dry. Use a slight excess of thionyl chloride and ensure the reflux time is adequate. |
| Incomplete amide coupling reaction. | Check the purity of the amine. Ensure the reaction goes to completion by monitoring with TLC. If the amine is a weak nucleophile, consider using a stronger base or a higher reaction temperature. | |
| Product loss during workup. | Be careful during the extraction steps to avoid emulsion formation. Minimize the number of transfer steps. | |
| Impure Product | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. Ensure adequate reaction time. |
| Formation of byproducts. | Diacylation of primary amines can occur if an excess of acyl chloride is used. Use a slight excess of the amine. Side reactions with the base can occur; consider using a non-nucleophilic base like diisopropylethylamine (DIPEA).[7] | |
| Reaction does not start | Deactivated amine. | For electron-deficient amines, a more forcing condition (e.g., higher temperature, stronger base) might be necessary. |
| Poor quality of acyl chloride. | The acyl chloride can hydrolyze if exposed to moisture. Prepare it fresh and use it immediately. |
Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thionyl chloride is a corrosive and toxic liquid. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.
-
Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each specific amine used.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
References
- 1. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound CAS#: 4462-55-9 [m.chemicalbook.com]
- 9. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 10. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride in Medicinal Chemistry
Executive Summary
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a highly reactive acyl chloride that serves as a cornerstone building block in modern medicinal chemistry. Its unique trifecta of a sterically hindered dichlorophenyl group, a stable isoxazole heterocycle, and a reactive carbonyl chloride moiety makes it an indispensable reagent, particularly in the synthesis of beta-lactamase-resistant penicillins.[1] This guide provides an in-depth analysis of its properties, core applications, detailed synthetic protocols, and broader utility for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Physicochemical Properties & Safety
Proper handling of this reagent is paramount due to its high reactivity.[2] As an acyl chloride, it is corrosive and reacts violently with water and other nucleophiles.[2][3] All manipulations must be conducted under anhydrous conditions in a certified fume hood with appropriate personal protective equipment (PPE).[2][4]
Table 1: Compound Specifications
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | [3] |
| CAS Number | 4462-55-9 | [3] |
| Molecular Formula | C₁₁H₆Cl₃NO₂ | [3] |
| Molecular Weight | 290.53 g/mol | |
| Appearance | White to off-white crystalline powder | [5] |
| Primary Hazard | Corrosive, Lachrymator, Water-Reactive | [2][3] |
| Storage | Store under inert gas (Nitrogen or Argon) in a cool, dry place. |[2] |
Core Application: Synthesis of Dicloxacillin
The most prominent application of this compound is the synthesis of isoxazolyl penicillins, such as Dicloxacillin.[6] These antibiotics are specifically designed to combat infections caused by penicillinase-producing staphylococci.[1]
Mechanistic Rationale & Structure-Activity Relationship (SAR)
The effectiveness of Dicloxacillin stems directly from the isoxazole side chain. Bacteria develop resistance to beta-lactam antibiotics primarily by producing β-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[7]
The bulky 3-(2,6-dichlorophenyl)-5-methylisoxazole group acts as a steric shield. The ortho-dichloro substituents on the phenyl ring prevent the side chain from adopting a planar conformation, creating a three-dimensional barrier that physically blocks the β-lactamase active site from accessing the hydrolyzable beta-lactam ring.[8] This steric hindrance is the key to the drug's resistance to enzymatic degradation, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and inhibit bacterial cell wall synthesis.[1][9]
Caption: Steric protection of the beta-lactam core by the isoxazole side chain.
Protocol: Acylation of 6-Aminopenicillanic Acid (6-APA)
This protocol outlines the laboratory-scale synthesis of Dicloxacillin via amide coupling. The core transformation is the reaction of the amine group on 6-APA with the highly electrophilic this compound.[6][10]
Materials:
| Reagent | CAS | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 6-Aminopenicillanic Acid (6-APA) | 551-16-6 | 216.27 | 2.16 g | 10.0 mmol |
| This compound | 4462-55-9 | 290.53 | 2.91 g | 10.0 mmol |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 2.52 g | 30.0 mmol |
| Acetone, Anhydrous | 67-64-1 | 58.08 | 50 mL | - |
| Water, Deionized | 7732-18-5 | 18.02 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
Procedure:
-
Preparation of 6-APA Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 6-Aminopenicillanic Acid (2.16 g, 10.0 mmol) in a mixture of acetone (50 mL) and water (50 mL).
-
Basification: Cool the suspension to 0-5 °C in an ice-water bath. Slowly add Sodium Bicarbonate (2.52 g, 30.0 mmol) in portions. The purpose of the base is twofold: to deprotonate the ammonium salt of 6-APA to the reactive free amine and to neutralize the HCl gas byproduct generated during the acylation.[2] Stir until the 6-APA dissolves completely, forming a clear solution.
-
Acylation: While maintaining the temperature at 0-5 °C, add a solution of this compound (2.91 g, 10.0 mmol) in 20 mL of anhydrous acetone dropwise over 30 minutes. The slow addition is critical to control the exothermic reaction.[4]
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Work-up & Isolation:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel. Wash with 2x 30 mL of ethyl acetate to remove any unreacted acyl chloride and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The acidification protonates the carboxylate group of Dicloxacillin, causing it to precipitate out of the aqueous solution.
-
Extract the precipitated product into ethyl acetate (3x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dicloxacillin product as a white solid.
-
-
Purification: The crude product can be purified by recrystallization, typically from an acetone/water or ethanol/water mixture, to achieve high purity.[2]
Caption: Workflow for the synthesis of Dicloxacillin.
Broader Applications in Medicinal Chemistry
While its role in penicillin synthesis is dominant, the 3-(2,6-Dichlorophenyl)-5-methylisoxazole scaffold is a versatile pharmacophore.[11] Its inherent properties—lipophilicity from the dichlorophenyl group and hydrogen bonding capabilities from the isoxazole nitrogen and oxygen atoms—make it a valuable starting point for designing molecules that target a range of biological systems.[12]
-
Anti-inflammatory & Anti-cancer Agents: The scaffold has been utilized in the development of novel anti-inflammatory and anti-cancer agents, where the isoxazole ring can act as a bioisostere for other functional groups or participate in crucial binding interactions with enzyme active sites.[11]
-
Agrochemicals: This compound also serves as an intermediate in the creation of specialized herbicides and pesticides, highlighting its broader utility in modulating biological pathways.[11]
-
Fragment-Based Drug Discovery (FBDD): The acyl chloride can be used to covalently link the isoxazole fragment to proteins with reactive nucleophilic residues (e.g., serine, lysine), enabling fragment screening and the identification of novel binding pockets.
Analytical Characterization
Confirming the identity and purity of the synthesized product is essential. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing isoxazolyl penicillins.[13][14]
Table 2: Typical Analytical Data for Dicloxacillin
| Technique | Expected Results |
|---|---|
| ¹H NMR | Characteristic peaks for the isoxazole methyl group, the gem-dimethyl groups of the penicillin core, the protons on the beta-lactam and thiazolidine rings, and the aromatic protons of the dichlorophenyl group. |
| IR (KBr, cm⁻¹) | Strong carbonyl stretching frequencies for the β-lactam (~1770 cm⁻¹), amide (~1680 cm⁻¹), and carboxylic acid (~1740 cm⁻¹). |
| Mass Spec (ESI-) | [M-H]⁻ ion corresponding to the calculated molecular weight of Dicloxacillin (e.g., C₁₉H₁₇Cl₂N₃O₅S, MW: 490.32). |
| HPLC | A single major peak under established chromatographic conditions, confirming purity.[13] A typical mobile phase could be acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen phosphate).[13] |
References
- 1. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 5. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chlori… [cymitquimica.com]
- 6. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]
- 7. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Isoxazolyl Penicillins: Antimicrobial Activity, Susceptibility, Administration and Dosage Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. CAS 4402-83-9: methyl 3-(2,6-dichlorophenyl)-5-methylisoxa… [cymitquimica.com]
- 13. Stability-indicating analysis of isoxazolyl penicillins using dual wavelength high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of isoxazolyl penicillins and their metabolites in body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Novel Penicillin Derivatives Utilizing 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of semi-synthetic penicillin derivatives through the acylation of 6-aminopenicillanic acid (6-APA) with 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This acid chloride is a key intermediate in the preparation of potent beta-lactamase resistant antibiotics like Dicloxacillin.[1] This protocol is designed for researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental workflow, and offer insights grounded in established laboratory practices to ensure reproducibility and high-yield synthesis.
Introduction: The Enduring Legacy of Penicillin and the Rise of Resistance
The discovery of penicillin revolutionized medicine, offering a powerful weapon against bacterial infections. However, the emergence and spread of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, has continually challenged the efficacy of this antibiotic class.[2] This has driven the development of semi-synthetic penicillins with modified side chains designed to sterically hinder the action of these enzymes.
The isoxazolyl penicillins, such as dicloxacillin, are a cornerstone of this strategy.[3][4] Their bulky, electron-withdrawing isoxazole side chains confer significant resistance to staphylococcal β-lactamases, making them crucial for treating infections caused by organisms like Staphylococcus aureus.[3] This application note focuses on the laboratory-scale preparation of such derivatives using this compound as the key acylating agent.[1]
The Chemistry: Acylation of 6-APA
The core of this synthesis is a nucleophilic acyl substitution reaction. The primary amine group of 6-aminopenicillanic acid (6-APA), the fundamental building block of semi-synthetic penicillins, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the this compound.
Reaction Mechanism:
Caption: General reaction scheme for the synthesis of penicillin derivatives.
The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. If not neutralized, the HCl would protonate the amine group of 6-APA, rendering it non-nucleophilic and stopping the reaction. The choice of solvent and maintaining a low temperature are critical to ensure the stability of the chemically labile β-lactam ring.[5]
Experimental Protocol: Synthesis of a Dicloxacillin Analog
This protocol provides a detailed, step-by-step procedure for the synthesis of a penicillin derivative via the acylation of 6-APA.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 6-Aminopenicillanic Acid (6-APA) | 551-16-6 | 216.27 | 10 mmol (2.16 g) | Store at 2-8°C, protect from moisture. |
| This compound | 4462-55-9 | 290.53 | 10.5 mmol (3.05 g) | Highly moisture sensitive. Handle under inert gas. Corrosive.[1] |
| Acetone | 67-64-1 | 58.08 | 50 mL | Anhydrous grade. |
| Deionized Water | 7732-18-5 | 18.02 | 100 mL | Chilled to 0-5°C. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~2 g | For pH adjustment. |
| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | For drying. |
3.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Ice-water bath
-
pH meter or pH strips
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
3.3. Step-by-Step Procedure
Workflow Overview:
Caption: Experimental workflow for the synthesis of the penicillin derivative.
-
Preparation of the 6-APA Solution:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 6-APA (2.16 g, 10 mmol) in a mixture of 25 mL of acetone and 25 mL of chilled deionized water.
-
Cool the flask in an ice-water bath to maintain an internal temperature of 0-5°C.
-
Slowly add a 5% (w/v) aqueous solution of sodium bicarbonate dropwise while stirring until the 6-APA is fully dissolved and the pH is adjusted to 7.0-7.5. Rationale: This deprotonates the ammonium group and dissolves the 6-APA, creating the nucleophilic free amine necessary for the reaction.
-
-
Acylation Reaction:
-
In a separate dry flask, dissolve this compound (3.05 g, 10.5 mmol) in 25 mL of anhydrous acetone. Rationale: A slight excess of the acid chloride ensures the complete consumption of the 6-APA.
-
Transfer this solution to a dropping funnel.
-
Add the acid chloride solution dropwise to the stirred 6-APA solution over 30-45 minutes.
-
It is crucial to continuously monitor the pH of the reaction mixture. Maintain the pH between 7.0 and 7.5 by concurrently adding the 5% sodium bicarbonate solution as needed. Rationale: This neutralizes the HCl formed during the reaction, which prevents the protonation of unreacted 6-APA and minimizes acid-catalyzed degradation of the sensitive β-lactam ring.[5]
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 2-3 hours to proceed to completion.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Cool the mixture and carefully acidify to pH 2.0 with dilute hydrochloric acid (e.g., 2M HCl). This will cause the product to precipitate. Rationale: The penicillin derivative is a carboxylic acid, which is soluble as its carboxylate salt at neutral pH but becomes insoluble in its protonated form in the aqueous media.
-
Immediately extract the product into ethyl acetate (3 x 50 mL). Rationale: Prompt extraction is vital to minimize the risk of acid-catalyzed hydrolysis of the β-lactam ring at low pH.
-
Combine the organic extracts and wash with a saturated sodium chloride solution (brine, 50 mL) to remove water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, which can be further purified, for example, by recrystallization.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Acid Chloride: this compound is corrosive, a lachrymator, and highly reactive with moisture. It should be handled in a well-ventilated fume hood.[1]
-
Solvents: Acetone and ethyl acetate are flammable. Ensure there are no open flames and work in a well-ventilated area.
-
Acids: Handle hydrochloric acid with care in a fume hood.
Characterization of the Product
The identity and purity of the synthesized penicillin derivative should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic β-lactam carbonyl stretch (typically around 1760-1780 cm⁻¹).
Conclusion
This application note provides a robust and detailed protocol for the synthesis of penicillin derivatives using this compound. By carefully controlling the reaction parameters, especially temperature and pH, researchers can achieve high yields of these valuable antibiotic compounds. The principles and techniques described are fundamental to medicinal chemistry and the ongoing effort to develop new antibacterial agents to combat microbial resistance.
References
- 1. scbt.com [scbt.com]
- 2. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]
- 3. Dicloxacillin - Wikipedia [en.wikipedia.org]
- 4. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride as a Pivotal Building Block in the Synthesis of Isoxazolyl Penicillins
Introduction
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS No: 4462-55-9), hereafter referred to as DCIC, is a highly reactive acyl chloride that serves as a critical intermediate in the semi-synthesis of a specific class of β-lactam antibiotics.[1][2][3] Its rigid isoxazole core, substituted with a sterically hindered 2,6-dichlorophenyl group, is a key structural motif in penicillins designed to be resistant to bacterial β-lactamase enzymes. This attribute makes DCIC an indispensable building block in the production of potent antibiotics like dicloxacillin, which are effective against penicillinase-producing Gram-positive bacteria, particularly Staphylococcus aureus.[4]
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of DCIC and its subsequent use in the acylation of 6-aminopenicillanic acid (6-APA) to yield dicloxacillin. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers in organic synthesis and drug development.
Physicochemical Properties of DCIC
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of DCIC are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆Cl₃NO₂ | [5] |
| Molecular Weight | 290.53 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 93-97 °C | |
| CAS Number | 4462-55-9 | [5] |
Part 1: Synthesis of this compound (DCIC)
The conversion of the parent carboxylic acid, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, into the more reactive acyl chloride is the foundational step. This activation is crucial for facilitating the subsequent amide bond formation with the 6-APA nucleus. The most common and efficient method for this transformation involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Mechanistic Rationale: The Role of Thionyl Chloride and DMF
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and reliable method in organic synthesis. The reaction proceeds through the formation of a highly reactive chlorosulfite intermediate. The addition of a catalytic amount of DMF significantly accelerates the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent. This in-situ generation of a more reactive species allows the reaction to proceed under milder conditions and often with higher yields.
An alternative chlorinating agent that can be employed is oxalyl chloride, which functions similarly to thionyl chloride but produces only gaseous byproducts (CO, CO₂, HCl), simplifying purification.[6] Another option is the use of phosphorus pentachloride (PCl₅), as noted in some synthetic routes for dicloxacillin.[7]
Detailed Protocol 1: Synthesis of DCIC using Thionyl Chloride
This protocol is based on established methods for acyl chloride formation from carboxylic acids.[8]
Materials:
-
3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Nitrogen or argon atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry.
-
Reagent Addition: Carefully add thionyl chloride (1.5-2.0 eq) to the mixture, followed by a catalytic amount of DMF (e.g., a few drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude DCIC is often of sufficient purity for the next step. If further purification is needed, it can be achieved by vacuum distillation or recrystallization from a non-polar solvent like hexanes.
Expected Yield: >90%
Workflow for DCIC Synthesis
Caption: Workflow for the synthesis of DCIC.
Part 2: Application in Dicloxacillin Synthesis
The primary application of DCIC is the acylation of 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule. This reaction forms the crucial amide bond that defines the final antibiotic, dicloxacillin.
Mechanistic Rationale: Amide Bond Formation
This is a nucleophilic acyl substitution reaction. The amino group of 6-APA acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride (DCIC). The chloride ion is an excellent leaving group, facilitating the formation of the tetrahedral intermediate, which then collapses to form the stable amide bond.
Critical Parameters:
-
pH Control: Maintaining a neutral to slightly alkaline pH (7-8) is critical.[9] This ensures that the amino group of 6-APA is in its deprotonated, nucleophilic state. A basic solution (e.g., aqueous sodium hydroxide) is added concurrently to neutralize the HCl byproduct, which would otherwise protonate the 6-APA and halt the reaction.
-
Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to minimize the degradation of the sensitive β-lactam ring in the 6-APA molecule.[9]
-
Solvent System: A two-phase system or a water-miscible organic solvent like acetone is often used.[9][10] Acetone is an effective solvent for DCIC and is miscible with the aqueous solution of 6-APA, facilitating the reaction.[10]
Detailed Protocol 2: Synthesis of Dicloxacillin from DCIC and 6-APA
This protocol is adapted from established industrial synthesis methods.[9]
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
This compound (DCIC)
-
Acetone
-
Purified water
-
10% (w/v) Sodium hydroxide solution
-
Dichloromethane
-
Dilute sulfuric acid or hydrochloric acid
-
Sodium 2-ethylhexanoate solution (for salt formation)
-
Isopropanol
Procedure:
-
Preparation of 6-APA Solution: In a reaction vessel cooled to 0-5 °C, suspend 6-APA (1.0 eq) in purified water. Adjust the pH to 7-8 with a 10% NaOH solution until the 6-APA dissolves completely.
-
Preparation of DCIC Solution: In a separate flask, dissolve DCIC (1.05 eq) in acetone.
-
Acylation Reaction: Slowly add the DCIC solution to the 6-APA solution while vigorously stirring and maintaining the temperature at 0-5 °C. Simultaneously, add 10% NaOH solution dropwise to maintain the pH of the reaction mixture between 7 and 8.
-
Reaction Completion: Continue stirring at 0-5 °C for 1-2 hours after the addition is complete.
-
Workup and Extraction:
-
Add dichloromethane to the reaction mixture.
-
Adjust the pH to ~2.0 with dilute sulfuric acid.
-
Separate the organic layer. The dicloxacillin acid is now in the organic phase.
-
-
Salt Formation and Isolation:
-
To the organic phase containing dicloxacillin acid, add a solution of sodium 2-ethylhexanoate in isopropanol.
-
The sodium salt of dicloxacillin will precipitate.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum.
-
Expected Yield: 65-75%
Workflow for Dicloxacillin Synthesis
Caption: Workflow for the synthesis of Dicloxacillin.
Biological Context: Mechanism of Action of Dicloxacillin
The final product, dicloxacillin, is a narrow-spectrum β-lactam antibiotic.[4] Its mode of action involves the inhibition of bacterial cell wall synthesis.[4] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains in the bacterial cell wall. By inhibiting these enzymes, dicloxacillin prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.[11] The bulky 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain provides steric hindrance that protects the β-lactam ring from being hydrolyzed by penicillinase enzymes produced by resistant bacteria.
Conclusion
This compound is a cornerstone building block in the synthesis of β-lactamase resistant penicillins. The protocols detailed herein provide a robust framework for its preparation and subsequent utilization in the synthesis of dicloxacillin. A disciplined approach to controlling reaction parameters, particularly temperature and pH, is essential for achieving high yields and purity. The insights into the mechanistic rationale are intended to empower researchers to not only replicate these procedures but also to adapt and troubleshoot them effectively in their drug discovery and development endeavors.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. Dicloxacillin - Wikipedia [en.wikipedia.org]
- 5. labproinc.com [labproinc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. CN108659007B - Preparation method of cylindrical dicloxacillin sodium crystal - Google Patents [patents.google.com]
- 10. Pharma-Grade Acetone: A Crucial Component in Pharmaceutical Processing [purosolv.com]
- 11. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]
reaction of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride with amines
Application Note & Protocol Guide
Topic: Reaction of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride with Amines: Synthesis of Novel Carboxamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Isoxazole Carboxamides
This compound is a highly reactive acyl chloride that serves as a pivotal building block in synthetic chemistry.[1][2] Its structure, featuring a sterically hindered dichlorophenyl group attached to an isoxazole core, makes it a precursor of significant interest. The primary utility of this compound lies in its reaction with various amines to form N-substituted 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamides.
This acylation reaction is fundamental to the synthesis of isoxazolyl penicillins, a class of β-lactamase-resistant antibiotics that includes dicloxacillin.[3][4] The resulting amide linkage is a common and stable feature in many biologically active molecules.[5] Beyond antibiotics, the carboxamides derived from this reaction are explored in medicinal and agricultural chemistry for the development of novel therapeutic agents and crop protection chemicals, leveraging the isoxazole scaffold's proven bioactivity.[1][6][7] This guide provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and practical insights for successfully conducting this important transformation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism.[8][9] The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[9]
The process unfolds in distinct stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[8][9]
-
Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.[5]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.
-
Deprotonation: The product at this stage is a protonated amide (an ammonium salt). A base, typically a second equivalent of the amine substrate or an auxiliary non-nucleophilic base like triethylamine, deprotonates the nitrogen to yield the final, neutral N-substituted amide and an ammonium chloride salt.[5][8][10]
Experimental Application & Protocols
This section provides a detailed, field-proven protocol for the acylation of amines. The causality behind experimental choices is emphasized to ensure reproducibility and high yields.
Critical Safety Precautions
Working with this compound requires stringent safety measures due to its hazardous nature.
-
Corrosivity: The compound is highly corrosive and causes severe skin burns and eye damage.[11][12] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[11][12][13][14]
-
Reactivity with Water: It reacts violently with water and moisture, liberating toxic hydrogen chloride (HCl) gas.[12] All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.[12][13][15] An inert atmosphere (e.g., nitrogen or argon) is highly recommended.[12][16]
-
Handling: Avoid inhalation of dust or fumes and prevent any contact with skin, eyes, or clothing.[11][13] Ensure safety showers and eyewash stations are readily accessible.[13]
Materials and Equipment
-
Reagents:
-
This compound (CAS 4462-55-9)[17]
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Reagents for workup: 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄
-
-
Equipment:
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles for liquid transfer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and chamber
-
Column chromatography setup (if required)
-
Step-by-Step General Protocol
This protocol is a self-validating system. Each step is designed to control the reaction's energetics and stoichiometry for optimal outcomes.
-
Reaction Setup (Anhydrous Conditions):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of nitrogen or argon. This step is critical to remove adsorbed moisture from the glassware.
-
Equip the flask with a rubber septum for reagent addition via syringe.
-
-
Reagent Preparation & Addition:
-
In the prepared flask, dissolve the amine (1.0 eq.) and the non-nucleophilic base (1.1-1.2 eq.) in the chosen anhydrous solvent. The slight excess of base ensures complete scavenging of the HCl byproduct, preventing the formation of amine-hydrochloride salts which are unreactive.[10]
-
Cool the solution to 0 °C in an ice bath. This mitigates the exothermic nature of the reaction, preventing potential side reactions.
-
In a separate dry flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
Using a syringe, add the acyl chloride solution dropwise to the stirring amine solution over 15-30 minutes. A slow addition rate is crucial for temperature control.
-
-
Reaction & Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-6 hours. The reaction progress should be monitored every 30-60 minutes.
-
Monitoring by TLC: Spot the reaction mixture alongside the starting amine and acyl chloride on a TLC plate. Develop with an appropriate solvent system (e.g., 30:70 Ethyl Acetate/Hexanes). The reaction is complete when the starting material spots have disappeared and a new, distinct product spot has formed.[18]
-
-
Workup & Isolation:
-
Quench the reaction by slowly adding water or 1M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel. If the product is in the organic layer, wash sequentially with:
-
1M HCl (to remove any remaining base and amine).
-
Saturated NaHCO₃ solution (to remove any acidic impurities).
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil can often be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes).
-
If recrystallization is ineffective, purify the product via flash column chromatography on silica gel.
-
Data Presentation & Characterization
The versatility of this reaction allows for the synthesis of a diverse library of carboxamides. The table below summarizes illustrative outcomes for different classes of amines.
| Amine Substrate | Amine Type | Base | Solvent | Typical Time | Expected Yield (%) |
| Cyclohexylamine | Primary Aliphatic | TEA | DCM | 2 h | >90% |
| Aniline | Primary Aromatic | Pyridine | THF | 4 h | 80-90% |
| Morpholine | Secondary Cyclic | TEA | DCM | 2 h | >95% |
| Benzylamine | Primary Benzylic | DIPEA | THF | 3 h | >90% |
| Note: Yields are illustrative and depend on specific reaction conditions and purification efficiency. |
Product Characterization: The identity and purity of the final amide product must be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the covalent structure and the formation of the new amide bond.
-
Infrared (IR) Spectroscopy: Shows the disappearance of the amine N-H stretch (for primary amines) and the appearance of a strong amide carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹.[17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[17]
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This decision tree provides a logical framework for troubleshooting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]
- 4. This compound | 4462-55-9 [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Page loading... [guidechem.com]
- 12. fishersci.be [fishersci.be]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 17. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 18. benchchem.com [benchchem.com]
- 19. This compound | SIELC Technologies [sielc.com]
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and scientific rationale for the large-scale synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a critical intermediate in the pharmaceutical industry. Notably, it serves as the acylating agent for 6-aminopenicillanic acid (6-APA) to produce the beta-lactamase resistant antibiotic, Dicloxacillin.[1][2] The synthesis involves the conversion of the corresponding carboxylic acid to the acid chloride using thionyl chloride. This guide emphasizes safety, scalability, process control, and analytical validation to ensure a robust and reproducible manufacturing process.
Introduction and Significance
This compound (CAS No: 4462-55-9) is a high-value chemical intermediate.[3][4] Its molecular structure, featuring a reactive carbonyl chloride group attached to a sterically hindered isoxazole ring, makes it an essential building block in the synthesis of isoxazolyl penicillins.[1][5] The 2,6-dichloro substitution on the phenyl ring is a key structural feature that imparts resistance to enzymatic degradation by bacterial penicillinases in the final antibiotic product.[2] The successful and efficient large-scale production of this intermediate is therefore a cornerstone in the manufacturing chain of vital antibiotics. This protocol outlines a standard and reliable method for its preparation from its carboxylic acid precursor.
Synthetic Strategy and Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For large-scale industrial applications, the choice of reagent is dictated by efficacy, cost, and the ease of byproduct removal.
Reaction: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid + SOCl₂ → this compound + SO₂ (g) + HCl (g)
Chlorinating Agent Selection: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. Its primary advantage lies in the nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product.[6][7] This simplifies the purification process, as no aqueous work-up is required, which could otherwise hydrolyze the desired acid chloride product.
Catalysis: The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[8] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This in-situ generated species is a more potent acylating agent than thionyl chloride itself, significantly accelerating the rate of conversion of the carboxylic acid to the acid chloride.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target carbonyl chloride.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 5 kg scale of the starting carboxylic acid. Adjustments should be made based on available equipment and specific process safety assessments.
4.1. Equipment
-
100 L glass-lined reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Heating/cooling mantle for the reactor.
-
Addition funnel for controlled liquid addition.
-
Gas scrubber system charged with aqueous sodium hydroxide (NaOH) solution (e.g., 20% w/v).
-
Vacuum pump and distillation assembly.
-
Personal Protective Equipment (PPE): Chemical resistant suit, neoprene or Viton gloves, chemical splash goggles, and a full-face shield.[6] A NIOSH-approved air-purifying respirator with acid gas cartridges is mandatory for handling thionyl chloride.[6]
4.2. Reagents and Materials
| Reagent/Material | CAS No. | Quantity ( kg/L ) | Molar Eq. | Notes |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid | 3919-75-3 | 5.0 kg | 1.0 | Starting material, ensure >99% purity |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 4.3 kg (2.6 L) | 2.0 | Use fresh, high-purity grade |
| Toluene (Anhydrous) | 108-88-3 | 25 L | N/A | Solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 0.05 L | catalytic | Catalyst |
| Nitrogen (N₂) | 7727-37-9 | As needed | N/A | For inert atmosphere |
| Sodium Hydroxide (NaOH) Solution (20%) | 1310-73-2 | ~20 L | N/A | For gas scrubber |
4.3. Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly clean and dry to prevent unwanted side reactions.[9] Purge the entire system with dry nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Charging Reactants: Charge the reactor with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (5.0 kg) and anhydrous toluene (25 L). Begin stirring to form a slurry.
-
Thionyl Chloride Addition: Under a steady nitrogen flow, begin the controlled addition of thionyl chloride (4.3 kg) to the reactor via the addition funnel over a period of 60-90 minutes. An initial exotherm may be observed; maintain the internal temperature below 40°C using the cooling mantle if necessary.
-
Catalyst Addition: Once the thionyl chloride addition is complete, add the catalytic amount of DMF (0.05 L) to the reaction mixture.
-
Reaction and Off-Gas Scrubbing: Connect the reactor's condenser outlet to the NaOH scrubber. Slowly heat the reaction mixture to a gentle reflux (approximately 70-80°C). Vigorous gas evolution (HCl and SO₂) will be observed. Maintain the reflux for 4-6 hours.
-
Monitoring Reaction Completion: The reaction is typically complete when the gas evolution ceases. The progress can be monitored by taking small, carefully quenched aliquots for analysis by HPLC or TLC to confirm the disappearance of the starting carboxylic acid.
-
Removal of Excess Reagent and Solvent: Once the reaction is complete, cool the mixture to 40-50°C. Reconfigure the reactor for vacuum distillation. Apply a vacuum and carefully distill off the excess thionyl chloride and toluene. This step is critical and should be performed with efficient condensation to capture all volatiles.
-
Product Isolation: The resulting product is a solid or semi-solid residue.[10] It can be used directly in the next synthetic step or can be further purified by recrystallization from a non-polar solvent like hexane if required. For this application, the crude material is often of sufficient purity.
-
Yield and Storage: The expected yield is typically >95%. The final product, this compound, is moisture-sensitive and should be stored in a tightly sealed container under a nitrogen atmosphere in a cool, dry place.[9]
Safety and Hazard Management
-
Thionyl Chloride: This substance is highly corrosive, a lachrymator, and reacts violently with water to release toxic gases (HCl, SO₂).[6][7][11] All manipulations must be conducted in a well-ventilated fume hood or a closed system.[9][12] Emergency showers and eyewash stations must be readily accessible.
-
Off-Gas Management: The gaseous byproducts (HCl and SO₂) are corrosive and toxic. A properly functioning and charged caustic scrubber is not optional; it is an essential safety requirement to neutralize these gases before venting.
-
Spill Management: In case of a thionyl chloride spill, evacuate the area. Neutralize small spills with an inert absorbent material like sand or diatomaceous earth. Do not use water.[7][9]
Analytical Quality Control
To ensure the identity and purity of the synthesized product, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine purity and quantify any remaining starting material.[13] A typical mobile phase could consist of acetonitrile and water with a phosphoric or formic acid modifier.[13]
-
Gas Chromatography (GC): GC analysis can confirm the purity of the final product, often reported to be >98%.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of a strong carbonyl stretch for the acid chloride (typically ~1750-1800 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) stretch of the starting carboxylic acid.[4]
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product (290.53 g/mol ).[4]
References
- 1. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]
- 2. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. lanxess.com [lanxess.com]
- 7. lobachemie.com [lobachemie.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. westliberty.edu [westliberty.edu]
- 10. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chlori… [cymitquimica.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. orgsyn.org [orgsyn.org]
- 13. This compound | SIELC Technologies [sielc.com]
The Lynchpin of Modern Agrochemical Design: Applications of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride
Introduction: The Strategic Importance of the Isoxazole Scaffold
In the continuous pursuit of novel and effective crop protection agents, the isoxazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently imparts potent biological activity.[1][2] Among the vast library of isoxazole-based intermediates, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS No: 4462-55-9) stands out as a particularly versatile and powerful building block in agrochemical research and development. Its unique stereoelectronic properties, conferred by the dichlorophenyl group and the reactive carbonyl chloride moiety, make it a cornerstone for the synthesis of a new generation of highly efficacious fungicides and herbicides.[3]
This technical guide provides an in-depth exploration of the applications of this key intermediate in agrochemical research. We will delve into its role in the synthesis of potent fungicides and herbicides, elucidate the underlying mechanisms of action, and provide detailed, field-proven protocols for the synthesis and biological evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of crop protection.
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research lies in its use as a reactive intermediate for the synthesis of isoxazole-4-carboxamides. The highly electrophilic carbonyl chloride readily reacts with a diverse range of nucleophiles, particularly amines, to generate a library of amide derivatives with varied biological activities.
Fungicide Development: Targeting Fungal Respiration
A significant class of fungicides derived from this isoxazole intermediate are the succinate dehydrogenase inhibitors (SDHIs).[4][5] These compounds function by disrupting the fungal mitochondrial respiratory chain, a vital process for energy production.[4]
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[4] Isoxazole-4-carboxamide fungicides act as potent inhibitors of SDH by binding to the ubiquinone-binding site (Q-site) of the enzyme complex. This binding event blocks the oxidation of succinate to fumarate, thereby halting the flow of electrons and disrupting the production of ATP, the energy currency of the cell. This ultimately leads to fungal cell death.[6] The 3-(2,6-dichlorophenyl) moiety plays a crucial role in anchoring the inhibitor within the active site of the SDH enzyme.
Experimental Protocols
Protocol 1: Synthesis of a Model Isoxazole-4-Carboxamide Fungicide
This protocol details the synthesis of a representative N-alkyl-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide, a potential SDHI fungicide.
Materials and Reagents:
-
This compound
-
A primary or secondary amine (e.g., 2-aminophenol)
-
Triethylamine (Et3N) or Pyridine (as a base)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for purification (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the solution of the carbonyl chloride to the amine solution dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure isoxazole-4-carboxamide.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol outlines a standard method for evaluating the in vitro antifungal activity of the synthesized isoxazole-4-carboxamide compounds against various plant pathogenic fungi.[7][8]
Materials and Reagents:
-
Synthesized isoxazole-4-carboxamide compounds
-
A selection of plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)[4]
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at a high concentration (e.g., 10 mg/mL).
-
Prepare a series of dilutions of the stock solutions in sterile distilled water to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
Autoclave the PDA medium and allow it to cool to approximately 50-60 °C.
-
Add the appropriate volume of each test compound dilution to the molten PDA to achieve the final test concentrations. Also, prepare a control plate with PDA and DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of the target fungus grown on PDA, take a 5 mm mycelial plug from the actively growing edge using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
-
-
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) for each compound.
Herbicide Development: A Versatile Scaffold for Weed Control
The 3-(2,6-dichlorophenyl)-5-methylisoxazole core is also a key feature in the design of novel herbicides.[9][10] The mode of action of these herbicides can vary, but they often target essential plant-specific biochemical pathways.
Example Application: Herbicide Safeners
An interesting application of isoxazole derivatives is in the development of herbicide safeners. Safeners are compounds that are applied with a herbicide to protect the crop from injury without affecting the herbicide's activity on the target weeds. Isoxadifen-ethyl is a commercial herbicide safener that contains an isoxazole heterocycle, although its synthesis does not directly start from the title carbonyl chloride.[11][12] However, the versatility of the this compound intermediate allows for the exploration of novel safener candidates through the synthesis of a diverse library of derivatives.
Protocol 3: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This protocol provides a method for the initial screening of synthesized compounds for their herbicidal effects on seed germination and early seedling growth of various weed species.[13]
Materials and Reagents:
-
Synthesized isoxazole derivatives
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Acetone or DMSO as a solvent
-
Tween-20 or Triton X-100 as a surfactant
-
Distilled water
-
Petri dishes or multi-well plates
-
Filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare stock solutions of the test compounds in acetone or DMSO.
-
Prepare a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.1% Tween-20) to achieve the desired test concentrations.
-
Place a sterile filter paper in each petri dish or well.
-
Evenly apply a known volume of the test solution to the filter paper. A control with only the solvent and surfactant should also be prepared.
-
Allow the solvent to evaporate completely.
-
Place a predetermined number of weed seeds (e.g., 10-20) on the treated filter paper.
-
Seal the petri dishes or plates and place them in a growth chamber under controlled conditions (e.g., 25 °C, 16h light/8h dark cycle).
-
After a set period (e.g., 7-14 days), assess the following parameters:
-
Germination rate: Count the number of germinated seeds.
-
Root and shoot length: Measure the length of the primary root and shoot of the seedlings.
-
-
Calculate the percentage of inhibition for each parameter compared to the control.
Protocol 4: Post-Emergence Herbicidal Activity Evaluation (Greenhouse Assay)
This protocol describes the evaluation of the herbicidal activity of the synthesized compounds when applied to emerged weeds in a greenhouse setting.[14][15][16]
Materials and Reagents:
-
Synthesized isoxazole derivatives
-
Pots filled with a suitable soil mix
-
Seeds of crop and weed species
-
Greenhouse with controlled environmental conditions
-
Spray chamber or handheld sprayer
-
Formulation reagents (e.g., solvent, surfactant, emulsifier)
Procedure:
-
Sow the seeds of the desired crop (e.g., corn, wheat) and weed species in separate pots.
-
Allow the plants to grow in the greenhouse until they reach a specific growth stage (e.g., 2-4 leaf stage for weeds).
-
Prepare spray solutions of the test compounds at various concentrations in an appropriate formulation. A control group should be sprayed with the formulation blank.
-
Apply the spray solutions uniformly to the plants using a spray chamber or handheld sprayer, ensuring complete coverage.
-
Return the pots to the greenhouse and observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Visually assess the percentage of weed control and crop injury using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
At the end of the experiment, harvest the above-ground biomass of the weeds and crop plants, dry them in an oven, and record the dry weight.
-
Calculate the percentage of biomass reduction compared to the untreated control.
Data Presentation and Visualization
Table 1: Representative Agrochemicals Derived from the Isoxazole Scaffold
| Agrochemical Class | Example Compound Structure | Target Pest/Weed | Mechanism of Action |
| Fungicide (SDHI) | N-(2-ethylphenyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide | Botrytis cinerea, Sclerotinia sclerotiorum | Inhibition of Succinate Dehydrogenase (Complex II) in the mitochondrial respiratory chain.[4][5] |
| Herbicide | Isoxaflutole (structurally related) | Broadleaf weeds and grasses | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). |
| Herbicide Safener | Isoxadifen-ethyl | Used with herbicides in crops like maize | Enhances herbicide metabolism in the crop plant.[11][12] |
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US10015967B2 - Form of isoxadifen-ethyl, a process for its preparation and use of the same - Google Patents [patents.google.com]
- 12. Chiral isoxadifen-ethyl compound and preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Field evaluation of preemergence and postemergence herbicides for control of protoporphyrinogen oxidase-resistant Palmer amaranth (Amaranthus palmeri S. Watson) | Weed Technology | Cambridge Core [cambridge.org]
- 15. ijcmas.com [ijcmas.com]
- 16. ctahr.hawaii.edu [ctahr.hawaii.edu]
Troubleshooting & Optimization
Technical Support Center: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride Synthesis
Welcome to the technical support resource for the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this critical intermediate. By understanding the causality behind each experimental step, you can effectively troubleshoot and optimize your synthetic protocol.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the conversion of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid to its corresponding acid chloride.
Q1: My reaction yield is consistently low or I'm recovering unreacted starting material. What are the likely causes?
Answer: Low conversion is a frequent issue that can typically be traced back to reagent quality, reaction conditions, or insufficient activation of the carboxylic acid.
-
Cause 1: Inactive Thionyl Chloride (SOCl₂)
-
Explanation: Thionyl chloride is highly reactive and susceptible to degradation by atmospheric moisture, hydrolyzing to SO₂ and HCl. If your reagent is old or has been improperly stored, its efficacy will be significantly reduced.
-
Solution: Always use a fresh bottle of thionyl chloride or distill older reagent before use. Ensure your glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 2: Insufficient Catalyst or Lack Thereof
-
Explanation: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of N,N-Dimethylformamide (DMF) is typically used to accelerate the conversion. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent acylating agent and the true catalytic species in this process.[1]
-
Solution: Add a catalytic amount of DMF (typically 1-5 mol%) to the reaction mixture. The addition should be done carefully, as the initial reaction can be exothermic.
-
-
Cause 3: Sub-optimal Temperature
-
Explanation: The conversion to the acid chloride requires thermal energy. Running the reaction at room temperature may be too slow to go to completion within a reasonable timeframe.
-
Solution: After the initial addition of reagents, gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is ~76°C) and maintain this temperature until the reaction is complete. Monitor the evolution of gases (SO₂ and HCl) as an indicator of reaction progress.
-
Q2: The reaction stalls, and gas evolution stops prematurely. Why is this happening?
Answer: A stalled reaction, even with fresh reagents, often points to issues with solubility or the physical form of the starting material.
-
Explanation: The starting material, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, is a solid. If it does not dissolve sufficiently in the thionyl chloride, the reaction becomes a solid-liquid heterogeneous mixture, limiting the surface area available for reaction.
-
Solution:
-
Use Excess Thionyl Chloride: Thionyl chloride can serve as both the reagent and the solvent. Using a sufficient volume (e.g., 10-15 mL per gram of carboxylic acid) helps to fully suspend and dissolve the starting material.[1]
-
Add an Inert Co-solvent: If solubility remains an issue, a dry, inert co-solvent like dichloromethane (DCM) or toluene can be added. Ensure the co-solvent is compatible with the reaction temperature and subsequent workup steps.
-
Mechanical Agitation: Ensure vigorous stirring throughout the reaction to maximize the interaction between the solid carboxylic acid and the liquid thionyl chloride.
-
Q3: My final product is a dark oil or a discolored solid, not the expected white/off-white crystalline solid. What causes this impurity?
Answer: Product discoloration is almost always due to side reactions or thermal decomposition, often exacerbated by a difficult workup.
-
Cause 1: Aggressive Heating
-
Explanation: While heating is necessary, prolonged exposure to high temperatures can cause the isoxazole ring or the acid chloride functional group to decompose, leading to colored impurities.
-
Solution: Heat the reaction just enough to maintain a gentle reflux. Do not overheat. Once the reaction is complete (as determined by monitoring), proceed with the workup without delay.
-
-
Cause 2: Inefficient Removal of Excess Thionyl Chloride
-
Explanation: Residual thionyl chloride and dissolved HCl/SO₂ can interfere with crystallization and contribute to degradation. Standard rotary evaporation can sometimes be insufficient or lead to product decomposition if the bath temperature is too high.
-
Solution: The most effective method for removing excess SOCl₂ is azeotropic distillation. After the reaction is complete, add a high-boiling inert solvent like toluene or hexane and distill it off under reduced pressure. Repeat this process 2-3 times to chase out all volatile acidic impurities. This is generally gentler than heating the crude product directly at high temperatures for extended periods.
-
Q4: I'm having trouble purifying the final product. What are the best practices?
Answer: this compound is reactive, so purification must be handled carefully.
-
Explanation: As an acid chloride, the product is highly sensitive to moisture and protic solvents (like alcohols or water), which will hydrolyze it back to the carboxylic acid. Standard column chromatography on silica gel is often not feasible due to reactivity.
-
Recommended Purification Methods:
-
Crystallization: This is the preferred method. After removing all excess thionyl chloride, dissolve the crude residue in a minimal amount of a hot, dry, non-polar solvent (e.g., hexane, heptane, or a toluene/hexane mixture). Allow it to cool slowly to induce crystallization. The pure product should precipitate as a white to off-white solid.[2]
-
Short-Path Distillation: If the product is a thermally stable oil, high-vacuum short-path distillation can be effective. However, this carries a risk of thermal decomposition and should be considered a secondary option.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the conversion of the carboxylic acid to the acid chloride using SOCl₂ and DMF?
Answer: The reaction proceeds through a catalytic cycle involving the formation of a Vilsmeier reagent intermediate. This mechanism is more efficient than the uncatalyzed pathway.
-
Catalyst Activation: Thionyl chloride reacts with the DMF catalyst to form the electrophilic Vilsmeier reagent.
-
Carboxylic Acid Activation: The oxygen of the carboxylic acid attacks the Vilsmeier reagent, forming a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The chloride ion (released in step 1) attacks the carbonyl carbon of the activated intermediate.
-
Product Formation: The intermediate collapses, releasing the final acid chloride product, CO₂, and regenerating the DMF catalyst.
Below is a diagram illustrating this catalytic cycle.
Caption: Catalytic cycle for acid chloride formation.
Q2: How can I effectively monitor the reaction's progress?
Answer: Monitoring ensures you don't prematurely stop the reaction or heat it unnecessarily long.
-
Visual Observation: The most straightforward method is to observe the cessation of gas evolution (SO₂ and HCl). The reaction mixture should also become a clear, homogeneous solution as the solid starting material is consumed.
-
Thin-Layer Chromatography (TLC): Withdraw a small aliquot of the reaction mixture. Carefully quench it with a protic solvent like methanol. This converts the newly formed acid chloride into a stable methyl ester and leaves the unreacted carboxylic acid unchanged. Spot this quenched sample on a TLC plate against a standard of the starting carboxylic acid. The disappearance of the starting material spot indicates the reaction is complete.
-
Infrared (IR) Spectroscopy: Withdraw and carefully work up a small sample. The disappearance of the broad O-H stretch (around 3000 cm⁻¹) of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride (around 1780-1800 cm⁻¹) is a definitive indicator.[3]
| Technique | Observation for Completion | Notes |
| Visual | Gas evolution ceases; mixture becomes homogeneous. | Simple, but not quantitative. |
| TLC (quenched) | Disappearance of the starting material spot. | Requires a careful quenching step. |
| IR Spectroscopy | Disappearance of broad O-H stretch (~3000 cm⁻¹); appearance of acid chloride C=O stretch (~1800 cm⁻¹). | Highly reliable; provides structural confirmation. |
Q3: What are the critical safety precautions for handling thionyl chloride?
Answer: Thionyl chloride is a hazardous substance requiring strict safety protocols.
-
Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (butyl rubber or Silver Shield® are recommended).
-
Reactivity: It reacts violently with water, releasing toxic SO₂ and HCl gases. Ensure all glassware is dry and avoid any contact with moisture.
-
Quenching: Never quench excess thionyl chloride with water directly in a sealed container. For small-scale quenching, slowly add the excess reagent to a large volume of ice-cold water or a basic solution with vigorous stirring in an open beaker inside a fume hood. For larger quantities, a slow addition to an appropriate alcohol (like isopropanol) is often safer, as the reaction is less violent than with water.
Optimized Synthesis Workflow
This section provides a baseline protocol and a workflow diagram for the synthesis.
Experimental Protocol
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add excess thionyl chloride (SOCl₂) to act as both reagent and solvent (approx. 10 mL per 1.0 g of acid).[1]
-
Catalyst Addition: Slowly add a catalytic amount of dry N,N-Dimethylformamide (DMF) (e.g., 0.05 eq). An initial exothermic reaction and gas evolution may be observed.
-
Reaction: Heat the mixture to a gentle reflux (~80°C) and maintain for 2-4 hours, or until gas evolution ceases and the reaction is complete by TLC analysis.
-
Workup: Cool the reaction to room temperature. Remove the excess thionyl chloride under reduced pressure. Add dry toluene (2x the volume of SOCl₂ used) and remove it again under reduced pressure to azeotropically remove the final traces of SOCl₂ and HCl.
-
Purification: Dissolve the resulting crude solid/oil in a minimal amount of hot, dry hexane or a hexane/toluene mixture. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold, dry hexane, and dry under high vacuum to yield this compound as a white to off-white solid.
Caption: General workflow for synthesis and purification.
References
common side reactions in the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. As a key intermediate in the synthesis of semisynthetic penicillins like Dicloxacillin, achieving high purity of this acyl chloride is paramount.[1][2] This guide provides in-depth troubleshooting, validated protocols, and the mechanistic reasoning behind key experimental choices.
The Core Reaction: From Carboxylic Acid to Acyl Chloride
The primary transformation is the conversion of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid to its corresponding acyl chloride.[3] This is typically achieved by treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[4]
The overall reaction is as follows:
C₁₁H₇Cl₂NO₃ + SOCl₂ → C₁₁H₆Cl₃NO₂ + SO₂ (g) + HCl (g)
The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[5][6] The chloride ion, generated from the thionyl chloride, then acts as a nucleophile, attacking the carbonyl carbon to yield the final acyl chloride product.[7][8]
Caption: High-level workflow for the synthesis of the target acyl chloride.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Q1: My reaction mixture is sluggish, and the final yield is low. How can I improve the conversion rate?
A1: Incomplete conversion is a frequent issue stemming from several factors.
-
Causality: The reaction requires the effective activation of the carboxylic acid by the chlorinating agent. Insufficient reagent, low temperature, or poor solubility can hinder this process. While the reaction is often exothermic, initial activation energy may be required.[9]
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly distilled or a new bottle of thionyl chloride. Older bottles may have degraded through hydrolysis.
-
Stoichiometry: While the reaction is 1:1, thionyl chloride is often used in excess (2-5 equivalents) as it can also serve as the solvent.[4] This drives the reaction equilibrium towards the product.
-
Catalyst: The addition of a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) is highly recommended. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent activating agent for the carboxylic acid.[10]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction for the evolution of SO₂ and HCl gas as an indicator of progress.[9]
-
Q2: After removing the excess thionyl chloride, my product appears as an oil or a low-melting solid that fumes in the air. What is this, and how do I fix it?
A2: This indicates the presence of residual starting material or, more likely, hydrolysis of the product.
-
Causality: The target acyl chloride is highly reactive and readily hydrolyzes upon contact with atmospheric moisture, reverting to the starting carboxylic acid (C₁₁H₇Cl₂NO₃).[8][11] The fuming you observe is the reaction of the acyl chloride with water in the air, producing HCl gas. The starting carboxylic acid has a higher melting point than the acyl chloride, so its presence can result in a gummy or oily solid.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: This is the most critical parameter. Ensure all glassware is oven-dried before use. Conduct the reaction and all subsequent handling under an inert atmosphere (e.g., dry nitrogen or argon).
-
Anhydrous Solvents: If using a co-solvent, ensure it is rigorously dried (e.g., refluxing over a suitable drying agent or using a solvent purification system). Dichloromethane or 1,2-dichloroethane are common choices.
-
Efficient Work-up: After the reaction is complete, remove excess thionyl chloride under reduced pressure. A common technique is to co-evaporate the product with a dry, inert solvent like toluene multiple times to azeotropically remove the last traces of SOCl₂ and dissolved HCl.
-
Q3: My characterization (NMR, LC-MS) shows a significant impurity with a mass corresponding to [2 * M - H₂O], where M is the mass of the starting carboxylic acid. What is this impurity?
A3: You are likely observing the formation of the corresponding carboxylic anhydride.
-
Causality: This side reaction occurs when the highly reactive acyl chloride product acts as an acylating agent towards a molecule of the unreacted starting carboxylic acid. This nucleophilic acyl substitution reaction forms a symmetric anhydride and releases a molecule of HCl.
-
Mitigation Strategies:
-
Ensure Full Conversion: The most effective way to prevent anhydride formation is to ensure the starting carboxylic acid is fully consumed before significant amounts of the acyl chloride product accumulate. Follow the steps in Q1 to drive the reaction to completion.
-
Reaction Order: Add the carboxylic acid portion-wise to the thionyl chloride (or a solution of it) rather than the other way around. This maintains an excess of the chlorinating agent throughout the reaction, minimizing the concentration of unreacted carboxylic acid available to form the anhydride.
-
Q4: Are there any concerns about the stability of the isoxazole ring itself under these reaction conditions?
A4: Generally, the 3-aryl-5-methylisoxazole core is robust, but extreme conditions could pose a risk.
-
Causality: Isoxazole rings can, under certain photochemical or harsh thermal/catalytic conditions, undergo rearrangement to form oxazoles or other degradation products.[12][13] The conditions for chlorination (acidic, moderately elevated temperature) are typically not severe enough to cause significant ring isomerization. However, prolonged heating at high temperatures (>100 °C) or the presence of specific metal contaminants could potentially initiate side reactions.
-
Preventative Measures:
-
Maintain the recommended reaction temperature (typically not exceeding 70-80 °C).
-
Use clean glassware and high-purity reagents to avoid unintended catalytic side reactions.
-
Monitor reaction progress (e.g., by TLC or a small-scale quench and LC-MS analysis) to avoid unnecessarily long reaction times.
-
Recommended Protocols and Data
Protocol 3.1: Optimized Synthesis
This protocol is designed to maximize yield and purity by controlling the key parameters discussed above.
-
Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet adapter. Assemble the apparatus while hot and allow it to cool to room temperature under a gentle stream of dry nitrogen.
-
Reagent Charging: To the flask, add 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (5.0 g, 18.2 mmol).
-
Chlorination: Add freshly distilled thionyl chloride (15 mL, 206 mmol) to the flask via a syringe. Add one drop of DMF.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then slowly heat to 50-60 °C using an oil bath. Maintain this temperature for 2-3 hours. The solid should dissolve, and vigorous gas evolution should be observed initially.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a base trap). Add 10 mL of dry toluene and evaporate again. Repeat this step twice to ensure all volatile acidic components are removed.
-
Isolation: The resulting solid or semi-solid is the crude this compound. This product is often used immediately in the next step due to its moisture sensitivity. If storage is required, it must be under a strictly inert atmosphere.
Table 1: Troubleshooting Summary
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion / Unreacted Starting Material | Insufficient reagent; Low temperature; Reagent degradation | Use excess, fresh SOCl₂; Add catalytic DMF; Gently heat to 50-60 °C. |
| Product is Oily/Gummy, Fumes in Air | Hydrolysis of the acyl chloride product | Use oven-dried glassware; Maintain inert atmosphere; Use anhydrous solvents. |
| Impurity with M.W. of Anhydride | Incomplete reaction allowing product to react with starting material | Ensure reaction goes to completion; Add carboxylic acid to SOCl₂. |
| Product Discoloration (Yellow/Brown) | Overheating; Impurities in SOCl₂; Prolonged reaction time | Do not exceed recommended temperature; Use distilled SOCl₂; Monitor reaction progress. |
Visualizing the Reaction Landscape
The synthesis of this compound is a balance between forming the desired product and avoiding common side reactions. The diagram below illustrates the main synthetic route and the primary off-target pathways.
References
- 1. Synthesis and Characterisation of Degradation impurities of Flucloxacillin and Dicloxacillin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Guide: Stability of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 4462-55-9). This molecule, a critical intermediate in the synthesis of isoxazolyl penicillins like Dicloxacillin, is highly valued for its reactivity. However, this same reactivity makes its stability in solution a primary concern for researchers. This guide provides in-depth answers, troubleshooting advice, and validated protocols to ensure the successful use of this reagent in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and stability of this compound.
Q1: What is the primary cause of instability for this compound in solution?
The instability is overwhelmingly due to the high reactivity of the acyl chloride functional group. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. The most common and rapid reaction is hydrolysis, which occurs upon contact with water (even trace amounts in solvents or from atmospheric humidity), leading to the formation of the corresponding, and far less reactive, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid and hydrogen chloride (HCl).
Q2: What are the recommended solvents for preparing solutions of this compound?
Dry, aprotic solvents are essential. Aprotic solvents lack acidic protons (like O-H or N-H bonds) and therefore do not react with the acyl chloride. Recommended solvents include:
-
Acetone: Often used in subsequent acylation reactions.
-
Dichloromethane (DCM): A common, non-reactive solvent.
-
Acetonitrile (ACN): Suitable for both reaction and analytical purposes (e.g., HPLC).
-
Tetrahydrofuran (THF) and **Diethyl Ether
Technical Support Center: Managing 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Welcome to the technical support guide for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 4462-55-9). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of this highly reactive and moisture-sensitive reagent. As an essential intermediate for isoxazolyl penicillin derivatives, such as Dicloxacillin, maintaining its integrity is paramount for successful synthesis.[1][2] This guide is structured to address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
A1: This compound is a complex acyl chloride.[3] The key to its reactivity lies in the -COCl (carbonyl chloride) functional group. The carbon atom in this group is highly electrophilic (electron-deficient) due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[4]
This high electrophilicity makes it an excellent target for nucleophiles, with water being a very common and potent one. When exposed to moisture, even atmospheric humidity, the acyl chloride undergoes a rapid and irreversible hydrolysis reaction. In this reaction, a water molecule attacks the carbonyl carbon, leading to the elimination of a chloride ion and the formation of the corresponding carboxylic acid (3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[4][5][6] This degradation is not just a loss of active reagent; it introduces impurities that can complicate subsequent reactions and purifications.
Q2: How can I visually or analytically tell if my reagent has been compromised by moisture?
A2:
-
Visual Inspection: A pure, high-quality sample of this compound should be a white to off-white crystalline solid.[1][7] If the material appears clumpy, sticky, or has partially liquefied, it is a strong indicator of hydrolysis. The presence of HCl gas, formed during hydrolysis, can also cause fuming when the container is opened in a humid environment.[8]
-
Analytical Verification: For a definitive assessment, spectroscopic methods are recommended.
-
Infrared (IR) Spectroscopy: A key indicator of hydrolysis is the change in the carbonyl stretching frequency. The acyl chloride (R-COCl) will show a characteristic C=O stretch at a high wavenumber (typically ~1785-1815 cm⁻¹). The carboxylic acid byproduct (R-COOH) will have a C=O stretch at a lower wavenumber (~1700-1725 cm⁻¹) and a very broad O-H stretch from ~2500-3300 cm⁻¹.
-
¹H NMR Spectroscopy: While the aromatic and methyl protons may show slight shifts, the most telling sign of hydrolysis is the appearance of a broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH).
-
Q3: What are the consequences of using a hydrolyzed reagent in my synthesis?
A3: Using a compromised reagent can lead to several critical issues:
-
Reduced Yield: The primary consequence is a lower yield of your desired product, as there is less active acylating agent available to participate in the reaction.
-
Stoichiometric Imbalance: Reactions are calculated based on the molar equivalence of the pure starting material. Hydrolysis effectively reduces the concentration of the active reagent, throwing off the stoichiometry of your reaction.
-
Formation of Side Products: The carboxylic acid byproduct is generally less reactive than the acyl chloride but can still participate in unwanted side reactions, especially under harsh conditions or with certain catalysts.[8]
-
Reaction Inhibition: The generated HCl can alter the pH of the reaction mixture, potentially protonating and deactivating amine nucleophiles or sensitive catalysts, thereby stalling the reaction.[6]
Q4: What are the ideal storage conditions for this reagent?
A4: To ensure long-term stability, strict storage protocols are mandatory.
-
Atmosphere: The reagent must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[1][8]
-
Container: Use a tightly sealed container with a secure, non-reactive cap (e.g., a PTFE-lined cap). For frequent use, bottles with a Sure/Seal™ septum-inlet cap are highly recommended to allow for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.[9]
-
Temperature: Store in a cool, dry place.[8][10] A desiccator cabinet, preferably one that can be purged with an inert gas, provides an excellent storage environment.
-
Location: Keep away from incompatible materials such as water, alcohols, amines, and strong bases.[8][10][11]
Troubleshooting Guide
This section addresses specific experimental problems and provides a logical workflow to identify and resolve the root cause.
Problem 1: My reaction yield is low/inconsistent, or the reaction failed completely.
This is the most common issue and is almost always linked to reagent integrity or experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Causality Explained:
-
Reagent Quality: The most direct cause. If the acyl chloride has hydrolyzed, the reaction cannot proceed as planned.
-
Solvent Purity: Many organic solvents are hygroscopic and will absorb atmospheric moisture. Using a "wet" solvent is equivalent to adding water directly to your reaction. Solvents should be rigorously dried over agents like molecular sieves or distilled from sodium/benzophenone.[12][13]
-
Glassware: Glass surfaces have a thin film of adsorbed water that must be removed.[12][14] Oven-drying glassware (e.g., 125°C overnight) or flame-drying under vacuum immediately before use is critical.[13][14][15]
-
Inert Atmosphere: Your reaction must be protected from the lab atmosphere. This requires setting up the reaction under a positive pressure of an inert gas like nitrogen or argon, using techniques like a Schlenk line or a glovebox.[15][16][17]
Problem 2: I observe fuming when I open the reagent bottle and pressure buildup.
Cause: This is a definitive sign of hydrolysis. The reaction between the acyl chloride and moisture produces hydrogen chloride (HCl) gas.[8] This gas increases the pressure inside the container and appears as "steamy fumes" when it contacts moist air.[18]
Solution:
-
Safety First: Handle the bottle in a well-ventilated fume hood while wearing appropriate PPE (gloves, safety goggles, lab coat).[8]
-
Careful Venting: Loosen the cap slowly to allow the pressure to vent safely.
-
Assess and Purge: If you still intend to use the reagent, blanket the headspace of the bottle with a stream of dry nitrogen or argon before re-sealing tightly.
-
Consider Discarding: Significant pressure buildup indicates substantial degradation. It is often more time and cost-effective to discard the compromised reagent than to risk a failed reaction.
Experimental Protocols & Best Practices
Protocol 1: Handling and Dispensing the Solid Reagent
This protocol assumes the use of a standard screw-cap bottle in a fume hood. For ultimate protection, a glovebox is superior.
-
Preparation: Assemble all necessary glassware (spatula, weighing vessel, reaction flask) and ensure it is scrupulously oven or flame-dried.[15][19]
-
Inert Gas Flow: Place the weighing vessel and reagent bottle in a clean, dry area within the fume hood. Direct a gentle stream of dry nitrogen or argon over the area to displace moist air.
-
Minimize Exposure: Open the reagent bottle for the shortest time possible. Quickly weigh the required amount of the solid into your vessel.
-
Blanket and Seal: Before closing the main reagent bottle, briefly flush the headspace with inert gas. Seal the cap tightly and wrap the joint with Parafilm or electrical tape for extra security.[20]
-
Transfer: Immediately transfer the weighed reagent to your reaction flask, which should already be assembled and under a positive pressure of inert gas.
Protocol 2: Setting Up a Reaction Under Anhydrous Conditions
This protocol describes a standard setup using a Schlenk line or a nitrogen manifold.
-
Glassware Assembly: Assemble your reaction flask (e.g., a three-neck round-bottom flask) with a stir bar, condenser (with a gas outlet to a bubbler), and a septum. Ensure all joints are well-greased and sealed.
-
Purge Cycle: Connect the flask to the Schlenk line. Evacuate the flask under vacuum until the pressure is low. While the flask is under vacuum, gently warm the outside with a heat gun to drive off any adsorbed moisture.[13]
-
Backfill: Carefully refill the flask with dry nitrogen or argon.[16]
-
Repeat: Repeat the vacuum/backfill cycle at least three times to ensure the atmosphere inside the flask is truly inert.[16]
-
Reagent Addition: Add your dried solvent via a cannula or a dry syringe.[15] Add the this compound and other reagents as solids through a port with a positive flow of inert gas or as a solution via syringe.
-
Maintain Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by gentle bubbling in the oil bubbler.
Caption: Mechanism of acyl chloride hydrolysis.
Summary of Key Parameters
| Parameter | Recommended Specification | Rationale |
| Storage | Cool, dry, under inert gas (N₂/Ar) | Prevents hydrolysis and degradation.[8][10] |
| Glassware Prep | Oven-dried (>125°C) or flame-dried | Removes adsorbed surface moisture.[12][15] |
| Solvents | Anhydrous grade, <50 ppm H₂O | Prevents reagent quenching and side reactions. |
| Atmosphere | Positive pressure of N₂ or Ar | Excludes atmospheric moisture and oxygen.[16][17] |
| Handling | Fume hood, minimal air exposure | Ensures safety and reagent integrity.[8] |
References
- 1. This compound CAS#: 4462-55-9 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. labproinc.com [labproinc.com]
- 8. benchchem.com [benchchem.com]
- 9. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. nj.gov [nj.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. molan.wdfiles.com [molan.wdfiles.com]
- 18. chemistrystudent.com [chemistrystudent.com]
- 19. How To Run A Reaction [chem.rochester.edu]
- 20. reddit.com [reddit.com]
Technical Support Center: Optimization of Acylation with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride
Welcome to the technical support guide for optimizing acylation reactions using 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This versatile reagent is a critical building block in the synthesis of numerous pharmaceuticals, most notably the penicillinase-resistant antibiotic Dicloxacillin[1][2]. Its high reactivity, while advantageous for forming amide and ester bonds, presents unique challenges that require careful control over reaction conditions to achieve high yields and purity.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from foundational knowledge and safety to specific troubleshooting scenarios and optimized protocols, grounded in mechanistic principles.
Section 1: Frequently Asked Questions & Critical Starting Considerations
This section addresses the most common preliminary questions, ensuring a solid and safe foundation before you begin your experiment.
Q1: What are the essential safety and handling precautions for this compound?
A1: This is the most critical first step. This compound is a highly reactive and corrosive solid[3][4]. Its primary hazard stems from the acyl chloride functional group, which reacts readily with nucleophiles, including water in the atmosphere and on biological tissues.
-
Corrosivity: It is classified as a substance that causes severe skin burns and eye damage[3][4]. Always handle it within a fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber), a lab coat, and chemical splash goggles.
-
Moisture Sensitivity: The reagent will readily hydrolyze upon contact with moisture to form the corresponding carboxylic acid and hydrochloric acid (HCl) gas. This not only degrades the reagent but also creates a corrosive atmosphere. Always handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and oven-dried glassware[5].
-
Storage: Store the reagent in a tightly sealed container, preferably in a desiccator or a dry box, away from moisture and heat.
Q2: What is the general mechanism of acylation with this reagent, and why is it so reactive?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The high reactivity is due to the excellent leaving group ability of the chloride ion.
The process can be visualized in two key steps:
-
Nucleophilic Attack: The nucleophile (e.g., an amine or alcohol) attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient, unstable tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a very stable anion and thus an excellent leaving group[6]. The proton from the nucleophile is subsequently removed, typically by a base, to yield the final neutral product.
Caption: General mechanism for N-acylation.
Q3: My reaction requires a base. How do I choose the correct one?
A3: Base selection is paramount and is a frequent source of poor outcomes. The primary role of the base is to scavenge the HCl generated during the reaction. An ideal base should be non-nucleophilic enough to not compete with your substrate in reacting with the acyl chloride.
| Base | pKa of Conjugate Acid | Key Characteristics & Recommendations |
| Triethylamine (TEA) | ~10.7 | Commonly used, but can sometimes form reactive acylammonium salts that lead to side products. Can be nucleophilic. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~11.0 | Highly Recommended. Sterically hindered, making it a poor nucleophile but an effective HCl scavenger. Often leads to cleaner reactions than TEA. |
| Pyridine | ~5.2 | Less basic than alkylamines. Can act as a nucleophilic catalyst (forming a highly reactive acylpyridinium ion), but can also lead to side reactions. |
| 2,6-Lutidine | ~6.7 | A sterically hindered pyridine derivative that is less nucleophilic and useful for sensitive substrates. |
| Proton Sponge | ~12.1 | Very strong, non-nucleophilic base. Excellent for scavenging protons but can be expensive. |
Expert Insight: For most applications involving this compound, DIPEA is the preferred starting choice due to its strong basicity and low nucleophilicity, minimizing potential side reactions.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is designed as a decision-making tool to diagnose and solve problems you may encounter during your experiment.
Problem: Low or No Product Yield
This is the most common issue, and its cause can be systematic. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Problem: Difficulty Monitoring the Reaction by TLC
Q: My TLC plate is just a smear, or I only see my starting material spot. How can I reliably track my reaction's progress?
A: This is a classic problem. Acyl chlorides are highly reactive and can be hydrolyzed by the slightly acidic silica gel on a TLC plate, giving a false impression that no reaction has occurred[5]. You will often see a new spot corresponding to the hydrolyzed carboxylic acid.
The Field-Proven Solution: The Methanol Quench Test. Instead of spotting the reactive mixture directly, you can convert a small aliquot of the reaction into a more stable derivative that is easily visualized by TLC or LC-MS. The methyl ester is an ideal choice.
Caption: Workflow for reliable reaction monitoring.
By using this method, you are no longer analyzing the unstable acyl chloride. Instead, you are observing the disappearance of the stable methyl ester derivative (which represents your starting acyl chloride) and the appearance of your desired product.
Section 3: Optimized Protocol Guideline
This section provides a robust, generalized protocol for the N-acylation of a primary or secondary amine. Conditions should be optimized for each specific substrate.
Experimental Protocol: General N-Acylation Procedure
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, stirrer bar) is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Setup:
-
In the reaction flask, dissolve the amine substrate (1.0 eq.) and DIPEA (1.5 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF, ~0.1-0.5 M concentration).
-
In a separate flask or dropping funnel, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the amine/base solution to 0 °C using an ice-water bath.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. Maintaining a low temperature during addition is crucial to control the reaction exotherm.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by the methanol quench TLC method described above.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any hydrolyzed carboxylic acid), and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as required.
-
Table of Recommended Starting Conditions
| Nucleophile Type | Base (eq.) | Solvent | Temp. (°C) | Acyl Chloride (eq.) | Notes |
| Primary Aliphatic Amine | DIPEA (1.5) | DCM, THF | 0 to RT | 1.1 | Highly reactive; ensure slow addition at 0 °C. |
| Secondary Aliphatic Amine | DIPEA (1.5) | DCM, THF | 0 to RT | 1.1-1.2 | Slower than primary amines; may require longer reaction times. |
| Aniline (Aromatic Amine) | DIPEA (1.5) | DCM, MeCN | RT to 40°C | 1.2 | Less nucleophilic; may require gentle heating to proceed. |
| Primary/Secondary Alcohol | Pyridine (2.0) or DIPEA/DMAP (cat.) | DCM | 0 to RT | 1.2-1.5 | Often requires a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) for efficient conversion. |
Conclusion
Successful acylation with this compound is a matter of precision and control. The vast majority of failed or low-yielding reactions can be traced back to three key areas: (1) moisture contamination , (2) improper base selection , and (3) lack of temperature control . By employing strictly anhydrous techniques, selecting a sterically hindered base like DIPEA, and carefully managing the reaction exotherm, researchers can achieve consistent, high-yielding results. When troubleshooting, remember that direct analysis of the acyl chloride is unreliable; the methanol quench technique is an invaluable tool for accurate reaction monitoring.
References
- 1. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]
- 2. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to Preventing Decomposition of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Welcome to the technical support center for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (DMIC). This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. As a critical building block in the synthesis of pharmaceuticals like Dicloxacillin, maintaining its purity and reactivity is paramount for reproducible and successful outcomes.[1][2][3] This document provides in-depth troubleshooting advice and best practices to prevent its degradation during storage and handling.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter, explaining the underlying chemical principles and providing actionable solutions.
Question 1: "I opened a new bottle of DMIC, and it immediately started fuming. My subsequent reaction failed, showing only starting material. What happened?"
Answer:
-
Root Cause Analysis: The phenomenon you observed is the rapid reaction of the acyl chloride functional group with moisture in the ambient air.[4][5] Acyl chlorides are among the most reactive carboxylic acid derivatives and are extremely susceptible to hydrolysis.[6][7] The "fuming" is the hydrogen chloride (HCl) gas byproduct of this reaction, which is immediately visible as it contacts atmospheric water vapor. The primary chemical reaction is as follows:
-
DMIC (Acyl Chloride) + H₂O (Water) → 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid + HCl (gas)
Your reaction likely failed because the DMIC was consumed by water before it could react with your intended nucleophile. The resulting carboxylic acid is significantly less reactive and will not participate in the acylation reaction under the same conditions.
-
-
Immediate Corrective Action:
-
Tightly recap the bottle immediately.
-
Purge the headspace with a dry, inert gas like nitrogen or argon before sealing for storage.[8]
-
For your next reaction, use a fresh, unopened container or re-purify the compromised material if possible.
-
-
Long-Term Prevention: Always handle this reagent under strictly anhydrous conditions. This includes using dry solvents and glassware and performing manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5][6]
Question 2: "My long-stored DMIC has turned slightly yellow and provides inconsistent yields in my synthesis. How can I diagnose the problem and prevent it?"
Answer:
-
Root Cause Analysis: The observed discoloration and inconsistent reactivity point toward gradual decomposition. This can be a combination of two primary pathways:
-
Chronic Micro-Hydrolysis: Each time the container is opened, a small amount of moisture enters, leading to a slow accumulation of the carboxylic acid impurity. Over time, this significantly lowers the effective concentration of the active acyl chloride.
-
Photodecomposition: The isoxazole ring, while generally stable, possesses a weak N-O bond that can be susceptible to cleavage under UV irradiation (photolysis).[9] This can lead to complex rearrangements and the formation of colored impurities.
-
-
Diagnostic Protocol:
-
Purity Assessment: Before use, analyze an aliquot of the stored material using HPLC to quantify the percentage of the active acyl chloride versus the carboxylic acid degradant.
-
Spectroscopic Check: A quick FT-IR analysis can be very informative. A pure sample will show a characteristic sharp carbonyl (C=O) stretch for the acyl chloride around 1800 cm⁻¹. The appearance of a second, broader carbonyl peak around 1700-1725 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹ is a clear indicator of hydrolysis to the carboxylic acid.
-
-
Preventative Storage Strategy:
-
Aliquoting: Upon receiving a new batch, divide it into smaller, single-use quantities in vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to air.
-
Light Protection: Always store the compound in amber glass vials or wrap clear vials in aluminum foil to protect from light.[10]
-
Temperature Control: Store at recommended low temperatures (see table below) to reduce the rate of any potential thermal degradation pathways.
-
Frequently Asked Questions (FAQs)
-
Q: What are the absolute ideal storage conditions for long-term stability?
-
A: For maximum shelf-life, store DMIC at 2-8°C in a desiccator under a positive pressure of an inert gas (nitrogen or argon). The container must be sealed with a high-quality, moisture-proof cap (e.g., with a PTFE liner) and protected from all light sources.
-
-
Q: What is the primary degradation product I should monitor for?
-
A: The main impurity to track is 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid , the product of hydrolysis. Its presence is the most direct indicator of improper storage or handling.
-
-
Q: Is using a glovebox mandatory for handling DMIC?
-
A: While a glovebox provides the most secure environment, it is not strictly mandatory if proper inert atmosphere techniques are used. Weighing and aliquoting can be done quickly in a fume hood on a dry day, followed by an immediate inert gas purge of the container. However, for applications requiring the highest purity and reproducibility, a glovebox is strongly recommended.[11]
-
-
Q: Can I store DMIC in a standard laboratory freezer?
-
A: Yes, freezer storage is often recommended. However, it is critical to allow the container to warm to room temperature completely before opening. Opening a cold vial will cause atmospheric moisture to condense on the solid and inside the vial, leading to rapid decomposition.
-
Visualized Decomposition & Handling Workflows
Primary Decomposition Pathway: Hydrolysis
The most significant threat to DMIC stability is hydrolysis. The following diagram illustrates this simple but critical reaction.
Caption: Hydrolysis of DMIC to its less reactive carboxylic acid.
Recommended Handling & Storage Workflow
Following a systematic workflow minimizes opportunities for degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterisation of Degradation impurities of Flucloxacillin and Dicloxacillin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. fiveable.me [fiveable.me]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Isoxazole - Wikipedia [en.wikipedia.org]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. chemicals.co.uk [chemicals.co.uk]
Technical Support Center: Synthesis of Substituted Isoxazoles
Welcome to the technical support resource for the synthesis of substituted isoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot the complexities of isoxazole synthesis. As a core heterocyclic scaffold in numerous pharmaceuticals, mastering its synthesis is crucial.[1][2] This center provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions & Troubleshooting Guides
Category 1: 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne) is a cornerstone of isoxazole synthesis.[3][4][5] However, the success of this reaction hinges on the careful management of the unstable nitrile oxide intermediate.
Question 1: I am observing very low or no yield of my desired isoxazole. What are the likely causes and how can I fix it?
Answer:
This is a classic issue, most often linked to the stability and reactivity of the nitrile oxide intermediate.
Possible Causes & Solutions:
-
Cause A: Decomposition of the Nitrile Oxide Intermediate. Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is a common side reaction that competes with the desired cycloaddition.[6][7]
-
Scientific Rationale: The dimerization is a bimolecular process. Its rate is dependent on the concentration of the nitrile oxide. If the nitrile oxide is generated in a large batch before the alkyne is available, it will preferentially react with itself.
-
Solution: Generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile). This ensures that the concentration of the nitrile oxide remains low at any given moment, favoring the intermolecular reaction with the alkyne over dimerization. Common in situ generation methods include:
-
Dehydrohalogenation of Hydroximoyl Chlorides: Use a non-nucleophilic base like triethylamine (Et₃N) to slowly generate the nitrile oxide from a stable hydroximoyl chloride precursor.[6]
-
Oxidation of Aldoximes: This is a very common and effective method. Oxidants such as N-Chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)]iodobenzene) can efficiently convert stable aldoximes to nitrile oxides under mild conditions.[6][8][9][10]
-
-
-
Cause B: Unreactive Alkyne (Dipolarophile). Electron-deficient alkynes generally react faster in these cycloadditions. If your alkyne is particularly electron-rich or sterically hindered, the reaction rate may be too slow to compete with nitrile oxide decomposition.
-
Solution:
-
Increase Temperature: Cautiously increasing the reaction temperature can accelerate the cycloaddition. However, this may also increase the rate of side reactions.
-
Use a Catalyst: While many cycloadditions are metal-free, some systems benefit from catalysis. For example, copper-catalyzed reactions can be highly efficient and regioselective.[11][12]
-
Increase Alkyne Concentration: Using a slight excess of the alkyne (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the product.
-
-
dot
Caption: Troubleshooting workflow for low isoxazole yield.
Question 2: My reaction produces a mixture of regioisomers (e.g., 3,5-disubstituted and 3,4-disubstituted). How can I control the regioselectivity?
Answer:
Regioselectivity is a fundamental challenge in isoxazole synthesis, particularly when using unsymmetrical precursors.[2] The outcome is governed by steric and electronic factors of both the nitrile oxide and the dipolarophile.
-
Scientific Rationale: In the concerted [3+2] cycloaddition mechanism, the regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the two reactants. Generally, the reaction between a terminal alkyne and a nitrile oxide favors the formation of the 3,5-disubstituted isoxazole.[5][13] However, achieving the less common 3,4-disubstituted pattern often requires specific strategies.
-
Strategies for Regiocontrol:
-
Use Dipolarophiles with Leaving Groups: Vinylphosphonates or other activated alkenes bearing a leaving group in the α or β position can be used. After the initial cycloaddition to form an isoxazoline, subsequent elimination of the leaving group can drive the reaction towards a specific regioisomer, such as a 3,4-disubstituted isoxazole.[14]
-
Intramolecular Cycloaddition (INOC): Tethering the alkyne and the nitrile oxide precursor (e.g., an aldoxime) within the same molecule can force a specific regiochemical outcome due to conformational constraints. This is a powerful strategy for synthesizing complex, fused isoxazole systems and can provide access to otherwise difficult-to-make 3,4-disubstituted products.[10][13][15]
-
Electrophilic Cyclization: An alternative pathway involves the electrophilic cyclization of Z-O-methyl oximes derived from 2-alkyn-1-ones. This method provides excellent regiocontrol, yielding 3,4,5-trisubstituted isoxazoles.[16] A key challenge here is ensuring the stability of the required Z-isomer of the oxime precursor, as it can isomerize to the unreactive E-isomer, especially on silica gel.[16]
-
Category 2: Condensation Reactions with 1,3-Dicarbonyl Compounds
The Claisen isoxazole synthesis, reacting a 1,3-dicarbonyl compound with hydroxylamine, is one of the oldest methods.[17] Its primary drawback is poor regiocontrol with unsymmetrical diketones.[18][19]
Question 3: I am using an unsymmetrical 1,3-diketone and getting an inseparable mixture of two isoxazole regioisomers. How can I synthesize just one isomer?
Answer:
This is the most significant limitation of the classical Claisen synthesis. The hydroxylamine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of products.[18] Modern substrate-control strategies have effectively solved this problem.
-
Scientific Rationale & Solution: Use of β-Enamino Diketones. The most effective solution is to modify the 1,3-dicarbonyl precursor into a β-enamino diketone .[17][20] The enamine moiety deactivates the adjacent carbonyl group towards nucleophilic attack and directs the initial attack of hydroxylamine exclusively to the more electrophilic ketone carbonyl.[18] This provides excellent regiochemical control.
-
Fine-Tuning Regioselectivity with β-Enamino Diketones: Even with β-enamino diketones, the reaction conditions can be tuned to favor different regioisomers. By carefully selecting the solvent, temperature, and additives, you can achieve remarkable control over the outcome.[17][19][20]
| Target Regioisomer | Precursor | Key Reaction Conditions | Rationale | Reference |
| 4,5-Disubstituted | β-Enamino Diketone | EtOH, Room Temp, +/- Pyridine | The protic solvent (ethanol) and optional base facilitate the initial attack at the ketone, followed by cyclization and elimination of the amine. Pyridine can further influence the selectivity. | [17][20] |
| 3,4-Disubstituted | β-Enamino Diketone | MeCN, Reflux, BF₃·OEt₂ | The Lewis acid (BF₃·OEt₂) activates the ketone carbonyl, and the aprotic solvent (acetonitrile) at reflux drives the reaction towards the alternative cyclization pathway. | [17][19][20] |
| 3,4,5-Trisubstituted | β-Enamino Diketone | Varies based on substrate structure | The inherent structure of the β-enamino diketone dictates the outcome, often achievable under mild conditions. | [17][20] |
dot
Caption: Regioselectivity control in isoxazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol details the in situ generation of a nitrile oxide from an aldoxime followed by cycloaddition with a terminal alkyne.[9]
-
Materials:
-
Aldoxime (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
[Bis(trifluoroacetoxy)]iodobenzene (PIFA) (1.5 equiv)
-
Methanol/Water (5:1 v/v)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
To a round-bottom flask, add the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Dissolve the starting materials in a 5:1 mixture of methanol and water.
-
Stir the solution at room temperature and add the [bis(trifluoroacetoxy)]iodobenzene (1.5 equiv) in one portion.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3,5-disubstituted isoxazole.
-
Protocol 2: Regioselective Synthesis of a 4,5-Disubstituted Isoxazole via Condensation
This protocol utilizes a β-enamino diketone to achieve high regioselectivity.[17][20]
-
Materials:
-
β-Enamino diketone (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)
-
Ethanol (EtOH)
-
Pyridine (optional, 1.4 equiv)
-
Water
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the β-enamino diketone (1.0 equiv) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equiv) to the solution. If desired for optimization, pyridine (1.4 equiv) can also be added.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to yield the crude product.
-
Purify the crude material by flash chromatography on silica gel to isolate the pure regioisomeric isoxazole.
-
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes [mdpi.com]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoxazole synthesis [organic-chemistry.org]
- 13. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 14. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Acylating Agents: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride vs. Oxalyl Chloride
In the landscape of organic synthesis, particularly within drug development and medicinal chemistry, the formation of amide and ester bonds via acylation is a cornerstone reaction. The choice of acylating agent is paramount, dictating not only the reaction's efficiency but also its scope and scalability. This guide provides an in-depth comparison of two distinct acylating agents: Oxalyl Chloride, a ubiquitous and versatile reagent for activating carboxylic acids, and 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a highly specialized agent pivotal in the synthesis of blockbuster antibiotics.
This analysis moves beyond a simple cataloging of properties to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to the Reagents: Function Defines Form
At first glance, comparing these two reagents may seem unconventional. They are not direct competitors; rather, they represent two different strategic approaches to acylation.
-
Oxalyl Chloride ((COCl)₂) is a simple diacyl chloride.[1] Its primary role is not to donate its own skeletal structure to the final product, but to act as a highly efficient activating agent . It converts less reactive carboxylic acids into highly reactive acyl chlorides, which then proceed to acylate a desired nucleophile.[2][3][4] Its utility lies in its broad applicability and the convenient, gaseous nature of its byproducts.[1][5]
-
This compound (DMIC) is a complex, custom-designed acyl chloride.[6][7] Its purpose is not general activation, but the direct transfer of its entire isoxazole moiety to a nucleophile. This reagent is a critical intermediate in the synthesis of semi-synthetic, β-lactamase-resistant penicillins, such as Dicloxacillin.[8][9][10][11] Its value is in the specific, sterically-demanding architecture it imparts.
Physicochemical and Reactivity Profiles
The fundamental differences in their intended functions are reflected in their physical properties and handling requirements.
| Feature | Oxalyl Chloride | This compound |
| CAS Number | 79-37-8[1] | 4462-55-9[6][11] |
| Molecular Formula | C₂Cl₂O₂[12] | C₁₁H₆Cl₃NO₂[7][11] |
| Molecular Weight | 126.92 g/mol | 290.53 g/mol [11] |
| Physical State | Colorless, fuming liquid[13] | Solid[6] |
| Boiling Point | 62–65 °C[12][13] | 390.9 °C (Predicted)[11] |
| Melting Point | -16 °C[1] | 92 °C[11] |
| Primary Function | Carboxylic Acid Activator | Direct Acyl Group Transfer Agent |
| Reaction Byproducts | CO(g), CO₂(g), HCl(g)[1][5] | HCl(g) |
| Key Hazard | Highly toxic, corrosive, reacts violently with water.[12][14][15] | Corrosive solid, causes severe skin burns.[6][7][16] |
Mechanistic Deep Dive: Activation vs. Direct Acylation
Understanding the reaction mechanisms is critical to appreciating the distinct roles of these two reagents.
Oxalyl Chloride: Catalytic Activation Pathway
When converting a carboxylic acid to an acyl chloride, oxalyl chloride is almost universally used with a catalytic amount of N,N-dimethylformamide (DMF). The reaction does not proceed by direct interaction between the acid and oxalyl chloride. Instead, DMF is the initial actor, forming a highly electrophilic Vilsmeier-Haack type intermediate. This intermediate is the true activating species.
References
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. CN108659007B - Preparation method of cylindrical dicloxacillin sodium crystal - Google Patents [patents.google.com]
- 11. This compound CAS#: 4462-55-9 [m.chemicalbook.com]
- 12. Oxalyl Chloride Manufacturer - Anshul Specialty Molecules Private Limited [anshulchemicals.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Carboxamide Synthesis: Evaluating Alternatives to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
For researchers and professionals in drug development and synthetic chemistry, the creation of the amide bond is a cornerstone reaction. The choice of methodology for this crucial transformation can significantly impact yield, purity, and scalability. This guide provides an in-depth comparison of alternatives to the highly reactive acyl chloride, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, for the synthesis of carboxamides. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective performance based on available data.
The Benchmark: Acylation with this compound
This compound, which we will refer to as DCI-Cl for brevity, is a highly reactive acylating agent. Its primary utility is in the synthesis of isoxazolyl penicillins, such as dicloxacillin, where it acylates the 6-aminopenicillanic acid (6-APA) core.[1][2]
The reactivity of DCI-Cl stems from the excellent leaving group ability of the chloride ion, which is readily displaced by a nucleophilic amine. This direct acylation approach is often rapid and high-yielding.
Mechanism of Direct Acylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the stable amide bond. A base is typically required to neutralize the hydrochloric acid byproduct.
Caption: Mechanism of amide formation using an acyl chloride.
Advantages and Disadvantages of DCI-Cl
| Advantages | Disadvantages |
| High Reactivity: Often leads to rapid and complete reactions. | Moisture Sensitivity: Readily hydrolyzes to the corresponding carboxylic acid. |
| Cost-Effective: The precursor carboxylic acid can be converted to the acyl chloride using inexpensive reagents like thionyl chloride.[3] | Harsh Byproduct: Generates corrosive HCl, requiring a stoichiometric amount of base for neutralization. |
| High Yields in Specific Applications: Reported yields for dicloxacillin synthesis are in the range of 68-92%.[4][5] | Limited Substrate Scope: May not be suitable for sensitive substrates containing acid-labile functional groups. |
| Potential for Side Reactions: Can lead to over-acylation or other side reactions if not carefully controlled. |
In Situ Activation: The Rise of Coupling Reagents
A major alternative to the use of pre-formed, highly reactive species like acyl chlorides is the in situ activation of the corresponding carboxylic acid, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, in the presence of the amine. This is achieved using a diverse array of "coupling reagents." These reagents offer milder reaction conditions and can often mitigate some of the drawbacks associated with acyl chlorides.
Carbodiimide Coupling Reagents (e.g., DCC, EDC)
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[6] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Mechanism of Carbodiimide Coupling
The carboxylic acid adds to the carbodiimide, forming the O-acylisourea. This intermediate is then attacked by the amine to form the amide. The main byproduct is a urea derivative (dicyclohexylurea (DCU) from DCC, which is poorly soluble, or a water-soluble urea from EDC). To suppress side reactions and reduce racemization, an additive like 1-hydroxybenzotriazole (HOBt) is often included, which forms a more stable active ester intermediate.[7][8]
Caption: Mechanism of amide formation using a carbodiimide coupling reagent.
Experimental Protocol: DCC/HOBt Coupling
-
In a round-bottom flask under an inert atmosphere, dissolve the 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in DCM or DMF dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Uronium/Aminium Salt Coupling Reagents (e.g., HATU, HBTU)
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that have become staples in modern organic synthesis, particularly in peptide chemistry.[9][10]
Mechanism of HATU Coupling
In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.
Caption: Mechanism of amide formation using HATU.
Experimental Protocol: HATU Coupling
-
Under an inert atmosphere, dissolve the 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir for 15-30 minutes at room temperature for pre-activation.
-
Add the amine (1.2 eq.) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[11]
Phosphonium Salt Coupling Reagents (e.g., PyBOP)
Phosphonium salt-based reagents, like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are another class of highly effective coupling agents. They are known for their high reactivity and ability to facilitate couplings of sterically hindered substrates.
Mechanism of PyBOP Coupling
Similar to uronium salts, PyBOP reacts with a carboxylate (formed by deprotonation of the carboxylic acid with a base) to generate a highly reactive HOBt active ester. This ester is then readily attacked by the amine to form the desired amide. A key advantage over some uronium salts is the reduced risk of guanidinylation of the amine as a side reaction.[4]
Caption: Mechanism of amide formation using PyBOP.
Experimental Protocol: PyBOP Coupling
-
To a solution of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq.), the amine (1.2 eq.), and DIPEA (1.5 eq.) in anhydrous DMF, cooled to 0 °C, add PyBOP (1.2 eq.).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
Performance Comparison
| Feature | DCI-Cl (Acyl Chloride) | DCC/HOBt (Carbodiimide) | HATU (Uronium Salt) | PyBOP (Phosphonium Salt) |
| Reactivity | Very High | Moderate to High | Very High | High |
| Typical Yield | 68-92% (for dicloxacillin)[4][5] | 70-95% | 85-98% | 80-95% |
| Reaction Time | Minutes to a few hours | 4-24 hours | 15 min - 4 hours | 1-18 hours |
| Byproducts | HCl (corrosive) | DCU (insoluble), HOBt | Tetramethylurea (soluble), HOAt | Tris(pyrrolidino)phosphine oxide, HOBt |
| Cost | Generally low | Low to moderate | High | High |
| Key Advantages | High reactivity, inexpensive | Cost-effective, widely used | High efficiency, low racemization, fast | Good for hindered couplings, no guanidinylation |
| Key Disadvantages | Moisture sensitive, corrosive byproduct, harsh conditions | DCU removal can be difficult, potential for racemization | Expensive, potential for guanidinylation | Byproduct removal can be challenging, potential explosive hazard |
Conclusion: Selecting the Optimal Path to Your Carboxamide
The choice of method for synthesizing a carboxamide from a carboxylic acid like 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is a critical decision that balances reactivity, substrate tolerance, cost, and scalability.
-
This compound remains a powerful and direct method, particularly for robust substrates where speed and cost are primary drivers. Its high reactivity makes it a formidable tool, though this must be managed with careful control of reaction conditions to avoid side reactions.
-
Carbodiimide reagents like DCC and EDC offer a cost-effective and reliable alternative, especially when paired with additives like HOBt to mitigate side reactions. The primary challenge often lies in the purification to remove urea byproducts.
-
Uronium (HATU) and Phosphonium (PyBOP) salts represent the state-of-the-art in amide bond formation, offering mild conditions, rapid reaction times, and high yields with minimal racemization. While their cost is higher, the increased efficiency and reliability often justify the expense, especially in the context of complex, multi-step syntheses and for high-value target molecules.
Ultimately, the optimal choice depends on the specific requirements of the synthesis. For routine, large-scale production of a robust amide, the acyl chloride route may be preferred. For complex, sensitive substrates where purity and stereochemical integrity are paramount, HATU or PyBOP are often the reagents of choice. By understanding the mechanisms, advantages, and limitations of each of these powerful synthetic tools, researchers can make informed decisions to efficiently and effectively construct the vital carboxamide linkage in their target molecules.
References
- 1. scbt.com [scbt.com]
- 2. CN108659007B - Preparation method of cylindrical dicloxacillin sodium crystal - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. mdpi.com [mdpi.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of molecular structures is paramount. This guide offers an in-depth comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of isoxazolyl penicillin antibiotics like dicloxacillin.[1][2] By examining the spectral signatures of this acyl chloride alongside its carboxylic acid precursor and its ethyl ester derivative, we aim to provide a comprehensive resource for researchers engaged in the synthesis and analysis of related compounds.
Introduction to a Privileged Scaffold
The 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety is a "privileged scaffold" in medicinal chemistry, most notably as the core of the penicillinase-resistant penicillin, dicloxacillin. The stability and specific reactivity of the isoxazole ring, coupled with the steric and electronic influence of the dichlorophenyl group, contribute to the therapeutic efficacy of these antibiotics. The carbonyl chloride at the 4-position is a critical reactive handle, allowing for the facile formation of amide and ester linkages to build more complex molecules.[3] Accurate spectroscopic characterization of this intermediate and its derivatives is therefore essential for quality control, reaction monitoring, and the unambiguous identification of novel compounds.
Experimental Protocols: A Validated Approach
The following protocols outline the standard procedures for acquiring the NMR and MS data discussed in this guide. The choice of deuterated solvent for NMR is critical for sample solubility and to avoid interference with the analyte signals. For mass spectrometry, the ionization technique is selected based on the volatility and polarity of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed workflow for NMR sample preparation and analysis is presented below.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry (MS)
The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is dependent on the analyte's properties. EI is suitable for volatile, thermally stable compounds, while ESI is preferred for less volatile or thermally labile molecules.
Caption: Decision workflow for choosing between EI and ESI mass spectrometry.
Comparative Spectroscopic Data
The following tables summarize the key NMR and MS data for this compound and its derivatives. The data for the carbonyl chloride is predicted, while the data for the carboxylic acid and ethyl ester are experimental.
¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound | Methyl Protons (s) | Aromatic Protons (m) | Other Protons |
| Carbonyl Chloride (Predicted) | ~2.8 ppm | ~7.4-7.5 ppm | - |
| Carboxylic Acid | 2.81 ppm | 7.43-7.52 ppm | 10.5 ppm (br s, COOH) |
| Ethyl Ester | 2.76 ppm | 7.39-7.48 ppm | 4.29 ppm (q, OCH₂), 1.28 ppm (t, CH₃) |
¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound | C=O | C3 | C4 | C5 | CH₃ (isoxazole) | Aromatic Carbons | Other Carbons |
| Carbonyl Chloride (Predicted) | ~165 ppm | ~160 ppm | ~115 ppm | ~175 ppm | ~13 ppm | ~128-136 ppm | - |
| Carboxylic Acid | 164.1 ppm | 159.2 ppm | 112.9 ppm | 173.2 ppm | 12.5 ppm | 128.3, 131.9, 135.8 ppm | - |
| Ethyl Ester | 162.3 ppm | 158.7 ppm | 114.2 ppm | 172.1 ppm | 12.3 ppm | 128.1, 131.7, 135.6 ppm | 61.5 (OCH₂), 13.9 (CH₃) |
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Carbonyl Chloride | 289/291/293 (isotope pattern) | 254 ([M-Cl]⁺), 226 ([M-Cl-CO]⁺), 185, 149 |
| Carboxylic Acid | 271/273/275 (isotope pattern) | 254 ([M-OH]⁺), 226 ([M-COOH]⁺), 185, 149 |
| Ethyl Ester | 300/302/304 (isotope pattern, [M+H]⁺) | 254 ([M-OEt]⁺), 226 ([M-COOEt]⁺), 185, 149 |
Analysis and Interpretation
NMR Spectroscopy: Unraveling the Electronic Environment
The ¹H and ¹³C NMR spectra provide a detailed picture of the electronic environment around each nucleus.
-
Methyl Group: The chemical shift of the methyl protons on the isoxazole ring is consistently found around 2.8 ppm. The minor variations between the carbonyl chloride, carboxylic acid, and ethyl ester reflect the subtle electronic withdrawing/donating effects of the substituent at the 4-position.
-
Aromatic Protons: The protons on the 2,6-dichlorophenyl ring appear as a complex multiplet between 7.4 and 7.5 ppm. The substitution pattern of this ring leads to a characteristic splitting pattern that can be a useful diagnostic feature.
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon is highly sensitive to the nature of the substituent. As predicted, the carbonyl chloride exhibits the most downfield shift (~165 ppm) due to the strong electron-withdrawing effect of the chlorine atom. The carboxylic acid and ethyl ester carbonyls appear slightly more upfield.
-
Isoxazole Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons of the isoxazole ring are also influenced by the C4-substituent. The electron-withdrawing nature of the carbonyl group deshields these carbons, leading to their characteristic downfield shifts.
Mass Spectrometry: Mapping the Fragmentation Pathways
The mass spectra of these compounds are characterized by distinct fragmentation patterns that can be used for their identification.
Caption: Generalized fragmentation pathway for 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl derivatives.
A common fragmentation pathway for all three compounds involves the initial loss of the substituent at the carbonyl group (Cl, OH, or OEt) to form a common acylium ion at m/z 254. This is followed by the loss of carbon monoxide to yield a fragment at m/z 226. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, which is a powerful tool for confirming the presence of these compounds.
Conclusion
References
A Comparative Guide to the Biological Activity of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides a comparative analysis of the biological activities of analogs derived from 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate for the synthesis of a diverse range of bioactive molecules. By exploring the structure-activity relationships (SAR) of these analogs, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
The Core Scaffold: Synthesis and Significance
The parent compound, this compound, serves as a versatile building block for creating a library of analogs. Its synthesis typically starts from the corresponding carboxylic acid, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, which is then treated with a chlorinating agent like thionyl chloride to yield the highly reactive acyl chloride.[4] The presence of the 2,6-dichlorophenyl moiety is significant, as halogen substitutions on the phenyl ring of isoxazole derivatives have been shown to enhance their biological activities.[5]
Comparative Biological Activities of Analogs
The primary route for analog synthesis involves the reaction of the carbonyl chloride with various nucleophiles, such as amines, alcohols, and hydrazines, to generate a diverse set of carboxamides, esters, and hydrazides, respectively. The biological activity of these analogs is profoundly influenced by the nature of the substituent introduced at the 4-position.
Anticancer Activity
Isoxazole-4-carboxamide analogs of the 3-(2,6-dichlorophenyl)-5-methylisoxazole core have demonstrated notable potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity of 3-(Aryl)-5-methylisoxazole-4-carboxamide Analogs
| Compound ID | 3-Aryl Substituent | Amide Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-Chlorophenyl | 2,5-Dimethoxyphenyl | HeLa | 15.48 | [6] |
| 1b | 2-Chlorophenyl | 2,5-Dimethoxyphenyl | Hep3B | ~23 | [6] |
| 2a | Phenyl | 4-Fluorophenyl | HeLa | 0.91 | [6] |
| 2b | Phenyl | 4-Fluorophenyl | Hep3B | 8.02 | [6] |
| 2c | Phenyl | 4-Fluorophenyl | MCF-7 | >40 | [6] |
| 3a | Phenyl | 2,4-Difluorophenyl | Hep3B | 5.96 | [6] |
| 3b | Phenyl | 2,4-Difluorophenyl | HeLa | Not Reported | [6] |
| 3c | Phenyl | 2,4-Difluorophenyl | MCF-7 | 4.56 | [6] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure-Activity Relationship Insights:
From the available data, several structure-activity relationships can be inferred:
-
Substitution on the 3-Phenyl Ring: The presence of a chlorine atom at the 2-position of the phenyl ring (as in the core structure) appears to be favorable for anticancer activity. Studies on related isoxazole derivatives have shown that halogen substitutions on the phenyl ring can enhance cytotoxic effects.[5]
-
Nature of the Amide Substituent: The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the potency and selectivity of the anticancer activity. For instance, compound 2a with a 4-fluorophenyl amide group showed potent activity against HeLa cells.[6] In contrast, the introduction of a 2,5-dimethoxyphenyl group in compound 1a resulted in moderate activity.[6]
-
Cell Line Specificity: The analogs exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, some compounds are more effective against hepatocellular carcinoma (Hep3B) and cervical cancer (HeLa) cell lines, while showing weaker activity against breast cancer (MCF-7) cells.[6]
Anti-inflammatory Activity
A significant mechanism of action for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] The anti-inflammatory potential of this compound analogs can be assessed through in vitro COX inhibition assays.
Table 2: Comparative COX Inhibition of Isoxazole-4-carboxamide Analogs
| Compound ID | 3-Aryl Substituent | Amide Substituent (R) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| A13 | 3,4-Dimethoxyphenyl | 4-Chlorophenyl | 64 | 13 | 4.92 | [3] |
Selectivity Index: A ratio that indicates the preference of a compound to inhibit one enzyme isoform over another. A higher value indicates greater selectivity for COX-2.
Structure-Activity Relationship Insights:
While specific data for analogs of the 3-(2,6-dichlorophenyl) core is limited in this context, studies on structurally related isoxazole-carboxamides provide valuable insights:
-
Substitution Pattern for COX-2 Selectivity: The substitution pattern on both the 3-aryl ring and the amide portion is critical for achieving selective COX-2 inhibition. For instance, compound A13 , with a 3,4-dimethoxyphenyl group and a 4-chlorophenyl amide, demonstrated potent and selective inhibition of COX-2.[3] This suggests that analogs of the 3-(2,6-dichlorophenyl) core with appropriate amide substituents could also be potent and selective COX-2 inhibitors.
Experimental Protocols
To facilitate the comparative evaluation of these analogs, standardized and reproducible experimental protocols are essential.
Synthesis of Isoxazole-4-carboxamide Analogs
This protocol describes a general method for the synthesis of isoxazole-4-carboxamide analogs from the corresponding carbonyl chloride.
dot
Caption: General workflow for the synthesis of isoxazole-4-carboxamide analogs.
Step-by-Step Methodology:
-
Dissolve this compound in an inert anhydrous solvent such as dichloromethane (DCM).
-
Add an equimolar amount of the desired substituted aniline and a slight excess of a base (e.g., triethylamine) to the solution.
-
Stir the reaction mixture at room temperature for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure carboxamide analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
dot
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, Hep3B, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazole analogs for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
dot
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound in a suitable buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time.
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on its carboxamide analogs highlight their potential as both anticancer and anti-inflammatory agents.
Future research should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substituents at the 4-position (e.g., esters, hydrazides, and other heterocyclic moieties) and on the 2,6-dichlorophenyl ring.
-
Broader Biological Screening: Evaluating the synthesized analogs against a wider panel of cancer cell lines and for other biological activities, such as antimicrobial and kinase inhibitory effects.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds to guide further optimization.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds to in vivo studies to assess their efficacy and safety in animal models.
By systematically exploring the structure-activity relationships of these analogs, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold. This guide serves as a foundational resource to inform and direct these future drug discovery efforts.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride Reaction Products
Introduction: The Challenge of Certainty in Isoxazole Synthesis
The 3-(2,6-dichlorophenyl)-5-methylisoxazole core is a privileged scaffold in medicinal chemistry, forming the backbone of potent antibiotics like Cloxacillin.[1] The starting material, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is a highly reactive acyl chloride, primed for reaction with a variety of nucleophiles to generate diverse libraries of amide, ester, and ketone derivatives.[2][3][4][5][6]
However, the very reactivity that makes this compound a valuable synthetic intermediate also presents a significant analytical challenge: how can we be unequivocally certain of the final product's structure? The steric hindrance from the 2,6-disubstituted phenyl ring and the potential for unexpected side reactions necessitate a robust, multi-technique approach to structural validation. This guide provides a comparative analysis of the primary analytical methods, explaining the causality behind experimental choices to build a self-validating system for product characterization.
Chapter 1: The Analytical Toolkit - A Comparative Overview
Successful structural elucidation rarely relies on a single technique. Instead, it is the synergistic combination of multiple analytical methods that provides the highest degree of confidence. For isoxazole derivatives, the three pillars of validation are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and, when possible, X-ray Crystallography.[1][7][8]
| Technique | Primary Information | Strengths | Limitations | When to Use |
| High-Resolution Mass Spectrometry (HRMS) | Exact Molecular Weight & Elemental Formula | High sensitivity, provides unambiguous molecular formula. | Provides no information on connectivity or stereochemistry. | Always. The first step to confirm the expected product was formed. |
| ¹H and ¹³C NMR Spectroscopy (1D) | Chemical Environment of H and C atoms | Provides key information on functional groups and electronic environment.[9][10] | Can be ambiguous in complex molecules; overlapping signals. | Always. Essential for initial structural assessment. |
| 2D NMR (COSY, HSQC, HMBC) | Atom Connectivity (H-H, C-H) | Unambiguously determines the bonding framework of the molecule.[11] | Requires more sample and longer acquisition times. | When 1D NMR is insufficient to resolve structural ambiguities. |
| X-ray Crystallography | Absolute 3D Structure | The "gold standard" for definitive structural proof.[12][13] | Requires a suitable single crystal, which can be difficult to obtain. | For novel compounds or when absolute stereochemistry is critical. |
Chapter 2: Deep Dive - Spectroscopic & Spectrometric Protocols
Protocol 1: Unambiguous Formula Determination via HRMS
Causality: Before determining how atoms are connected, we must first confirm what atoms are present. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition, which is critical given the multiple chlorine atoms in the parent structure.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified reaction product (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Use an electrospray ionization (ESI) source in positive ion mode. Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy (<5 ppm).
-
Data Acquisition: Infuse the sample at a low flow rate (5-10 µL/min) and acquire the full scan mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Crucial Validation Step: Look for the characteristic isotopic pattern of the two chlorine atoms from the dichlorophenyl group. The presence of two chlorine atoms will result in a distinctive pattern for the molecular ion peak cluster (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.[14][15][16] This pattern is a powerful confirmation that the dichlorophenyl moiety is intact.
-
Use the instrument software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak.
-
Protocol 2: Definitive Connectivity Mapping with 2D NMR
Causality: While 1D NMR provides a census of protons and carbons, 2D NMR techniques like HSQC and HMBC act as a GPS, mapping their precise locations relative to each other. This is indispensable for confirming that the nucleophile has acylated at the carbonyl position (C4) of the isoxazole ring.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
1D Spectra Acquisition: First, acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon chemical shifts.
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
This experiment reveals which protons are directly attached to which carbons.
-
Expected Result: You should observe a correlation between the methyl protons (~2.5 ppm) and the methyl carbon (~12 ppm) and correlations for the protons and carbons of the newly introduced nucleophilic group.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
This is the key experiment for mapping the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Crucial Validation Step: Look for a correlation from the methyl protons (on C5) to the C4-carbonyl carbon. This confirms the connectivity of the isoxazole ring. Additionally, look for correlations from the protons on the nucleophile to the same C4-carbonyl carbon. This unequivocally proves that the acylation occurred at the desired position.
-
Chapter 3: Case Study & Workflow Visualization
Consider the reaction of this compound with a generic primary amine (R-NH₂). The expected product is an amide. The validation process follows a logical workflow to build confidence in the final structure.
Caption: Workflow for validating the amide product.
In this workflow, the HMBC experiment is the ultimate arbiter of success. A clear correlation between the protons of the "R" group and the carbonyl carbon at position 4 provides irrefutable evidence of the desired amide bond formation.
Conclusion
Validating the structure of reaction products from this compound is not a matter of a single "magic bullet" analysis. It is a systematic process of inquiry that builds a pyramid of evidence. By starting with the foundational confirmation of the elemental formula by HRMS and layering on the detailed connectivity map provided by 1D and 2D NMR, researchers can achieve the highest level of confidence in their results. This rigorous, self-validating approach is essential for ensuring the integrity of data in drug discovery and development, where structural certainty is paramount.
References
- 1. ijcrt.org [ijcrt.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]
- 4. This compound | 4462-55-9 | FD21684 [biosynth.com]
- 5. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 7. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. d-nb.info [d-nb.info]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. Synthesis, structure and NMR study of fluorinated isoxazoles derived from hemi-curcuminoids [e-spacio.uned.es]
- 13. connectjournals.com [connectjournals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Guide to Assessing the Purity of Synthesized 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Introduction
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably isoxazolyl penicillin antibiotics like Dicloxacillin.[1][2] The purity of this acyl chloride is paramount as it directly influences the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Impurities can lead to the formation of undesired side products, potentially impacting the drug's efficacy and introducing toxicological risks.[3][4] This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this critical intermediate, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate techniques for their specific requirements. The validation of these analytical methods is a crucial aspect of pharmaceutical quality control to ensure reliable and accurate results.[5][6][7][8]
The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the reaction of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[9][10][11]
Potential impurities that can arise from this synthesis include:
-
Unreacted Starting Material: Residual 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
-
Hydrolysis Product: The corresponding carboxylic acid formed by the reaction of the acyl chloride with moisture.[12][13]
-
Side-Reaction Products: Impurities arising from side reactions of the chlorinating agent or reactions with the solvent.
-
Degradation Products: The compound may degrade over time, especially if not stored under appropriate anhydrous conditions.
A thorough understanding of these potential impurities is crucial for developing specific and sensitive analytical methods for purity assessment.
Primary Purity Assessment Methodologies: A Head-to-Head Comparison
The highly reactive nature of acyl chlorides necessitates careful selection of analytical techniques.[13] Direct analysis can be challenging, and derivatization is often employed to convert the analyte into a more stable compound for analysis.[14][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of pharmaceutical intermediates.[16][17] For the analysis of this compound, a derivatization step is typically required to form a stable ester or amide that is amenable to reverse-phase chromatography.[15]
Experimental Protocol: HPLC with Pre-Column Derivatization
-
Derivatization: React a known quantity of the acyl chloride sample with an excess of a suitable nucleophile, such as methanol or a primary amine (e.g., benzylamine), in an inert solvent (e.g., anhydrous acetonitrile) and in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.
-
Sample Preparation: Dilute the reaction mixture to a suitable concentration with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is often effective.[18][19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivative exhibits strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the peak area of the derivatized product and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Causality Behind Experimental Choices:
-
Derivatization: The acyl chloride is too reactive for direct HPLC analysis on standard silica-based columns and would hydrolyze in aqueous mobile phases. Conversion to a stable ester or amide allows for robust and reproducible chromatography.
-
Reverse-Phase C18 Column: This is a versatile stationary phase suitable for separating a wide range of moderately polar to nonpolar compounds, including the derivatized isoxazole.
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) allows for the efficient elution of both polar and nonpolar impurities, providing a comprehensive impurity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds.[20] Similar to HPLC, direct analysis of the acyl chloride can be problematic due to its reactivity and potential for on-column degradation. Derivatization to a more stable ester is a common strategy.[14][21][22]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: React the acyl chloride with an alcohol (e.g., methanol or ethanol) to form the corresponding ester. This reaction is typically rapid and can be performed in an inert solvent.
-
Sample Preparation: Dilute the derivatized sample in a suitable volatile solvent (e.g., dichloromethane or hexane).[20]
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[14]
-
Carrier Gas: Helium at a constant flow rate.[20]
-
Injector Temperature: 250 °C.[20]
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Identify the main component and impurities based on their mass spectra and retention times. Purity can be estimated by comparing the peak areas.
Causality Behind Experimental Choices:
-
Derivatization: Conversion to an ester increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.
-
Non-Polar Capillary Column: This type of column separates compounds primarily based on their boiling points, which is effective for the separation of the derivatized product from potential impurities.
-
Mass Spectrometric Detection: Provides structural information about the separated components, aiding in the identification of unknown impurities. The fragmentation pattern of the acyl chloride derivative can be diagnostic.[20]
Comparison of Primary Methods
| Feature | HPLC with Derivatization | GC-MS with Derivatization |
| Applicability | Wide range of polar and non-polar impurities. | Volatile and thermally stable impurities. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). |
| Specificity | High, especially with diode array or mass spectrometric detection. | Very high, provides structural information. |
| Sample Throughput | Moderate. | Moderate. |
| Instrumentation Cost | Moderate to high. | High. |
| Key Advantage | Robust and widely applicable for pharmaceutical analysis. | Excellent for identifying volatile impurities. |
| Key Limitation | Requires a derivatization step. | Not suitable for non-volatile or thermally labile impurities. |
Alternative and Complementary Purity Assessment Techniques
While HPLC and GC-MS are the primary workhorses for quantitative purity assessment, other spectroscopic techniques provide valuable qualitative information and can serve as complementary methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can provide a quantitative assessment of purity without the need for a reference standard of the main component (qNMR).
Key Spectral Features:
-
¹H NMR: Protons adjacent to the carbonyl group of an acyl chloride typically resonate in the δ 2.5-3.0 ppm region. The chemical shifts and coupling patterns of the aromatic and methyl protons of the isoxazole ring provide a unique fingerprint of the molecule.
-
¹³C NMR: The carbonyl carbon of an acyl chloride typically appears in the δ 160-180 ppm region.[23]
By integrating the signals of the main compound and any visible impurities, a molar ratio can be determined, providing a direct measure of purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that is particularly useful for identifying the presence of the characteristic acyl chloride functional group.
Key Spectral Features:
-
C=O Stretch: Acyl chlorides exhibit a strong and characteristic carbonyl (C=O) stretching absorption at a high frequency, typically in the range of 1775-1815 cm⁻¹.[23][24][25][26][27] Conjugation can lower this frequency.[23][24]
-
Absence of O-H Stretch: The absence of a broad O-H stretching band (around 3000 cm⁻¹) indicates the absence of the starting carboxylic acid or its hydrolysis product.[24]
FTIR is an excellent tool for quickly verifying the successful conversion of the carboxylic acid to the acyl chloride and for detecting the presence of hydroxyl-containing impurities.
Titration
A simple and cost-effective method for determining the overall acyl chloride content is through titration. The sample can be reacted with a known excess of a nucleophile (e.g., a standard solution of an amine or alcohol), and the unreacted nucleophile is then back-titrated. Alternatively, the HCl generated upon hydrolysis can be titrated with a standard base.
Workflow for Comprehensive Purity Assessment
A multi-faceted approach is recommended for a comprehensive assessment of the purity of this compound.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Conclusion
The assessment of purity for a reactive intermediate like this compound requires a carefully considered analytical strategy. While derivatization followed by HPLC or GC-MS analysis provides robust quantitative data on purity and impurity profiles, complementary techniques such as NMR and FTIR spectroscopy offer invaluable structural confirmation and qualitative insights. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and consistency of this critical building block, ultimately contributing to the safety and efficacy of the final pharmaceutical products. The validation of these analytical methods according to regulatory guidelines is a non-negotiable step in the quality assurance process.[5][6][7][8][28]
References
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- 2. This compound | 4462-55-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterisation of Degradation impurities of Flucloxacillin and Dicloxacillin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. particle.dk [particle.dk]
- 7. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
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- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 12. savemyexams.com [savemyexams.com]
- 13. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. osti.gov [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 19. This compound | SIELC Technologies [sielc.com]
- 20. benchchem.com [benchchem.com]
- 21. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. uobabylon.edu.iq [uobabylon.edu.iq]
- 25. reddit.com [reddit.com]
- 26. youtube.com [youtube.com]
- 27. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 28. Validation of Analytical Methods: A Review [gavinpublishers.com]
reactivity comparison of different substituted isoxazole-4-carbonyl chlorides
An Application Scientist's Guide to Comparing the Reactivity of Substituted Isoxazole-4-Carbonyl Chlorides
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous pharmaceutical drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[3][4] Isoxazole-4-carbonyl chlorides, in particular, are highly valuable reactive intermediates. Their acyl chloride moiety provides a reactive handle for nucleophilic acyl substitution, enabling the facile introduction of the isoxazole core into a wide array of molecules during the synthesis of complex active pharmaceutical ingredients (APIs).[5][6]
However, not all isoxazole-4-carbonyl chlorides are created equal. Substituents on the isoxazole ring, typically at the 3- and 5-positions, exert profound electronic effects that modulate the reactivity of the carbonyl chloride. A quantitative understanding of these effects is critical for optimizing reaction conditions, controlling selectivity, and ensuring process scalability in drug development. This guide outlines the principles and experimental methodologies for a systematic comparison of their reactivity.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of isoxazole-4-carbonyl chlorides is governed by the electrophilicity of the carbonyl carbon. Two primary factors are at play:
-
Inherent Reactivity of Acyl Chlorides: The carbonyl carbon is bonded to two highly electronegative atoms, oxygen and chlorine. This creates a significant partial positive charge, making it an excellent target for nucleophiles. Furthermore, the chloride ion (Cl⁻) is a superb leaving group, facilitating the classic addition-elimination mechanism of nucleophilic acyl substitution.[7][8]
-
Electronic Influence of Ring Substituents: Substituents at the 3- and 5-positions of the isoxazole ring can either donate or withdraw electron density, altering the electrophilicity of the carbonyl carbon at the 4-position.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) pull electron density away from the ring and, by extension, from the carbonyl carbon. This increases its partial positive charge, making the carbonyl group more electrophilic and thus more reactive towards nucleophiles.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups donate electron density to the ring. This reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive .
-
This relationship between substituent electronic properties and reaction rates can be quantified using the Hammett equation , a cornerstone of physical organic chemistry.[9][10]
The Hammett Equation
The Hammett equation describes a linear free-energy relationship that correlates reaction rates (k) and equilibrium constants (K) for reactions of meta- and para-substituted benzene derivatives.[11] It is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted (reference) reactant.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent (positive for EWGs, negative for EDGs).
-
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.[12]
While originally developed for benzene systems, the principles of the Hammett equation are broadly applicable to heterocyclic systems like isoxazoles, providing a powerful tool for analyzing structure-activity relationships.[13][14] A positive ρ value for the acylation reaction would confirm that the reaction is accelerated by electron-withdrawing substituents.
Experimental Design for a Robust Reactivity Comparison
To empirically determine the reactivity of different substituted isoxazole-4-carbonyl chlorides, a systematic approach is required. This involves the synthesis of the target compounds followed by quantitative assessment using kinetic or competition studies.
Synthesis of Substituted Isoxazole-4-Carboxylic Acids and their Corresponding Carbonyl Chlorides
The first step is the synthesis of the prerequisite isoxazole-4-carboxylic acids, which can be achieved through various established synthetic routes.[15] These acids are then converted to the more reactive carbonyl chlorides.
General Protocol for Conversion of Isoxazole-4-Carboxylic Acid to Carbonyl Chloride:
-
Drying: Thoroughly dry the starting isoxazole-4-carboxylic acid under vacuum. The reaction is highly sensitive to moisture.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend the isoxazole-4-carboxylic acid (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane.[16]
-
Chlorination: Add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq) dropwise to the suspension at room temperature.[17] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[8]
-
Reaction Monitoring: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction by TLC or by observing the cessation of HCl gas evolution. The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, remove the excess solvent and thionyl chloride under reduced pressure (rotary evaporation). The resulting crude isoxazole-4-carbonyl chloride is often used directly in the next step due to its moisture sensitivity. Purity can be assessed by ¹H NMR and IR spectroscopy.
Method 1: Kinetic Analysis of Solvolysis by FT-IR Spectroscopy
This method measures the absolute rate of reaction of a single acyl chloride with a nucleophile (e.g., an alcohol). The disappearance of the highly characteristic acyl chloride C=O stretch in the infrared spectrum provides a direct measure of the reaction rate.
Experimental Protocol:
-
Stock Solutions: Prepare a stock solution of the isoxazole-4-carbonyl chloride in a dry, IR-transparent solvent (e.g., anhydrous acetonitrile). Prepare a separate stock solution of a nucleophile, such as 2-propanol, in the same solvent.
-
FT-IR Setup: Use an in-situ FT-IR probe or a flow cell to monitor the reaction in real-time. Set the instrument to acquire a spectrum every 30-60 seconds.
-
Initiation: Inject a precise volume of the nucleophile stock solution into the rapidly stirring acyl chloride solution at a constant temperature (e.g., 25°C). The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Data Acquisition: Monitor the decrease in the absorbance of the acyl chloride C=O peak (typically ~1800 cm⁻¹) and the corresponding increase in the ester C=O peak (typically ~1740 cm⁻¹).[18]
-
Data Analysis: Plot the natural logarithm of the acyl chloride C=O peak absorbance versus time. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant, k'. Divide k' by the concentration of the nucleophile to obtain the second-order rate constant, k.
-
Comparison: Repeat the experiment under identical conditions for each substituted isoxazole-4-carbonyl chloride to obtain a set of comparable second-order rate constants.
Method 2: Competitive Acylation Reactions
This elegant method provides a direct measure of the relative reactivity between two different acyl chlorides without needing to follow the reaction kinetics in real-time.
Experimental Protocol:
-
Mixture Preparation: Prepare an equimolar solution containing two different substituted isoxazole-4-carbonyl chlorides (e.g., an electron-rich and an electron-poor variant) in a dry solvent.
-
Sub-stoichiometric Nucleophile: Add a nucleophile (e.g., benzylamine) in a sub-stoichiometric amount (e.g., 0.1 to 0.5 equivalents relative to the total acyl chloride concentration). The limited amount of the nucleophile ensures that the two acyl chlorides must compete for it.
-
Reaction: Allow the reaction to proceed to completion at a controlled temperature, ensuring all the nucleophile is consumed.
-
Quenching: Quench the reaction by adding an excess of a reagent that will react with the remaining unreacted acyl chlorides, such as methanol, to convert them into stable methyl esters.
-
Analysis: Analyze the resulting mixture of amide products by a quantitative method like HPLC or ¹H NMR with an internal standard. The ratio of the two amide products directly reflects the relative reactivity of the two starting acyl chlorides.[19]
Data Presentation and Interpretation
The data gathered from these experiments should be compiled into a clear, comparative format. Below is a table with hypothetical but chemically plausible data for a series of 3-phenyl-5-substituted-isoxazole-4-carbonyl chlorides.
| Substituent (R) at 5-position | Substituent Constant (σₚ) | Rate Constant (k) from FT-IR (M⁻¹s⁻¹) | Relative Reactivity (vs. R=H) from Competition |
| -OCH₃ | -0.27 | 0.08 | 0.25 |
| -CH₃ | -0.17 | 0.19 | 0.59 |
| -H | 0.00 | 0.32 | 1.00 |
| -Cl | +0.23 | 1.15 | 3.59 |
| -NO₂ | +0.78 | 8.95 | 27.97 |
Interpretation:
-
The data clearly shows that electron-withdrawing groups (-Cl, -NO₂) significantly increase the rate of acylation, as predicted. The highly withdrawing nitro group makes the carbonyl chloride almost 28 times more reactive than the unsubstituted version.
-
Conversely, electron-donating groups (-CH₃, -OCH₃) decrease the reactivity.
-
Plotting log(k/k₀) against the Hammett substituent constant (σ) for this data would yield a straight line with a positive slope (ρ), quantitatively confirming the relationship between electronic effects and reactivity.
Conclusion: From Data to Application
By systematically applying the protocols outlined in this guide, researchers can generate robust and quantitative data to compare the reactivity of various substituted isoxazole-4-carbonyl chlorides. This understanding is not merely academic; it has direct practical implications in drug development and process chemistry. It allows for the rational selection of protecting groups, the fine-tuning of reaction conditions to control side reactions, and the prediction of reactivity for novel isoxazole intermediates, ultimately accelerating the synthetic workflow and leading to more efficient and robust chemical processes.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. Buy 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. grokipedia.com [grokipedia.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Applications of the Hammett Equation to Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 14. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Isoxazole synthesis [organic-chemistry.org]
- 16. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 17. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 18. Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Cost-Benefit Analysis for Amide Synthesis: The Strategic Choice of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride
In the landscape of pharmaceutical synthesis, particularly in the development of semi-synthetic antibiotics like Dicloxacillin, the construction of the amide bond is a pivotal step. The choice of reagents for this transformation directly impacts not only the yield and purity of the final active pharmaceutical ingredient (API) but also the overall process economics, safety, and scalability. This guide provides an in-depth cost-benefit analysis of utilizing the pre-activated acyl chloride, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride , versus the common alternative of activating its parent carboxylic acid in situ with modern coupling reagents.
The 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety is not arbitrary; its unique electronic and steric properties are crucial for the efficacy of isoxazolyl penicillins.[1][2] This side chain confers resistance to bacterial β-lactamase enzymes, which would otherwise hydrolyze and deactivate the antibiotic's core β-lactam ring.[2] Therefore, the efficient and clean incorporation of this side chain is a primary concern for any synthetic strategy.
The Central Decision: Pre-activated Acyl Chloride vs. In Situ Activation
The core of our analysis lies in a fundamental synthetic decision:
-
The Acyl Chloride Route: A two-step process involving the initial conversion of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid to its corresponding carbonyl chloride, which is then isolated and reacted with the amine.
-
The In Situ Coupling Route: A one-pot reaction where the carboxylic acid and the amine are combined in the presence of a coupling reagent (e.g., a carbodiimide like EDC with an additive like HOBt, or a uronium salt like HATU) that generates a reactive intermediate in situ.
Fig 1: Two primary synthetic pathways for amide bond formation.
Performance and Efficiency: A Comparative Overview
The choice between these routes is a trade-off between upfront reagent preparation and the complexity of the final coupling reaction and workup.
-
Reactivity and Reaction Time: The acyl chloride is a highly reactive electrophile. Its reaction with an amine is typically rapid, often reaching completion in minutes to a few hours at or below room temperature. This high reactivity, however, can be a double-edged sword, potentially leading to side reactions if not controlled. In situ activation methods, particularly with uronium salts like HATU, are also very fast. Carbodiimide-based couplings (EDC/HOBt) can be slightly slower but are generally complete within a few hours.
-
Yield and Purity: Both methods are capable of producing high yields. The acyl chloride route, by virtue of isolating the intermediate, allows for its purification before the critical coupling step. This can lead to a cleaner final reaction mixture. However, the additional step of forming and isolating the acyl chloride may result in a lower overall process yield. In situ methods avoid this loss but introduce coupling reagent byproducts into the reaction mixture, which must be removed during workup. For example, EDC forms a water-soluble urea byproduct, which simplifies extraction, while the byproducts of HATU are also generally manageable.
-
Racemization Control: For chiral amines, such as the 6-aminopenicillanic acid (6-APA) nucleus in penicillin synthesis, minimizing racemization is critical. Modern coupling reagents, especially those used with additives like 1-hydroxybenzotriazole (HOBt), are specifically designed to suppress epimerization by forming less reactive, more stable active ester intermediates. While the Schotten-Baumann conditions often used for acyl chlorides (typically involving a base in a biphasic or aprotic solvent system) are well-established, they can sometimes pose a higher risk of racemization if conditions are not meticulously optimized.
Cost-Benefit Analysis
A holistic cost analysis must extend beyond the catalog price of reagents to include factors like process time, waste disposal, and safety infrastructure.
| Factor | Acyl Chloride Route | In Situ Coupling (EDC/HOBt) | In Situ Coupling (HATU) |
| Reagent Cost | Upfront Cost for Activation: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid + Thionyl Chloride (SOCl₂). SOCl₂ is inexpensive (~$164/L). The cost is front-loaded in the synthesis of the acyl chloride itself. | Moderate Cost: EDC is moderately priced (~
| High Cost: HATU is a significantly more expensive reagent (~$100-500/25g depending on supplier). |
| Process Complexity | Two distinct steps: 1. Acid chlorination. 2. Amide coupling. Requires isolation of the acyl chloride. | One-pot reaction: All reagents are combined. Simpler process flow. | One-pot reaction: Similar to EDC/HOBt, offering a streamlined workflow. |
| Reaction Time | Fast Coupling: Typically minutes to a few hours. Overall process time includes the activation step. | Moderate: Generally complete within 1-6 hours. | Very Fast: Often complete within 1-2 hours. |
| Waste & Disposal | Hazardous Byproducts: SO₂ and HCl gas are generated from SOCl₂, requiring scrubbers and careful handling. Quenching of excess SOCl₂ is highly exothermic. | Benign Byproducts: Forms a water-soluble urea, simplifying aqueous workup and disposal. | Complex Byproducts: Generates byproducts that require standard organic waste disposal. HOBt/HOAt-based reagents are potentially explosive under certain conditions. |
| Safety & Handling | High Hazard: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water. Requires specialized handling equipment (fume hoods, scrubbers). | Moderate Hazard: EDC and HOBt are solids and generally easier to handle than SOCl₂. HOBt has explosive properties when anhydrous. | Sensitizer: HATU is a known sensitizer and should be handled with appropriate personal protective equipment. |
| Scalability | Well-established for large scale: The process is robust, but safety infrastructure for SOCl₂ is a major capital expense. | Excellent: The one-pot nature and ease of workup make it highly suitable for scale-up. | Limited by Cost: The high price of HATU often makes it prohibitive for large-scale manufacturing unless its superior reactivity is essential for a particularly difficult coupling. |
| Overall Cost-Benefit | Economical at Scale (with existing infrastructure): Low reagent cost is offset by high capital and safety costs. Best for dedicated, high-volume manufacturing. | Balanced Profile: Good balance of cost, efficiency, safety, and ease of use. A versatile choice for both lab-scale and production. | High Performance, High Cost: The "gold standard" for difficult couplings where yield and purity are paramount and cost is a secondary concern. Best for high-value products or challenging syntheses. |
Experimental Protocols
To provide a practical comparison, the following are detailed, representative protocols for the key synthetic steps.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for converting carboxylic acids to acyl chlorides.
Materials:
-
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equiv.)
-
Thionyl chloride (SOCl₂) (excess, e.g., 10-15 equiv. or as solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 1-2 drops)
-
Anhydrous toluene or dichloromethane (DCM) (optional, as co-solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
-
Add thionyl chloride. If a co-solvent is used, add it at this stage.
-
Carefully add a catalytic amount of DMF. Gas evolution will be observed.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until gas evolution ceases.
-
Monitor the reaction by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester and the absence of starting material.
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. Toluene can be added and co-distilled to help remove the last traces of SOCl₂.
-
The resulting solid or oil is the crude this compound, which can be used directly or purified by recrystallization or distillation if necessary.
Fig 2: Workflow for acyl chloride synthesis.
Protocol 2: Amide Synthesis via the Acyl Chloride Route
This protocol outlines the general Schotten-Baumann conditions for coupling an acyl chloride with an amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (e.g., 6-Aminopenicillanic acid) (1.0-1.1 equiv.)
-
Anhydrous aprotic solvent (e.g., DCM, THF, or Acetone)
-
Base (e.g., Triethylamine, Diisopropylethylamine, or aqueous NaHCO₃) (1.1-2.0 equiv.)
Procedure:
-
Dissolve the amine in the chosen solvent in a reaction flask under an inert atmosphere (e.g., Nitrogen) and cool to 0 °C in an ice bath.
-
Add the base to the amine solution.
-
In a separate flask, dissolve the this compound in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cold amine/base mixture with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-4 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize excess base.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with water, dilute aqueous acid, dilute aqueous base (e.g., NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 3: Amide Synthesis via In Situ EDC/HOBt Coupling
This protocol is a standard procedure for carbodiimide-mediated amide bond formation.
Materials:
-
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equiv.)
-
Amine (e.g., 6-Aminopenicillanic acid) (1.0-1.1 equiv.)
-
EDC·HCl (1.1-1.5 equiv.)
-
HOBt (1.1-1.5 equiv.)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Base (e.g., Diisopropylethylamine, DIEA) (2-3 equiv., optional, depending on amine salt form)
Procedure:
-
Dissolve the carboxylic acid, amine, and HOBt in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
If the amine is used as a salt (e.g., hydrochloride), add the base (DIEA) and stir for 5-10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl to the mixture in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-24 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Workup the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer will contain the urea byproduct. Wash the organic layer as described in Protocol 2 to remove any remaining reagents and byproducts.
-
Dry, concentrate, and purify the product as required.
Fig 3: Workflow for EDC/HOBt in situ coupling.
Conclusion and Recommendation
The choice between using the pre-formed This compound and an in situ coupling method is not a matter of one being universally superior, but rather a strategic decision based on the specific context of the synthesis.
-
For large-scale, dedicated manufacturing where the capital investment in safety infrastructure for handling thionyl chloride is already in place, the acyl chloride route is highly cost-effective. The low cost of SOCl₂ and the high reactivity and potentially cleaner final coupling reaction make it an attractive option for producing APIs like dicloxacillin in high volumes.
-
For research, process development, and flexible manufacturing , the EDC/HOBt in situ coupling route offers the best balance of cost, efficiency, safety, and operational simplicity. It avoids the use of highly hazardous reagents, simplifies the process to a single pot, and features a straightforward workup, making it a robust and versatile method.
-
For particularly challenging couplings , such as those involving sterically hindered amines or substrates prone to side reactions, the use of a high-performance reagent like HATU may be justified despite its high cost. Its superior reactivity can lead to higher yields and purities that offset the initial reagent expense, particularly for high-value final products.
Ultimately, the Senior Application Scientist must weigh the upfront cost and hazards of preparing the acyl chloride against the reagent costs and downstream processing challenges of in situ coupling. For most modern applications where flexibility and safety are prioritized, the EDC/HOBt method represents a compelling and well-balanced approach to synthesizing these crucial isoxazole-containing amides.
References
Safety Operating Guide
Navigating the Disposal of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride: A Senior Application Scientist's Guide
For researchers and drug development professionals, the synthesis and handling of complex molecules are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS No. 4462-55-9), a reactive acyl chloride derivative. Our focus is to move beyond mere compliance, embedding principles of safety and environmental stewardship into your laboratory practices.
This compound, a valuable building block in synthetic chemistry, presents specific hazards that demand a rigorous and informed approach to its disposal. Its classification as a corrosive substance that reacts with water to liberate toxic gas necessitates a multi-faceted disposal strategy, which we will explore in detail.[1][2]
I. Foundational Safety and Hazard Profile
Understanding the inherent risks is the first step in safe handling and disposal. This compound is a potent chemical with a clear hazard profile.
Primary Hazards:
-
Corrosivity: It is classified as causing severe skin burns and eye damage.[3][4][5] Direct contact can lead to serious, irreversible tissue damage.
-
Reactivity with Water: A critical characteristic is its violent reaction with water, which liberates toxic and corrosive hydrogen chloride (HCl) gas.[1][2] This reactivity underscores the need for stringent moisture control in all handling and storage procedures.
-
Inhalation Hazard: Inhalation of dust or fumes can cause severe respiratory tract irritation and burns.[2]
| Property | Value | Source |
| Molecular Formula | C11H6Cl3NO2 | [1] |
| CAS Number | 4462-55-9 | [3] |
| Signal Word | Danger | [1][3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. EUH029: Contact with water liberates toxic gas. | [1][3] |
Immediate Personal Protective Equipment (PPE) Imperatives: Before handling this compound, a full assessment of your PPE is mandatory. The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1][4]
-
Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton™.[6] Always inspect gloves for integrity before use.
-
Body Protection: A chemically resistant lab coat or apron is required. For larger quantities or in the event of a spill, a full chemical suit may be necessary.[1][4]
-
Respiratory Protection: All handling must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[7]
II. Spill Management: A Tiered Response Protocol
Accidents happen. A well-defined spill response plan is crucial for mitigating risks. The appropriate response depends on the scale of the spill.
A. Minor Spills (< 5 grams in a fume hood)
-
Restrict Access: Ensure no other personnel enter the immediate area.
-
Containment: Use a dry, inert absorbent material such as vermiculite, dry sand, or a specialized acid spill neutralizer.[6][8] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST.
-
Neutralization (with caution): If using an acid neutralizer, apply it slowly from the outside of the spill inwards to minimize reaction. Be aware that the reaction may generate heat and fumes.
-
Collection: Carefully sweep the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste.[9]
-
Decontamination: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a final wipe with clean water. Place all cleaning materials in the hazardous waste container.
-
Waste Disposal: Label the container as "Hazardous Waste: this compound spill debris" and follow your institution's hazardous waste disposal procedures.
B. Major Spills (> 5 grams or any spill outside a fume hood)
-
Evacuate Immediately: Alert all personnel in the vicinity and evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Activate Emergency Systems: If there is a fire risk or significant release of gas, activate the fire alarm.
-
Contact Emergency Personnel: Notify your institution's Environmental Health and Safety (EHS) office and/or the local fire department. Provide them with the Safety Data Sheet (SDS) for the compound.[9]
-
Do Not Attempt to Clean Up: Major spills should only be handled by trained emergency responders with the appropriate equipment.
III. Disposal Pathways: From Laboratory Bench to Final Disposition
The ultimate goal of disposal is the complete and safe destruction of the hazardous compound. Due to its halogenated organic nature, specific disposal routes are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
A. Laboratory-Scale Waste (< 100 grams)
For small quantities of expired or waste product:
-
Segregation: This compound is a halogenated organic waste. It must be segregated from non-halogenated waste streams.[10][11] Mixing these waste types can complicate the disposal process and significantly increase costs.[11]
-
Packaging:
-
Place the solid waste in a clearly labeled, sealed, and robust container. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Attach a completed hazardous waste tag as required by your institution.
-
-
Collection: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
B. Bulk Quantity Disposal and Decontamination
For larger quantities or for the decontamination of empty containers:
-
Primary Disposal Method: Incineration The recommended disposal method for halogenated organic compounds is high-temperature incineration.[10][12] Regulations often specify a minimum temperature of 1100 °C for waste containing more than 1% halogenated organic substances to ensure complete destruction and prevent the formation of persistent organic pollutants like dioxins.[13][14] This process must be carried out in a licensed hazardous waste incineration facility.
-
Container Decontamination: Empty containers that held this compound are still considered hazardous waste. They must be triple-rinsed with a suitable organic solvent (e.g., acetone or toluene) in a fume hood. The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the container should be air-dried in the fume hood and then disposed of as solid hazardous waste.
C. Hydrolysis as a Pre-Treatment (Expert Use Only)
While acyl chlorides readily hydrolyze with water, this reaction is highly exothermic and produces corrosive HCl gas.[15][16][17] Therefore, controlled hydrolysis should only be considered as a pre-treatment method by experienced chemists under specific laboratory conditions.
Cautionary Protocol for Hydrolysis:
-
Work in a chemical fume hood with all necessary PPE.
-
Slowly and cautiously add the acyl chloride to a large excess of a stirred, cold (ice bath) solution of sodium bicarbonate or another weak base. This will neutralize the generated HCl.
-
The resulting aqueous solution containing the hydrolyzed carboxylic acid derivative must still be disposed of as hazardous aqueous waste, following all institutional and local regulations.
IV. Decision-Making Workflow for Disposal
To aid in the selection of the appropriate disposal procedure, the following workflow can be utilized.
Caption: Disposal decision workflow for this compound.
By adhering to these rigorous procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible chemical stewardship. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet for the compound.
References
- 1. fishersci.be [fishersci.be]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. wcu.edu [wcu.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. zerowasteeurope.eu [zerowasteeurope.eu]
- 14. toolkit.pops.int [toolkit.pops.int]
- 15. youtube.com [youtube.com]
- 16. savemyexams.com [savemyexams.com]
- 17. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
A Comprehensive Guide to the Safe Handling of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
In the dynamic environment of pharmaceutical research and drug development, the confident and safe handling of reactive chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS No. 4462-55-9). Our objective is to transcend basic product data, offering a deep, scientifically-grounded resource that builds trust and ensures the highest standards of laboratory safety. This document is structured to provide clear, procedural guidance that directly addresses the operational questions inherent in handling this reactive compound.
Chemical Profile and Hazard Assessment
This compound is a white to off-white crystalline solid.[1] Its molecular structure, featuring a reactive acyl chloride functional group, dictates its primary hazards. Acyl chlorides are notoriously reactive towards nucleophiles, particularly water.
Key Hazards:
-
Corrosivity: The compound is classified as corrosive and can cause severe skin burns and eye damage.[2][3][4] Direct contact must be avoided at all times.
-
Reactivity with Water: A critical hazard is its reaction with water, which liberates toxic and corrosive hydrogen chloride (HCl) gas.[2] This reactivity also means the compound is moisture-sensitive and must be handled under dry conditions.
-
Inhalation: As a powder, it can be hazardous if inhaled, causing irritation to the respiratory tract.[4]
| Property | Value | Source |
| CAS Number | 4462-55-9 | [5] |
| Molecular Formula | C₁₁H₆Cl₃NO₂ | [1] |
| Molecular Weight | 290.53 g/mol | [3] |
| Appearance | White to almost white powder to crystal | [1][6] |
| Melting Point | 92 °C | [5] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [3][4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist item but a critical, risk-based decision. The following protocols are designed to provide robust protection against the specific hazards of this compound.
Standard Laboratory Operations (Small Scale, <5g)
For routine, small-scale handling within a certified chemical fume hood, the following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For any task with an elevated risk of splashing, a full-face shield must be worn in addition to goggles.
-
Hand Protection: Double-gloving with chemically resistant gloves is required. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including reactive acid chlorides.[7][8] Gloves should be inspected for integrity before each use and changed immediately upon contamination.
-
Body Protection: A flame-resistant laboratory coat is essential. An additional chemically resistant apron should be worn when transferring liquids or performing reactions.[9]
-
Respiratory Protection: All manipulations of the solid compound that could generate dust must be performed in a chemical fume hood. If there is any potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors is necessary.[10]
Enhanced PPE for High-Risk Scenarios
For large-scale operations, or when there is a heightened risk of exposure, an upgraded PPE ensemble is required:
-
Full-Face Respirator: A full-face respirator with acid gas and organic vapor cartridges provides superior eye and respiratory protection.
-
Chemical-Resistant Suit: For significant spill risks, a hooded, two-piece chemical splash suit or fully encapsulated suit may be necessary.[9]
Operational Protocols: From Receipt to Disposal
A systematic workflow is crucial for safely managing this reactive compound throughout its lifecycle in the laboratory.
Experimental Workflow
Caption: A step-by-step workflow for handling the compound from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation: Always work within a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are immediately accessible.[11]
-
Inert Conditions: Due to its high reactivity with moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[5][11] All glassware should be thoroughly dried before use.
-
Weighing and Transfer: Weigh the solid compound in a sealed container within the fume hood. Use non-sparking tools for transfers.[12]
-
Reaction: When adding to a reaction mixture, do so slowly and in a controlled manner, as the dissolution and reaction can be exothermic.
-
Storage: Store the compound in a tightly sealed container, in a cool, dry, and well-ventilated area designated for corrosive materials.[6] Ensure it is stored away from incompatible materials like water, alcohols, bases, and oxidizing agents.[11]
Emergency and Disposal Plans
Preparedness is the most effective tool in mitigating the consequences of an accidental release or exposure.
Emergency Response Protocol
Caption: Immediate actions to be taken in the event of an exposure or spill.
Spill Cleanup
-
Control and Contain: For a small spill, dike the area with a non-combustible absorbent material like sand, clay, or vermiculite.[13][14] Do not use paper towels or other combustible materials.
-
Neutralization: Cautiously neutralize the spilled material. For an acyl chloride, a dry powder neutralizing agent like sodium bicarbonate can be carefully applied.
-
Collection and Disposal: Once absorbed and neutralized, carefully sweep the material into a heavy-duty plastic bag or a designated, labeled container for hazardous waste.[14]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal
-
Reactive Waste: Any unreacted this compound must be quenched before disposal. This can be done by slowly adding the material to a stirred, cooled solution of sodium bicarbonate or another suitable nucleophile.
-
Contaminated Materials: All contaminated items, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[15]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal environmental regulations.[16] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chlori… [cymitquimica.com]
- 2. fishersci.be [fishersci.be]
- 3. This compound | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 4462-55-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound CAS#: 4462-55-9 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. sams-solutions.com [sams-solutions.com]
- 10. leelinework.com [leelinework.com]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. chemkleancorp.com [chemkleancorp.com]
- 14. cws.auburn.edu [cws.auburn.edu]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
